Product packaging for Methyl 6-hydroxyhexanoate(Cat. No.:CAS No. 4547-43-7)

Methyl 6-hydroxyhexanoate

Cat. No.: B1587270
CAS No.: 4547-43-7
M. Wt: 146.18 g/mol
InChI Key: YDJZXHZRXDLCEH-UHFFFAOYSA-N
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Description

Methyl 6-hydroxyhexanoate is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B1587270 Methyl 6-hydroxyhexanoate CAS No. 4547-43-7

Properties

IUPAC Name

methyl 6-hydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O3/c1-10-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJZXHZRXDLCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113007-78-6
Record name Poly[oxy(1-oxo-1,6-hexanediyl)], α-methyl-ω-hydroxy-
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URL https://commonchemistry.cas.org/detail?cas_rn=113007-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40196517
Record name Hexanoic acid, 6-hydroxy-, methyl ester
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Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4547-43-7
Record name Hexanoic acid, 6-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4547-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 6-hydroxy-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 6-hydroxy-, methyl ester
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Record name Hexanoic acid, 6-hydroxy-, methyl ester
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Foundational & Exploratory

What are the physical properties of Methyl 6-hydroxyhexanoate?

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties of Methyl 6-hydroxyhexanoate (B1236181), tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

Methyl 6-hydroxyhexanoate is an organic compound, specifically a hydroxy ester, with the chemical formula C₇H₁₄O₃.[1][][3][4] It is characterized as a colorless to light yellow, clear liquid or oil at room temperature.[5][6][7][8][9] This bifunctional molecule, containing both a hydroxyl and a methyl ester group, serves as a versatile intermediate in organic synthesis, including in the preparation of fragrances, polymers, and pharmaceutical compounds.[1][7][10]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound based on available data. Note that some values are estimated and should be treated as such.

PropertyValueConditions / NotesSource(s)
Molecular Formula C₇H₁₄O₃[1][][3][4][8]
Molecular Weight 146.18 - 146.19 g/mol [1][][3][4][8]
Melting Point 40 - 42 °C[1]
123 - 124 °CIn presence of solvents (benzene, cyclohexane, acetone)[3][8][10]
Boiling Point 199.6 °C@ 760 mmHg (1 atm) (Estimated)[][11]
123 °C@ 12 mmHg (Torr)[3][6][8][10]
Density 1.007 - 1.0214 g/cm³@ 20-25 °C[][3][8][12]
Specific Gravity 1.0320/20[6]
Vapor Pressure 0.1 mmHg@ 25 °C (Estimated)[11]
Flash Point 73.8 - 74 °CTag Closed Cup (TCC)[6][11]
Water Solubility 45,850 mg/L (45.85 g/L)@ 25 °C (Estimated)[11]
Solubility (Organic) Moderately soluble in ethyl acetate, THF; Soluble in ethanol, ether; Slightly soluble in chloroform, DMSO.[1][3][7][8]
Acidity (pKa) 15.12 ± 0.10Predicted[3][8][10]
Partition Coefficient (logP) 0.300Octanol/Water (Estimated)[3][8][11]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Spectrum TypeDataSource(s)
¹H NMR (600 MHz, CDCl₃) δ: 3.66 (s, 3H, -OCH₃), 3.64 (t, J=6.5 Hz, 2H, -CH₂OH), 2.32 (t, J=7.5 Hz, 2H, -C(=O)CH₂-), 1.74 (s, 1H, -OH), 1.65 (p, J=7.5 Hz, 2H), 1.57 (p, J=6.7 Hz, 2H), 1.39 (p, J=7.7 Hz, 2H)[9]
¹³C NMR (151 MHz, CDCl₃) δ: 174.32 (C=O), 62.77 (-CH₂OH), 51.63 (-OCH₃), 34.12, 32.44, 25.42, 24.76 (Aliphatic -CH₂-)[9]
Mass Spectrometry APCI-MS (m/z): Calculated for C₇H₁₄O₃ [M-H]⁻ = 147.1016, Found = 147.1074[9]

Experimental Protocols

Synthesis via Fischer Esterification

This compound can be synthesized by the Fischer esterification of 6-hydroxyhexanoic acid with methanol (B129727).[10]

  • Objective: To produce this compound from its corresponding carboxylic acid and alcohol.

  • Materials: 6-hydroxyhexanoic acid, methanol (excess), concentrated sulfuric acid (catalyst), sodium bicarbonate solution (5%), saturated sodium chloride solution (brine), anhydrous magnesium sulfate (B86663), and standard laboratory glassware.

  • Procedure:

    • Combine 6-hydroxyhexanoic acid with an excess of methanol in a round-bottom flask.

    • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The removal of water as it is formed (e.g., using a Dean-Stark apparatus) can drive the equilibrium toward the product.[13]

    • After cooling, neutralize the excess acid by washing the reaction mixture with a 5% sodium bicarbonate solution in a separatory funnel.

    • Wash the organic layer sequentially with water and then with brine to remove water-soluble impurities.

    • Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and remove the excess methanol solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.[13]

Determination of Physical Properties
  • Boiling Point: The boiling point is determined during vacuum distillation.[13] A thermometer is placed at the vapor path of the distillation apparatus, and the temperature at which the liquid's vapor pressure equals the system's pressure (and the liquid condenses) is recorded.

  • Density: Density is measured by accurately weighing a precise volume of the purified liquid using a pycnometer at a controlled temperature.

  • Solubility: Qualitative solubility is assessed by adding a small amount of the ester to various solvents (e.g., water, ethanol, hexane) and observing its miscibility at a given temperature.[14]

  • Spectroscopic Analysis: The identity and purity of the final product are confirmed using spectroscopic methods.[9][15]

    • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as a broad absorption for the -OH group (~3300 cm⁻¹) and a strong absorption for the C=O of the ester (~1740 cm⁻¹).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework, confirming the precise structure of the molecule.

    • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides structural information from its fragmentation pattern.

Visualizations

Logical Relationships of Molecular Structure to Physical Properties

The physical properties of this compound are a direct consequence of its molecular structure, which contains a polar ester group, a hydrogen-bonding hydroxyl group, and a nonpolar alkyl chain.

G cluster_structure Molecular Structure of this compound cluster_properties Resulting Physical Properties Structure C₇H₁₄O₃ Ester Ester Group (-COOCH₃) Structure->Ester Hydroxyl Hydroxyl Group (-OH) Structure->Hydroxyl Alkyl Alkyl Chain (-C₅H₁₀-) Structure->Alkyl Polarity Polar Nature (Dipole-Dipole) Ester->Polarity Odor Characteristic Odor Ester->Odor Hbond Hydrogen Bonding Capacity Hydroxyl->Hbond VdW Van der Waals Forces Alkyl->VdW Solubility Water Solubility Hbond->Solubility BP Relatively High Boiling Point Hbond->BP VdW->BP

Caption: Structure-Property Relationships of this compound.

General Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the laboratory synthesis, purification, and analysis of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 6-Hydroxyhexanoic Acid + Methanol (Excess) + H₂SO₄ (cat.) Reflux Heating under Reflux Reactants->Reflux Workup 1. Neutralization (NaHCO₃) 2. Extraction 3. Washing (Brine) Reflux->Workup Reaction Mixture Drying Drying (e.g., MgSO₄) + Solvent Evaporation Workup->Drying Distill Vacuum Distillation Drying->Distill Product Pure Methyl 6-hydroxyhexanoate Distill->Product Purified Product Analysis Spectroscopy (NMR, IR, MS) + Physical Property Tests Product->Analysis

Caption: Workflow for Synthesis and Analysis of this compound.

References

Chemical structure and IUPAC name of Methyl 6-hydroxyhexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physico-chemical properties of Methyl 6-hydroxyhexanoate (B1236181), tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

Methyl 6-hydroxyhexanoate is an organic compound that features both a hydroxyl (-OH) and a methyl ester (-COOCH₃) functional group. The molecule consists of a six-carbon straight chain. The carboxyl group is esterified with methanol, and a hydroxyl group is located at the opposite end of the carbon chain (position 6).

  • IUPAC Name: this compound[][2]

  • Synonyms: 6-Hydroxyhexanoic acid methyl ester, Methyl 6-hydroxycaproate[3][4]

  • CAS Number: 4547-43-7[][5]

  • Chemical Formula: C₇H₁₄O₃[][2]

  • Canonical SMILES: COC(=O)CCCCCO[][2]

The structure is depicted below:

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Weight 146.18 g/mol [][2]
Appearance Colorless to light yellow clear liquid[6]
Boiling Point 199.6 °C at 760 mmHg (estimated) 123 °C at 12 mmHg[3]
Flash Point 74 °C
Density 1.021 g/cm³[7]
Solubility Moderately soluble in organic solvents like ethyl acetate (B1210297) and tetrahydrofuran; poorly soluble in water.[5]
¹H NMR (600 MHz, CDCl₃)δ 3.66 (s, 3H), 3.64 (t, J = 6.5 Hz, 2H), 2.32 (t, J = 7.5 Hz, 2H), 1.74 (s, 1H), 1.65 (p, J = 7.5 Hz, 2H), 1.57 (p, J = 6.7 Hz, 2H), 1.39 (p, J = 7.7 Hz, 2H)[6]
¹³C NMR (151 MHz, CDCl₃)δ 174.32, 62.77, 51.63, 34.12, 32.44, 25.42, 24.76[6]
Mass Spectrometry APCI MS (m/z): Calculated for C₇H₁₄O₃ [M-H]⁺ = 147.1016, Found = 147.1074[6]

Experimental Protocols

Detailed methodologies for the characterization and synthesis of this compound and related compounds are crucial for reproducibility.

3.1. Synthesis of 6-Hydroxyhexanoic Acid from ε-Caprolactone

A foundational precursor, 6-hydroxyhexanoic acid, can be synthesized from ε-caprolactone.

  • Reaction: A solution of ε-caprolactone (10.0 g, 87.6 mmol) in 0.5 M NaOH (200 mL) is stirred at room temperature for 12 hours.[8]

  • Work-up: The reaction mixture is neutralized using Amberlite IR-120 (H⁺) resin.[8]

  • Purification: The resin is filtered off, and the solvent is evaporated under reduced pressure to yield 6-hydroxyhexanoic acid as a colorless oil (11.3 g, 98% yield).[8] The subsequent esterification to the methyl ester can be achieved through standard methods such as Fischer esterification.

3.2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: The sample is dissolved in deuterated chloroform (B151607) (CDCl₃).

    • ¹H NMR: Spectra are acquired on a 600 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.[6]

    • ¹³C NMR: Spectra are acquired on a 151 MHz spectrometer, with chemical shifts reported in ppm.[6]

  • Mass Spectrometry (MS):

    • Ionization Method: Atmospheric Pressure Chemical Ionization (APCI) is used in positive ion mode.[6]

    • Data Acquisition: The mass-to-charge ratio (m/z) is recorded to identify the molecular ion and fragmentation patterns.[6]

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

Methyl_6-hydroxyhexanoate_Characterization compound This compound sub_structure Structural Information compound->sub_structure sub_spectro Spectroscopic Analysis compound->sub_spectro iupac IUPAC Name: This compound sub_structure->iupac smiles SMILES: COC(=O)CCCCCO sub_structure->smiles nmr NMR Spectroscopy sub_spectro->nmr ms Mass Spectrometry sub_spectro->ms ir IR Spectroscopy sub_spectro->ir h_nmr ¹H NMR Data: Key shifts for -OCH₃, -CH₂OH nmr->h_nmr c_nmr ¹³C NMR Data: Carbonyl and alcohol carbon signals nmr->c_nmr ms_data MS Data: Molecular Ion Peak [M-H]⁺ ms->ms_data ir_data IR Data: C=O and O-H stretching bands ir->ir_data

Caption: Characterization workflow for this compound.

References

A Comprehensive Technical Guide to the Synthesis of Methyl 6-Hydroxyhexanoate from ε-Caprolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-hydroxyhexanoate (B1236181) is a valuable bifunctional molecule serving as a key intermediate in organic synthesis and as a building block for various functional materials and potential pharmaceutical agents.[1][2] Its synthesis via the ring-opening of ε-caprolactone with methanol (B129727) represents a straightforward and atom-economical approach. This guide provides an in-depth overview of this transformation, detailing the underlying reaction pathway, catalytic systems, experimental protocols, and quantitative data to support laboratory and developmental applications.

Reaction Pathway and Mechanism

The synthesis of methyl 6-hydroxyhexanoate from ε-caprolactone is a classic example of a ring-opening reaction, specifically, the methanolysis of a cyclic ester (lactone). The reaction involves the nucleophilic attack of methanol on the carbonyl carbon of the ε-caprolactone ring. This process is typically facilitated by a catalyst that activates the lactone, the alcohol, or both.

The generally accepted mechanism, particularly under acid or metal catalysis, is a coordination-insertion mechanism.[3] The catalyst coordinates to the carbonyl oxygen of the ε-caprolactone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This results in the formation of a tetrahedral intermediate. Subsequent cleavage of the endocyclic C-O bond opens the ring and, following proton transfer, yields the final product, this compound.[4]

reaction_pathway cluster_reactants Reactants cluster_product Product e-caprolactone ε-Caprolactone product This compound e-caprolactone->product + Methanol methanol Methanol catalyst Catalyst (e.g., Acid, Base, Enzyme, Metal Complex) catalyst->product Ring-Opening

Caption: Chemical transformation of ε-caprolactone to this compound.

Catalytic Systems

A variety of catalysts can be employed to promote the ring-opening of ε-caprolactone with methanol. The choice of catalyst influences reaction conditions, yield, and selectivity.

  • Acid Catalysis: Strong acids, such as sulfonic acids (e.g., trifluoromethanesulfonic acid), can act as bifunctional catalysts, activating both the lactone and the methanol.[4]

  • Metal-based Catalysts: Organometallic compounds are widely used, with tin(II) octoate (Sn(Oct)₂) being a common and effective catalyst for the ring-opening polymerization of lactones, a reaction that proceeds via the same initial ring-opening step.[3][5] These catalysts often require an alcohol as a co-initiator.[5] Other metals are also being explored to reduce toxicity.[6][7]

  • Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), offer a green and highly selective alternative.[8] These enzymatic reactions can be performed under mild conditions and are gaining traction for sustainable chemical synthesis.[8]

  • Organocatalysts: Certain organic molecules can also catalyze the reaction, providing a metal-free alternative.

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the chosen catalytic system and reaction parameters. The following table summarizes data from various reported methods for the ring-opening of ε-caprolactone. While many studies focus on polymerization, the initial ring-opening to form the monomeric ester is the fundamental first step.

Catalyst SystemInitiator/Co-catalystTemperature (°C)Time (h)Conversion (%)Yield (%)Reference/Notes
Sn(Oct)₂ n-Hexanol1600.5 - 2>85~89 (for PCL)[5] High conversion for polymerization.
Lipase -6048>90-[9][10] Enzymatic ring-opening.
Sulfonic Acids Methanol(Computational Study)---[4] Mechanistic study.
TBAPINO Benzyl Alcohol1202>85-[11] Organocatalyst for bulk polymerization.

Note: Much of the available literature focuses on the polymerization of ε-caprolactone (PCL), where this compound can be an intermediate or the result of a controlled, limited reaction. High yields of the monomeric product are achieved by using a large excess of methanol.

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound.

Protocol 1: Acid-Catalyzed Methanolysis (General Procedure)

This protocol is a generalized procedure based on the principles of acid-catalyzed ring-opening.

Materials:

  • ε-Caprolactone

  • Anhydrous Methanol (large excess)

  • Acid Catalyst (e.g., p-toluenesulfonic acid, Amberlite IR-120 H⁺ resin)

  • Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ε-caprolactone (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 eq).

  • Add the acid catalyst (e.g., 0.01-0.05 eq of a soluble acid or a catalytic amount of resin).

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the mixture to room temperature. If a solid resin catalyst was used, filter it off.

  • Neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the majority of the excess methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with water and extract the product with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or silica (B1680970) gel column chromatography to yield a colorless oil or a low-melting solid.

Protocol 2: Base-Catalyzed Hydrolysis followed by Esterification

This two-step approach first hydrolyzes the lactone to the sodium salt of 6-hydroxyhexanoic acid, which is then acidified and esterified.

Step A: Hydrolysis of ε-Caprolactone

  • Dissolve ε-caprolactone (1.0 eq) in a 0.5 M sodium hydroxide (B78521) (NaOH) solution (2.0 eq).[12]

  • Stir the solution at room temperature for 12 hours.[12]

  • Neutralize the mixture with a strong acid resin (e.g., Amberlite IR-120 H⁺) until a neutral pH is reached.[12]

  • Filter the resin and concentrate the aqueous solution under reduced pressure to obtain crude 6-hydroxyhexanoic acid.[12]

Step B: Fischer Esterification

  • Dissolve the crude 6-hydroxyhexanoic acid in a large excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the mixture to reflux for 4-8 hours.

  • Follow the work-up and purification steps as described in Protocol 1 (steps 5-11).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reactants Combine ε-Caprolactone, Methanol, and Catalyst reaction Heat and Stir (e.g., Reflux) reactants->reaction monitoring Monitor Reaction (TLC, GC) reaction->monitoring cool Cool to Room Temp. monitoring->cool Reaction Complete neutralize Neutralize Catalyst cool->neutralize concentrate Remove Excess Methanol neutralize->concentrate extract Aqueous Extraction concentrate->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Distillation/Chromatography) evaporate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: General experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate.[1] Its two functional groups—a terminal hydroxyl and a methyl ester—can be selectively modified.

  • Building Block: It serves as a precursor for more complex molecules in organic synthesis.[1] The hydroxyl group can undergo etherification or further esterification, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide.

  • Pharmaceutical Intermediates: Derivatives of this compound can be explored as potential drug candidates, for instance, in the development of antimicrobial agents.[1] It is also used as a precursor for monoclonal antibodies for cancer therapy.[2]

  • Polymer Science: It is the monomeric unit of poly(ε-caprolactone) (PCL), a biodegradable and biocompatible polyester (B1180765) widely used in biomedical applications such as drug delivery systems, surgical sutures, and tissue engineering scaffolds.[3][13]

References

Spectroscopic Profile of Methyl 6-hydroxyhexanoate (CAS 4547-43-7): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-hydroxyhexanoate (B1236181) (CAS 4547-43-7), a valuable building block in various chemical syntheses. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Compound Identification

  • Chemical Name: Methyl 6-hydroxyhexanoate

  • CAS Number: 4547-43-7

  • Molecular Formula: C₇H₁₄O₃

  • Molecular Weight: 146.18 g/mol

  • Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound (600 MHz, Chloroform-d) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
3.66s-3H-OCH₃
3.64t6.52H-CH₂-OH
2.32t7.52H-C(O)-CH₂-
1.74s-1H-OH
1.65p7.52H-C(O)-CH₂-CH₂-
1.57p6.72H-CH₂-CH₂-OH
1.39p7.72H-CH₂-CH₂-CH₂-

Table 2: ¹³C NMR Spectroscopic Data of this compound (151 MHz, Chloroform-d) [1]

Chemical Shift (δ) ppmAssignment
174.32C=O
62.77-CH₂-OH
51.63-OCH₃
34.12-C(O)-CH₂-
32.44-CH₂-CH₂-OH
25.42-C(O)-CH₂-CH₂-
24.76-CH₂-CH₂-CH₂-
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
3000-2850MediumC-H stretch (alkane)
1750-1735StrongC=O stretch (ester)
1320-1000StrongC-O stretch (alcohol, ester)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

TechniqueIonization Modem/zAssignment
APCI-MSNegative147.1074[M-H]⁺

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a 600 MHz instrument. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples such as this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation and Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹, and the data is presented in terms of wavenumber (cm⁻¹) versus transmittance (%).

Mass Spectrometry (MS)

Sample Preparation and Introduction: The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC) for separation from any impurities. For GC-MS analysis, the sample is dissolved in a volatile organic solvent.

Instrumentation and Ionization: In Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column. The separated components then enter the mass spectrometer. Electron Ionization (EI) is a common technique where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_output Final Output Sample Chemical Sample (CAS 4547-43-7) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer Dissolution->IR MS Mass Spectrometer (e.g., GC-MS) Dissolution->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Process IR Data (Vibrational Frequencies) IR->Process_IR Process_MS Process MS Data (Mass-to-Charge Ratio, Fragmentation) MS->Process_MS Structure Structural Elucidation & Confirmation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: A flowchart of the general workflow for spectroscopic analysis.

References

Navigating the Solubility Landscape of Methyl 6-Hydroxyhexanoate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of methyl 6-hydroxyhexanoate (B1236181), a versatile intermediate in various synthetic and pharmaceutical applications. While extensive quantitative solubility data in a broad range of organic solvents is not widely available in public literature, this document consolidates the existing qualitative information and presents a detailed, adaptable experimental protocol for the precise determination of its solubility. This guide is intended to empower researchers to generate reliable and reproducible solubility data, a critical parameter for process development, formulation design, and theoretical modeling.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. Methyl 6-hydroxyhexanoate possesses both a polar hydroxyl (-OH) group and a moderately polar ester group, along with a nonpolar hydrocarbon chain. This amphiphilic nature suggests its solubility will vary significantly across the spectrum of organic solvents.

Qualitative Solubility Profile of this compound

Based on available data, the solubility of this compound in various common organic solvents has been qualitatively described. This information, while not quantitative, provides a valuable starting point for solvent selection in experimental work.

SolventSolvent ClassReported Solubility
WaterPolar Protic4.585e+004 mg/L @ 25 °C (est.)[1]
EthanolPolar ProticSoluble
Diethyl EtherPolar AproticSoluble
Ethyl AcetatePolar AproticModerately Soluble
Tetrahydrofuran (THF)Polar AproticModerately Soluble
ChloroformChlorinatedSlightly Soluble[2]
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble[2]

Note: The terms "Soluble," "Moderately Soluble," and "Slightly Soluble" are qualitative and can vary between sources. For precise applications, quantitative determination is essential.

Experimental Protocol for Quantitative Solubility Determination: The Isothermal Shake-Flask Method

To obtain precise and reproducible quantitative solubility data, the isothermal shake-flask method is the gold standard. This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Principle

An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The mixture is agitated for a sufficient duration to ensure that the solvent is saturated with the solute. After reaching equilibrium, the undissolved solute is separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Analytical instrument for quantification (e.g., GC-FID, HPLC-UV/RI, or a calibrated refractometer)

Step-by-Step Methodology
  • Preparation: Accurately weigh an excess amount of this compound into a series of vials. The presence of undissolved solid after equilibration is crucial.

  • Solvent Addition: Precisely add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

  • Dilution (if necessary): Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the diluted (or undiluted) sample using a pre-calibrated analytical instrument to determine the concentration of this compound.

Data Analysis

The solubility is calculated from the measured concentration and any dilution factors. It is typically expressed in units such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or mole fraction (χ).

Analytical Methods for Quantification

The choice of analytical method for determining the concentration of this compound in the saturated solvent is critical for accuracy. Suitable methods include:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is a robust and sensitive method for volatile and semi-volatile organic compounds. A calibration curve must be prepared using standard solutions of known concentrations.

  • High-Performance Liquid Chromatography (HPLC): Depending on the solvent and the presence of a chromophore in the solute, HPLC with a UV or Refractive Index (RI) detector can be employed. An RI detector is often suitable for compounds with no strong UV absorbance.

  • Refractive Index Measurement: For binary solutions, a precisely measured refractive index can be correlated to concentration using a calibration curve. This method is simple and rapid but requires high purity of both solute and solvent.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Solubility_Workflow A Start: Define Experimental Conditions (Solvent, Temperature) B Preparation: Add excess this compound to vial A->B C Add precise volume/mass of solvent B->C D Equilibration: Agitate at constant temperature C->D E Phase Separation: Allow excess solid to sediment D->E F Sampling: Withdraw and filter supernatant E->F G Analytical Quantification: (e.g., GC-FID, HPLC) F->G H Data Analysis: Calculate Solubility G->H I End: Report Solubility Data H->I

Solubility Determination Workflow

Signaling Pathway Analogy in Solubility: A Conceptual Visualization

While not a biological signaling pathway, the interplay of factors influencing solubility can be conceptually visualized in a similar manner. The following diagram illustrates the relationship between the compound's properties, the solvent's properties, and the resulting solubility, highlighting the key intermolecular forces at play.

Solubility_Factors cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_interactions Intermolecular Interactions Solute Amphiphilic Nature Polar Polar Groups (-OH, -COO-) Solute->Polar Nonpolar Nonpolar Chain (-CH2-)n Solute->Nonpolar HBond Hydrogen Bonding Polar->HBond Dominant in Polar Solvents Dipole Dipole-Dipole Polar->Dipole VDW Van der Waals Forces Nonpolar->VDW Dominant in Nonpolar Solvents Solvent Solvent Polarity PolarSolvent Polar Solvents (e.g., Ethanol) Solvent->PolarSolvent NonpolarSolvent Nonpolar Solvents (e.g., Hexane) Solvent->NonpolarSolvent PolarSolvent->HBond PolarSolvent->Dipole NonpolarSolvent->VDW Solubility Solubility Outcome HBond->Solubility Dipole->Solubility VDW->Solubility

Factors Influencing Solubility

References

An In-depth Technical Guide on the Discovery and History of Methyl 6-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-hydroxyhexanoate (B1236181), a versatile bifunctional molecule, has carved a niche for itself in various scientific domains, from polymer chemistry to the synthesis of complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the discovery and historical development of this valuable compound. While a definitive first synthesis remains elusive in readily available literature, this document traces the evolution of its preparative methods, from early explorations of ω-hydroxy esters to modern, efficient catalytic processes. We will delve into the key synthetic strategies, supported by detailed experimental protocols and quantitative data, and visualize the underlying chemical principles through logical diagrams.

Introduction: The Emergence of a Versatile Building Block

The history of Methyl 6-hydroxyhexanoate is intrinsically linked to the broader exploration of ω-hydroxy acids and their esters. These compounds, possessing both a hydroxyl and a carboxyl functional group, offer a unique platform for chemical elaboration, serving as precursors to polyesters, lactones, and a variety of other complex organic molecules. While pinpointing the exact moment of its first isolation or synthesis is challenging based on current historical records, the scientific community's interest in such molecules grew significantly with the advent of polymer science and the need for well-defined monomers.

One of the earliest plausible routes to this compound would have been through the Fischer-Speier esterification of 6-hydroxyhexanoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a foundational concept in organic chemistry. Another fundamental approach is the acid-catalyzed ring-opening of ε-caprolactone with methanol (B129727) . Both methods represent classic organic transformations that were well-established by the early 20th century, suggesting that the synthesis of this compound was achievable long before its specific properties and applications were widely investigated.

Recent literature frequently cites the synthesis of this compound via the ring-opening of ε-caprolactone in methanol with a catalytic amount of acid, a method highlighted in a 2014 publication by Duffy et al.[1] This suggests that while the fundamental chemistry is old, its application and optimization for this specific compound have been a subject of more recent interest.

Key Synthetic Methodologies: A Historical Perspective

The preparation of this compound has evolved from classical organic reactions to more sophisticated and efficient catalytic systems. This section details the primary synthetic pathways, providing a historical context and detailed experimental protocols for key methods.

Fischer-Speier Esterification of 6-Hydroxyhexanoic Acid

The direct esterification of 6-hydroxyhexanoic acid with methanol in the presence of a strong acid catalyst represents one of the most straightforward and historically significant methods for preparing this compound.

Reaction Pathway:

Fischer_Esterification 6-Hydroxyhexanoic_Acid 6-Hydroxyhexanoic Acid Protonated_Carbonyl Protonated Carbonyl Intermediate 6-Hydroxyhexanoic_Acid->Protonated_Carbonyl + H⁺ Methanol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Acid_Catalyst H+ (e.g., H₂SO₄) Acid_Catalyst->6-Hydroxyhexanoic_Acid Protonated_Carbonyl->Tetrahedral_Intermediate + Methanol Methyl_6-hydroxyhexanoate This compound Tetrahedral_Intermediate->Methyl_6-hydroxyhexanoate - H₂O, - H⁺ Water Water

Figure 1: Fischer-Speier Esterification Pathway.

Experimental Protocol (Hypothetical Early 20th Century Method):

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with 6-hydroxyhexanoic acid (1 equivalent).

  • Reagent Addition: An excess of methanol (10-20 equivalents) is added to the flask to serve as both reactant and solvent. A catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is carefully added.

  • Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by techniques available at the time, such as changes in solubility or by isolating and characterizing small samples.

  • Workup and Purification: Upon completion, the excess methanol is removed by distillation. The remaining mixture is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude product is then purified by fractional distillation under reduced pressure.

Acid-Catalyzed Ring-Opening of ε-Caprolactone

The ring-opening of ε-caprolactone with methanol is a highly efficient and atom-economical method for the synthesis of this compound. This method has become increasingly popular in modern synthetic chemistry. A 2014 paper by Duffy et al. describes a high-yield synthesis using this approach.[1]

Reaction Pathway:

Ring_Opening epsilon_Caprolactone ε-Caprolactone Protonated_Lactone Protonated Lactone epsilon_Caprolactone->Protonated_Lactone + H⁺ Methanol Methanol Ring_Opened_Intermediate Ring-Opened Intermediate Methanol->Ring_Opened_Intermediate Acid_Catalyst H+ (e.g., H₂SO₄) Acid_Catalyst->epsilon_Caprolactone Protonated_Lactone->Ring_Opened_Intermediate + Methanol Methyl_6_hydroxyhexanoate This compound Ring_Opened_Intermediate->Methyl_6_hydroxyhexanoate - H⁺

Figure 2: Acid-Catalyzed Ring-Opening of ε-Caprolactone.

Experimental Protocol (Optimized from Duffy et al., 2014): [1]

  • Reagents: ε-caprolactone, methanol, and a catalytic amount of sulfuric acid.[1]

  • Procedure: To a solution of ε-caprolactone in methanol, a catalytic amount of sulfuric acid is added.[1] The reaction is stirred at room temperature.

  • Reaction Time: The original procedure by Duffy et al. suggested a reaction time of 48 hours, which was later optimized to 30 minutes.[1]

  • Purification: The reaction mixture can be purified to yield this compound in high yield (81%), and according to an optimized procedure, purification by distillation was not required.[1]

Enzymatic Synthesis

In more recent years, enzymatic methods have been explored for the synthesis of poly-6-hydroxyhexanoate, where this compound can be a key intermediate or a model compound for studying the polymerization process.[2] Lipases are often employed as catalysts in these biotransformations.[3]

Experimental Workflow:

Enzymatic_Synthesis Substrate ε-Caprolactone or 6-Hydroxyhexanoic Acid Reaction_Mixture Reaction Mixture Substrate->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture Lipase Lipase Lipase->Reaction_Mixture Solvent Organic Solvent Solvent->Reaction_Mixture Incubation Incubation (Controlled Temperature & Agitation) Reaction_Mixture->Incubation Product_Isolation Product Isolation (e.g., Filtration, Chromatography) Incubation->Product_Isolation Methyl_6_hydroxyhexanoate This compound Product_Isolation->Methyl_6_hydroxyhexanoate

Figure 3: General Workflow for Enzymatic Synthesis.

Quantitative Data

This section summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₇H₁₄O₃[3]
Molecular Weight 146.18 g/mol [3]
CAS Number 4547-43-7[3]
Density 1.021 g/cm³[3]
Appearance Colorless to pale yellow liquid[4]
Odor Pleasant, fruity[4]
Solubility Soluble in organic solvents, limited solubility in water[4][5]

Applications and Significance in Research and Development

This compound serves as a valuable intermediate in a variety of chemical syntheses. Its bifunctional nature allows for selective reactions at either the hydroxyl or the ester group.

  • Polymer Chemistry: It is a key monomer or model compound for the synthesis of biodegradable polyesters like poly(ε-caprolactone) (PCL).[2]

  • Pharmaceutical Synthesis: The compound is a precursor for the synthesis of more complex molecules, including monoclonal antibodies for cancer therapy.[3]

  • Fragrance and Flavor Industry: Its pleasant, fruity odor makes it a candidate for use in fragrances and as a flavoring agent.[4]

  • Organic Synthesis: It is used as a versatile building block for the introduction of a C6 hydroxy-ester moiety into larger molecules.

Conclusion

While the precise historical moment of the discovery of this compound remains to be definitively established, its synthesis is rooted in fundamental organic reactions that have been known for over a century. The evolution of its preparation from classical esterification and lactone ring-opening to modern enzymatic processes highlights the enduring importance of this versatile molecule. As research in biodegradable polymers, pharmaceuticals, and green chemistry continues to advance, the demand for efficient and sustainable methods for the synthesis of this compound is likely to grow, ensuring its continued relevance in the scientific landscape. This guide provides a foundational understanding of its history, synthesis, and properties for professionals in the field.

References

A Technical Guide to the Thermochemical Profile of Methyl 6-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the available thermochemical and physical data for Methyl 6-hydroxyhexanoate (B1236181). Due to a lack of experimentally determined thermochemical values in publicly accessible literature, this document focuses on reported physical properties, a detailed experimental protocol for its synthesis, and generalized methodologies for the experimental determination of its thermochemical characteristics. Furthermore, this guide presents key reaction pathways and experimental workflows in the form of diagrams to aid in research and development activities. This document is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development who are working with or exploring the applications of Methyl 6-hydroxyhexanoate.

Introduction

This guide aims to collate the existing physical property data and provide detailed procedural outlines for both its synthesis and the experimental determination of its thermochemical properties, thereby offering a practical framework for researchers.

Physicochemical Properties

While specific experimental thermochemical data remains elusive, a summary of the available physical and computed properties of this compound is presented in Table 1. These values have been aggregated from various chemical supplier databases and computational sources.

Table 1: Physical and Computed Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄O₃--INVALID-LINK--[1]
Molecular Weight 146.18 g/mol --INVALID-LINK--[1]
CAS Number 4547-43-7--INVALID-LINK--[1]
Appearance Colorless to Light yellow clear liquid--INVALID-LINK--
Boiling Point 123 °C at 12 mmHg--INVALID-LINK--
Melting Point 123-124 °C (Note: This appears anomalous for a liquid at room temperature and may be incorrectly reported in the source)--INVALID-LINK--
Density 1.021 g/cm³--INVALID-LINK--[2]
LogP (Computed) 0.7121--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 46.53 Ų--INVALID-LINK--[1]
Hydrogen Bond Donors 1--INVALID-LINK--[1]
Hydrogen Bond Acceptors 3--INVALID-LINK--[1]
Rotatable Bonds 5--INVALID-LINK--[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the ring-opening of ε-caprolactone followed by esterification. A lipase-catalyzed approach offers a green and selective alternative to traditional chemical methods.[2][3]

Experimental Protocol: Lipase-Catalyzed Synthesis from ε-Caprolactone

This protocol describes a one-pot synthesis of this compound from ε-caprolactone and methanol (B129727), catalyzed by an immobilized lipase (B570770).

Materials:

  • ε-caprolactone

  • Methanol (anhydrous)

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • tert-Butanol (as solvent)

  • Molecular sieves (for drying)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction vessel with temperature control and stirring

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: A clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser is charged with ε-caprolactone and a molar excess of anhydrous methanol in tert-butanol. The vessel is purged with an inert gas.

  • Enzyme Addition: Immobilized lipase is added to the reaction mixture. The amount of enzyme is typically between 5-10% of the substrate weight.

  • Reaction Conditions: The reaction mixture is stirred at a constant temperature, typically between 40-60°C. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Enzyme Removal: Upon completion of the reaction, the immobilized enzyme is removed by simple filtration. The enzyme can often be washed and reused.

  • Solvent Removal: The solvent and excess methanol are removed from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_of_Methyl_6_hydroxyhexanoate e_caprolactone ε-Caprolactone reaction_vessel Reaction Vessel (tert-Butanol, 40-60°C) e_caprolactone->reaction_vessel methanol Methanol methanol->reaction_vessel lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_vessel filtration Filtration reaction_vessel->filtration enzyme_recycling Enzyme Recycling filtration->enzyme_recycling Solid evaporation Rotary Evaporation filtration->evaporation Liquid purification Column Chromatography evaporation->purification product This compound purification->product

Lipase-catalyzed synthesis of this compound.

Determination of Thermochemical Data

The determination of key thermochemical data such as the enthalpy of formation requires specialized calorimetric techniques. The following are generalized protocols for determining the standard enthalpy of combustion (from which the enthalpy of formation can be calculated) and for characterizing thermal transitions.

Experimental Protocol: Bomb Calorimetry for Enthalpy of Combustion

This protocol provides a general outline for determining the enthalpy of combustion of a liquid sample like this compound using an isoperibol bomb calorimeter.

Materials and Equipment:

  • Isoperibol bomb calorimeter

  • Oxygen bomb

  • Crucible (e.g., platinum or stainless steel)

  • Benzoic acid (for calibration)

  • Liquid sample (this compound)

  • Fuse wire (e.g., nickel-chromium)

  • High-pressure oxygen source

  • Analytical balance

  • Temperature sensor with high resolution

  • Data acquisition system

Procedure:

  • Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, under controlled conditions.

  • Sample Preparation: A precise mass of the liquid sample (this compound) is weighed into the crucible. A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.

  • Bomb Assembly and Charging: The bomb is assembled and sealed. It is then purged with oxygen to remove atmospheric nitrogen and subsequently charged with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a known mass of water. The calorimeter lid with the temperature sensor and stirrer is secured.

  • Combustion: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

  • Data Analysis: The corrected temperature rise is used, along with the heat capacity of the calorimeter and corrections for the heat of combustion of the fuse wire and any side reactions (e.g., nitric acid formation), to calculate the heat of combustion of the sample.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound can be calculated from its standard enthalpy of combustion using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC can be used to determine the heat capacity and to study any phase transitions (e.g., melting, boiling) of this compound.

Materials and Equipment:

  • Differential Scanning Calorimeter

  • Hermetic sample pans (e.g., aluminum)

  • Analytical balance

  • Reference material (e.g., an empty, sealed pan)

  • Purge gas (e.g., nitrogen)

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the liquid sample is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with the desired temperature range and heating/cooling rate. A constant flow of purge gas is maintained.

  • Measurement: The sample is subjected to a controlled temperature program (e.g., heating from sub-ambient to a temperature above its boiling point). The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Heat Capacity: The heat capacity of the sample can be determined from the heat flow signal in a region with no thermal transitions.

    • Phase Transitions: Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions. The temperature at the peak maximum or onset provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Thermochemical_Analysis_Workflow start Start: Liquid Organic Sample (this compound) bomb_calorimetry Bomb Calorimetry start->bomb_calorimetry dsc_analysis Differential Scanning Calorimetry (DSC) start->dsc_analysis combustion_data Heat of Combustion Data bomb_calorimetry->combustion_data thermal_transitions Thermal Transition Data (Melting, Boiling) dsc_analysis->thermal_transitions heat_capacity Heat Capacity Data dsc_analysis->heat_capacity enthalpy_formation Calculation of Enthalpy of Formation combustion_data->enthalpy_formation final_data Thermochemical Data Summary thermal_transitions->final_data heat_capacity->final_data enthalpy_formation->final_data

General experimental workflow for thermochemical analysis.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties of this compound and provides a practical framework for its synthesis and thermochemical characterization. While there is a clear gap in the literature regarding experimentally determined thermochemical data for this compound, the presented protocols for bomb calorimetry and differential scanning calorimetry offer a clear path for researchers to obtain this critical information. The provided synthesis protocol and workflow diagrams are intended to facilitate the efficient design and execution of experimental work involving this compound. Further research to experimentally determine the thermochemical properties of this versatile molecule is highly encouraged to support its potential applications in various fields of chemical and pharmaceutical sciences.

References

Reactivity of the Hydroxyl Group in Methyl 6-Hydroxyhexanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydroxyhexanoate (B1236181) is a bifunctional molecule containing a terminal primary hydroxyl group and a methyl ester. This unique structure makes it a versatile building block in organic synthesis, particularly in the fields of polymer chemistry and drug development. The reactivity of the hydroxyl group is of paramount importance, allowing for a wide range of chemical transformations. This guide provides a comprehensive overview of the key reactions involving the hydroxyl group of methyl 6-hydroxyhexanoate, including detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers and professionals in drug development.

Core Reactivity of the Hydroxyl Group

The primary hydroxyl group in this compound exhibits typical reactivity for a primary alcohol, undergoing oxidation, esterification, and etherification reactions. Its unhindered nature allows for efficient conversion under various reaction conditions.

Oxidation to Methyl 6-Oxohexanoate

The oxidation of the primary alcohol in this compound to an aldehyde, methyl 6-oxohexanoate, is a fundamental transformation. This aldehyde is a valuable intermediate for subsequent reactions such as reductive amination or Wittig reactions.

Data Presentation: Oxidation of this compound

Oxidizing Agent SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
TEMPO/NaOClCH₂Cl₂/H₂O00.5>95General Protocol
PCCCH₂Cl₂Room Temp.2~85General Protocol
Dess-Martin PeriodinaneCH₂Cl₂Room Temp.1-2>90General Protocol

Experimental Protocol: TEMPO-Catalyzed Oxidation

A solution of this compound (1.0 g, 6.84 mmol) in dichloromethane (B109758) (20 mL) is cooled to 0 °C. To this solution, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (11 mg, 0.068 mmol) and an aqueous solution of sodium hypochlorite (B82951) (NaOCl, 0.7 M, 12 mL, 8.21 mmol) containing sodium bicarbonate (0.5 g) are added. The biphasic mixture is stirred vigorously at 0 °C for 30 minutes. The reaction progress is monitored by thin-layer chromatography. Upon completion, the organic layer is separated, washed with saturated aqueous sodium thiosulfate (B1220275) solution, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield methyl 6-oxohexanoate.[1][2][3][4]

Logical Relationship: Oxidation Pathway

Oxidation reactant This compound product Methyl 6-oxohexanoate reactant->product Oxidation reagent TEMPO / NaOCl reagent->reactant

Oxidation of this compound to methyl 6-oxohexanoate.
Esterification

The hydroxyl group readily undergoes esterification with various acylating agents to form the corresponding esters. This reaction is fundamental for introducing different functional groups or for protecting the hydroxyl group.

Data Presentation: Esterification of this compound

Acylating AgentCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Acetic Anhydride (B1165640)Pyridine (B92270)CH₂Cl₂Room Temp.2>95General Protocol
Acetyl ChlorideTriethylamineCH₂Cl₂0 to Room Temp.1>95General Protocol
Benzoic AcidDCC/DMAPCH₂Cl₂Room Temp.12~90General Protocol

Experimental Protocol: Esterification with Acetic Anhydride

To a solution of this compound (1.0 g, 6.84 mmol) in dichloromethane (20 mL), pyridine (0.81 g, 10.26 mmol) is added, and the mixture is cooled to 0 °C. Acetic anhydride (0.84 g, 8.21 mmol) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the addition of water. The organic layer is separated, washed with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. The organic phase is dried over anhydrous sodium sulfate, and the solvent is evaporated to give methyl 6-acetoxyhexanoate.

Reaction Pathway: Esterification

Esterification reactant This compound product Methyl 6-acetoxyhexanoate reactant->product Esterification reagent Acetic Anhydride / Pyridine reagent->reactant

Esterification of this compound.
Etherification

The formation of an ether bond is another key transformation of the hydroxyl group, often utilized for protection or to introduce a linker. The Williamson ether synthesis is a common method employed for this purpose.

Data Presentation: Etherification of this compound

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzyl (B1604629) BromideNaHTHF0 to Room Temp.12~90General Protocol
Methyl IodideAg₂ODMFRoom Temp.24~85General Protocol

Experimental Protocol: Williamson Ether Synthesis with Benzyl Bromide

To a suspension of sodium hydride (60% dispersion in mineral oil, 0.33 g, 8.21 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) at 0 °C, a solution of this compound (1.0 g, 6.84 mmol) in anhydrous THF (10 mL) is added dropwise. The mixture is stirred at 0 °C for 30 minutes, after which benzyl bromide (1.29 g, 7.52 mmol) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, methyl 6-(benzyloxy)hexanoate, is purified by column chromatography.[5][6][7]

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis start Start deprotonation Deprotonation of this compound with NaH in THF at 0 °C start->deprotonation addition Addition of Benzyl Bromide deprotonation->addition reaction Reaction at Room Temperature (12 h) addition->reaction quench Quench with Water reaction->quench extraction Extraction with Diethyl Ether quench->extraction purification Purification by Column Chromatography extraction->purification end Methyl 6-(benzyloxy)hexanoate purification->end

Workflow for the synthesis of methyl 6-(benzyloxy)hexanoate.

Applications in Drug Development

The dual functionality of this compound makes it a valuable linker molecule in the design and synthesis of complex therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTAC Linkers

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[5] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound can be elaborated into such linkers. The hydroxyl group provides a handle for attachment to one of the ligands, while the ester can be hydrolyzed to a carboxylic acid for coupling to the other ligand.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC POI Protein of Interest TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PROTAC PROTAC (Linker derived from This compound) PROTAC->TernaryComplex PolyUb Polyubiquitination TernaryComplex->PolyUb Ub Transfer Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb->Proteasome Degradation Protein Degradation Proteasome->Degradation

General mechanism of PROTAC-induced protein degradation.
Antibody-Drug Conjugate (ADC) Linkers

ADCs are targeted cancer therapeutics that consist of a monoclonal antibody conjugated to a potent cytotoxic agent via a chemical linker.[7] this compound derivatives can serve as components of these linkers. The hydroxyl group can be functionalized to attach to the antibody, often through a maleimide (B117702) group for conjugation to cysteine residues, while the ester end can be converted to an active ester for coupling with the drug.

Logical Relationship: ADC Synthesis

ADC_Synthesis cluster_linker_synthesis Linker-Drug Synthesis start This compound functionalization Functionalization of Hydroxyl Group (e.g., with maleimide) start->functionalization activation Activation of Ester Group (e.g., conversion to NHS ester) start->activation conjugation_drug Conjugation to Cytotoxic Drug functionalization->conjugation_drug linker_drug Linker-Drug Conjugate activation->conjugation_drug conjugation_drug->linker_drug conjugation_ab Conjugation to Monoclonal Antibody linker_drug->conjugation_ab adc Antibody-Drug Conjugate conjugation_ab->adc

Conceptual workflow for the synthesis of an ADC using a linker derived from this compound.

Conclusion

The hydroxyl group of this compound is a key functional handle that allows for a diverse range of chemical transformations. Its reactivity enables the synthesis of various intermediates and its incorporation into complex molecules like PROTACs and ADCs, highlighting its significance in modern drug discovery and development. The experimental protocols and data provided in this guide serve as a valuable resource for scientists and researchers working with this versatile building block.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving Methyl 6-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-hydroxyhexanoate (B1236181), a bifunctional molecule containing both a methyl ester and a primary alcohol, serves as a versatile building block in organic synthesis and polymer chemistry. Its reactivity at both functional groups allows for a variety of transformations, making it a molecule of interest in the development of novel materials and pharmaceuticals. This technical guide provides a comprehensive overview of the core reaction mechanisms involving Methyl 6-hydroxyhexanoate, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless liquid with a molecular formula of C₇H₁₄O₃ and a molecular weight of 146.18 g/mol .[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₄O₃[1]
Molecular Weight146.18 g/mol [1]
Density1.021 g/cm³[1]
Boiling Point123 °C at 12 Torr[2]
Melting Point123-124 °C (Solv: benzene; cyclohexane; acetone)[2]
Storage TemperatureSealed in dry, Store in freezer, under -20°C[3]

Spectroscopic Data:

The structural characterization of this compound is crucial for monitoring its reactions. The following are key spectroscopic assignments for ¹H and ¹³C NMR in CDCl₃.[4]

¹H NMR (600 MHz, CDCl₃):

  • δ 3.66 (s, 3H, -OCH₃)

  • δ 3.64 (t, J = 6.5 Hz, 2H, -CH₂OH)

  • δ 2.32 (t, J = 7.5 Hz, 2H, -C(=O)CH₂-)

  • δ 1.74 (s, 1H, -OH)

  • δ 1.65 (p, J = 7.5 Hz, 2H, -C(=O)CH₂CH₂-)

  • δ 1.57 (p, J = 6.7 Hz, 2H, -CH₂CH₂OH)

  • δ 1.39 (p, J = 7.7 Hz, 2H, -CH₂CH₂CH₂-)

¹³C NMR (151 MHz, CDCl₃):

  • δ 174.32 (C=O)

  • δ 62.77 (-CH₂OH)

  • δ 51.63 (-OCH₃)

  • δ 34.12 (-C(=O)CH₂-)

  • δ 32.44 (-CH₂CH₂OH)

  • δ 25.42 (-C(=O)CH₂CH₂-)

  • δ 24.76 (-CH₂CH₂CH₂-)

Core Reaction Mechanisms

The dual functionality of this compound allows it to participate in a range of reactions, primarily targeting the hydroxyl and ester groups. The most fundamental of these are polymerization, oxidation, and transesterification.

Polymerization: Synthesis of Poly(6-hydroxyhexanoate)

This compound can undergo polycondensation to form poly(6-hydroxyhexanoate), a biodegradable polyester (B1180765). This process can be catalyzed by enzymes, typically lipases, or by metal-based catalysts.

Enzymatic Polymerization:

Lipase-catalyzed polymerization is a green and highly selective method for polyester synthesis.[5] The reaction proceeds through an acyl-enzyme intermediate.[6]

Mechanism of Lipase-Catalyzed Polycondensation:

The accepted mechanism for lipase-catalyzed polycondensation involves a "Ping-Pong Bi-Bi" mechanism.[7] The catalytic triad (B1167595) of the lipase (B570770) (commonly Ser-His-Asp) is responsible for the catalytic activity.

Lipase_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_polymer Resulting Polymer M6HH_1 This compound AcylEnzyme Acyl-Enzyme Intermediate (E-O-C(=O)-R) M6HH_1->AcylEnzyme + Lipase-OH Lipase_E Lipase (E-OH) Lipase_E->AcylEnzyme Methanol_1 Methanol AcylEnzyme->Methanol_1 - Methanol AcylEnzyme_2 Acyl-Enzyme Intermediate Dimer Dimer AcylEnzyme_2->Dimer + M6HH-OH M6HH_2 Another Methyl 6-hydroxyhexanoate M6HH_2->Dimer Lipase_E2 Lipase (E-OH) Dimer->Lipase_E2 + Lipase-OH (regenerated) Polymer Poly(6-hydroxyhexanoate) Lipase_E2->Polymer repeats n times

Fig. 1: Lipase-Catalyzed Polycondensation of this compound.

Quantitative Data for Analogous Enzymatic Polymerization:

ParameterValueConditionsReference
Monomer Conversion~75%Candida antarctica lipase B, ultrasonic irradiation[8]
Vmax3.848 × 10⁻³ M H⁻¹Lipase-catalyzed esterification of ε-caprolactone[3]
Km (for MGP)8.189 × 10⁻² MLipase-catalyzed esterification of ε-caprolactone[3]
Km (for ECL)6.050 MLipase-catalyzed esterification of ε-caprolactone[3]

Experimental Protocol for Lipase-Catalyzed Synthesis of Poly(6-hydroxyhexanoate) (Analogous):

The following protocol is adapted from the lipase-catalyzed ring-opening polymerization of ε-caprolactone.

  • Materials: ε-caprolactone (as a precursor or analogous substrate), immobilized Candida antarctica lipase B (e.g., Novozym 435), ionic liquid (e.g., 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate), and a suitable solvent like toluene (B28343) if not using an ionic liquid.

  • Reaction Setup: In a dried reaction vessel, dissolve the monomer in the chosen solvent.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) of the monomer.

  • Reaction Conditions: The reaction is typically carried out at a temperature between 60-80°C with continuous stirring. For ultrasound-assisted synthesis, the reaction vessel is placed in an ultrasonic bath.

  • Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion and polymer molecular weight by techniques such as Gas Chromatography (GC) and Gel Permeation Chromatography (GPC), respectively.

  • Termination and Purification: After the desired reaction time, the enzyme is filtered off. The polymer is then precipitated by pouring the reaction mixture into a non-solvent like cold methanol. The precipitated polymer is collected by filtration and dried under vacuum.

experimental_workflow_polymerization Start Start Dissolve Dissolve Monomer in Solvent Start->Dissolve Add_Lipase Add Immobilized Lipase Dissolve->Add_Lipase React React at 60-80°C with Stirring Add_Lipase->React Monitor Monitor Reaction (GC, GPC) React->Monitor Monitor->React Continue reaction Filter_Enzyme Filter to Remove Enzyme Monitor->Filter_Enzyme Reaction complete Precipitate Precipitate Polymer in Methanol Filter_Enzyme->Precipitate Collect_Dry Collect and Dry Polymer Precipitate->Collect_Dry End End Collect_Dry->End

Fig. 2: Experimental Workflow for Enzymatic Polymerization.
Oxidation to Adipic Acid Derivatives

The primary alcohol group of this compound can be oxidized to a carboxylic acid, yielding a derivative of adipic acid. This reaction is significant as adipic acid is a key monomer in the production of nylon. The oxidation of the related compound, 6-hydroxyhexanoic acid, has been shown to produce adipic acid in high yields.[9][10]

Mechanism of Oxidation:

The oxidation can be carried out using various oxidizing agents, including biocatalysts like Gluconobacter oxydans or metal-based catalysts in the presence of an oxidant like molecular oxygen or hydrogen peroxide. The general mechanism involves the stepwise oxidation of the primary alcohol to an aldehyde and then to a carboxylic acid.

Oxidation_Mechanism M6HH This compound (Primary Alcohol) Aldehyde Methyl 6-oxohexanoate (Aldehyde Intermediate) M6HH->Aldehyde [Oxidant] Adipate_Deriv Monomethyl Adipate (Carboxylic Acid) Aldehyde->Adipate_Deriv [Oxidant]

Fig. 3: General Mechanism for the Oxidation of this compound.

Quantitative Data for Analogous Oxidation:

Studies on the oxidation of 1,6-hexanediol (B165255) by Gluconobacter oxydans have demonstrated a complete conversion to adipic acid with a yield of over 99% in a fed-batch process.[10] In another study, the oxidation of 6-hydroxyhexanoate by Pseudomonas spp. yielded adipic acid in a 30% molar yield.[9]

ReactantCatalyst/MethodProductYieldReference
1,6-HexanediolGluconobacter oxydansAdipic Acid>99%[10]
6-HydroxyhexanoatePseudomonas spp.Adipic Acid30% (molar)[9]

Experimental Protocol for Oxidation (Analogous):

The following is a generalized protocol based on the microbial oxidation of 1,6-hexanediol.

  • Culture Preparation: Cultivate the selected microorganism (e.g., Gluconobacter oxydans) in a suitable growth medium.

  • Reaction Setup: Prepare a reaction buffer at the optimal pH for the microbial cells.

  • Cell Suspension: Harvest the microbial cells and resuspend them in the reaction buffer.

  • Substrate Addition: Add this compound to the cell suspension. For fed-batch processes, the substrate is added intermittently.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with adequate aeration and agitation.

  • Monitoring: Monitor the substrate consumption and product formation using analytical techniques such as HPLC or GC-MS.

  • Product Isolation: After the reaction is complete, separate the cells from the supernatant. The product can be isolated from the supernatant by extraction or crystallization.

Transesterification

The methyl ester group of this compound can undergo transesterification with other alcohols, a reaction that is typically catalyzed by acids or bases, or by enzymes. This reaction is fundamental in modifying the ester functionality for various applications.

Mechanism of Acid-Catalyzed Transesterification:

The acid-catalyzed transesterification proceeds via a tetrahedral intermediate after protonation of the carbonyl oxygen.

Transesterification_Mechanism M6HH This compound Protonated_Ester Protonated Ester M6HH->Protonated_Ester + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Alcohol->Tetrahedral_Intermediate New_Ester New Ester Tetrahedral_Intermediate->New_Ester - H⁺, - Methanol Methanol Methanol Tetrahedral_Intermediate->Methanol

References

Methodological & Application

Application Notes and Protocols for Polyester Synthesis Using Methyl 6-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydroxyhexanoate (B1236181) is a valuable monomer for the synthesis of aliphatic polyesters, offering a versatile platform for the development of biodegradable and biocompatible materials. These polyesters, particularly poly(6-hydroxyhexanoate), are of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery systems, tissue engineering scaffolds, and absorbable sutures. This document provides detailed application notes and experimental protocols for the synthesis of polyesters using Methyl 6-hydroxyhexanoate via polycondensation reactions.

Overview of Synthesis Methods

The primary method for polymerizing this compound is through a transesterification polycondensation reaction. This process involves the reaction of the hydroxyl group of one monomer with the methyl ester group of another, eliminating methanol (B129727) as a byproduct. The reaction can be carried out using two main techniques: melt polycondensation and solution polycondensation.

  • Melt Polycondensation: This is a solvent-free method where the monomer is heated above its melting point in the presence of a catalyst. The reaction is typically carried out in two stages: an initial stage at atmospheric pressure to remove the bulk of the methanol, followed by a second stage under high vacuum to drive the reaction to completion and achieve high molecular weights.

  • Solution Polycondensation: In this method, the monomer and catalyst are dissolved in a high-boiling point, inert solvent. The reaction is carried out at a lower temperature than melt polycondensation, which can be advantageous for heat-sensitive applications. The removal of methanol is typically achieved by distillation.

Data Presentation

The following tables summarize the expected experimental parameters and potential properties of poly(6-hydroxyhexanoate) synthesized from this compound. Please note that the quantitative data is primarily derived from studies on closely related copolymers, such as poly(hydroxybutyrate-co-hydroxyhexanoate) [P(HB-co-HHx)], due to the limited availability of data for the homopolymer synthesized via polycondensation.[1][2][3]

Table 1: Typical Reaction Conditions for Polycondensation of this compound

ParameterMelt PolycondensationSolution Polycondensation
Catalyst Titanium (IV) isopropoxide, Tin (II) octoateTitanium (IV) isopropoxide, p-Toluenesulfonic acid
Catalyst Conc. 0.1 - 0.5 mol%0.1 - 1.0 mol%
Temperature (Stage 1) 160 - 180 °C140 - 160 °C
Time (Stage 1) 2 - 4 hours4 - 8 hours
Pressure (Stage 1) Atmospheric (under N₂)Atmospheric (under N₂)
Temperature (Stage 2) 180 - 220 °CN/A
Time (Stage 2) 4 - 8 hoursN/A
Pressure (Stage 2) < 1 Torr (High Vacuum)N/A
Solvent NoneDiphenyl ether, Toluene (with azeotropic removal of methanol)

Table 2: Expected Properties of Poly(6-hydroxyhexanoate)

PropertyExpected Value RangeCharacterization Method
Number Average Molecular Weight (Mn) 10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5GPC
Glass Transition Temperature (Tg) -65 to -55 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm) 55 - 65 °CDSC
Tensile Strength 20 - 40 MPaTensile Testing
Elongation at Break 500 - 800 %Tensile Testing

Experimental Protocols

Protocol 1: Melt Polycondensation

This protocol describes a two-stage melt polycondensation process for the synthesis of poly(6-hydroxyhexanoate).

Materials:

  • This compound (monomer)

  • Titanium (IV) isopropoxide (catalyst)

  • Nitrogen gas (high purity)

  • Methanol (for purification)

  • Chloroform (B151607) (for dissolution)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet/outlet, and a distillation condenser

  • Heating mantle with a temperature controller

  • High-vacuum pump

  • Schlenk line

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: Assemble the glass reactor and ensure all glassware is thoroughly dried and purged with nitrogen.

  • Charging the Reactor: Charge the reactor with this compound and the Titanium (IV) isopropoxide catalyst (0.2 mol%).

  • Stage 1: Atmospheric Polycondensation:

    • Begin stirring and slowly heat the reactor to 170°C under a gentle stream of nitrogen.

    • Methanol will begin to distill off as the reaction proceeds.

    • Maintain these conditions for 3 hours, collecting the methanol byproduct.

  • Stage 2: Vacuum Polycondensation:

    • Gradually increase the temperature to 200°C.

    • Slowly apply a vacuum to the system, reducing the pressure to below 1 Torr over about 30 minutes.

    • Continue the reaction under high vacuum for an additional 6 hours to increase the polymer's molecular weight. The viscosity of the reaction mixture will noticeably increase.

  • Cooling and Isolation:

    • Break the vacuum with nitrogen and allow the reactor to cool to room temperature.

    • The resulting solid polymer can be removed from the reactor.

  • Purification:

    • Dissolve the crude polymer in chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 2: Solution Polycondensation

This protocol outlines the synthesis of poly(6-hydroxyhexanoate) in a high-boiling solvent.

Materials:

  • This compound (monomer)

  • Titanium (IV) isopropoxide (catalyst)

  • Diphenyl ether (solvent, anhydrous)

  • Nitrogen gas (high purity)

  • Methanol (for purification)

  • Chloroform (for dissolution)

Equipment:

  • Three-necked round-bottom flask with a magnetic stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser

  • Heating mantle with a temperature controller

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: Set up the reaction flask with the stirrer, nitrogen inlet, and Dean-Stark trap. Ensure the system is dry and purged with nitrogen.

  • Charging the Reactor: Add this compound, diphenyl ether, and Titanium (IV) isopropoxide (0.5 mol%) to the flask.

  • Polymerization:

    • Heat the reaction mixture to 150°C with continuous stirring under a nitrogen atmosphere.

    • Methanol will be collected in the Dean-Stark trap as it is formed.

    • Continue the reaction for 6-8 hours.

  • Isolation and Purification:

    • After cooling to room temperature, pour the viscous solution into a large volume of cold methanol to precipitate the polymer.

    • Collect the polymer by filtration and wash it several times with fresh methanol to remove the solvent and any unreacted monomer.

    • Dry the purified polymer in a vacuum oven at 40°C.

Mandatory Visualizations

G Polycondensation of this compound cluster_reaction Chemical Reaction Monomer n CH₃OOC-(CH₂)₅-OH (this compound) Polymer H-[O-(CH₂)₅-CO]n-OCH₃ + (n-1) CH₃OH (Poly(6-hydroxyhexanoate) + Methanol) Monomer->Polymer Δ, Catalyst (- (n-1) CH₃OH)

Caption: Polycondensation reaction of this compound.

G Experimental Workflow: Melt Polycondensation start Start charge Charge Reactor: Monomer + Catalyst start->charge stage1 Stage 1: Atmospheric Polycondensation (170°C, 3h under N₂) charge->stage1 stage2 Stage 2: Vacuum Polycondensation (200°C, 6h, <1 Torr) stage1->stage2 cool Cool to Room Temperature stage2->cool isolate Isolate Crude Polymer cool->isolate dissolve Dissolve in Chloroform isolate->dissolve precipitate Precipitate in Methanol dissolve->precipitate dry Dry Purified Polymer precipitate->dry end End dry->end

Caption: Experimental workflow for melt polycondensation.

G Logical Relationship: Factors Affecting Polymer Properties Temp Reaction Temperature MW Molecular Weight Temp->MW Increases Time Reaction Time Time->MW Increases Vacuum Vacuum Level Vacuum->MW Increases Catalyst Catalyst Concentration Catalyst->MW Increases (to a point) MechProp Mechanical Properties MW->MechProp Improves ThermalProp Thermal Properties MW->ThermalProp Increases Tm PDI Polydispersity Index PDI->MechProp Affects uniformity

Caption: Factors influencing the final polymer properties.

References

Application Notes and Protocols for the Polymerization of Methyl 6-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-hydroxyhexanoate (B1236181) is a bifunctional monomer containing both a hydroxyl and a methyl ester group. This structure allows for its polymerization into poly(6-hydroxyhexanoate), a biodegradable and biocompatible polyester (B1180765) with significant potential in drug delivery, tissue engineering, and other biomedical applications. While direct polycondensation of methyl 6-hydroxyhexanoate is possible, it often requires harsh conditions and may lead to polymers with lower molecular weights and broader polydispersity. A more common and controlled method to synthesize high molecular weight poly(6-hydroxyhexanoate), also known as poly(ε-caprolactone) (PCL), is through the ring-opening polymerization (ROP) of ε-caprolactone.[1][2][3][4] ε-caprolactone is the cyclic ester derived from the intramolecular esterification of 6-hydroxyhexanoic acid, which can be obtained from this compound via hydrolysis.[5][6]

This application note provides a detailed protocol for the synthesis of poly(ε-caprolactone) via ring-opening polymerization using a tin(II) octoate/n-hexanol initiating system. This method is well-established, reproducible, and allows for good control over the polymer's molecular weight.[7]

Experimental Protocols

Bulk Polymerization of ε-Caprolactone via Ring-Opening Polymerization

This protocol describes the synthesis of poly(ε-caprolactone) in a solvent-free (bulk) system, which is an efficient and environmentally friendly approach.

Materials:

  • ε-Caprolactone (monomer)

  • Tin(II) octoate (Sn(Oct)₂), catalyst

  • n-Hexanol (initiator)

  • Chloroform (for dissolution)

  • Methanol (B129727) (for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Round-bottom flask with ground-glass joints

  • Magnetic stirrer and stir bar

  • Silicone oil bath

  • Vacuum oven

Procedure:

  • Reactor Setup: A round-bottom flask equipped with a magnetic stir bar is thoroughly dried and purged with nitrogen gas to ensure an inert atmosphere.

  • Reagent Addition: In a controlled atmosphere glove box, ε-caprolactone (e.g., 4 g) and the desired amount of the tin(II) octoate/n-hexanol (1:2 molar ratio) initiating system are accurately weighed and added to the reaction flask.[7]

  • Polymerization: The flask is immersed in a pre-heated silicone oil bath set to the desired reaction temperature (e.g., 140, 160, or 180 °C) and stirred for a specified duration (e.g., 1 hour).[7]

  • Cooling: After the designated reaction time, the flask is removed from the oil bath and allowed to cool to room temperature. The resulting product will be a viscous liquid or a solid polymer.

  • Purification: The crude polymer is dissolved in a minimal amount of chloroform. This solution is then slowly added to a large volume of cold methanol with stirring to precipitate the polymer.[7]

  • Isolation and Drying: The precipitated poly(ε-caprolactone) is collected by filtration and dried in a vacuum oven at 45 °C until a constant weight is achieved.[7]

Data Presentation

The following tables summarize the expected outcomes of the polymerization under various conditions, as adapted from literature data.[7]

Table 1: Effect of Initiator Concentration on Polymer Characteristics at 160 °C for 1 hour

Initiator Concentration (mol%)Number-Average Molecular Weight (Mn, g/mol )Weight-Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Yield (%)
0.190,000135,0001.5089
0.275,000112,5001.5085
0.360,00090,0001.5082
0.448,00072,0001.5080
0.535,00052,5001.5078

Table 2: Effect of Reaction Temperature on Polymer Characteristics with 0.1 mol% Initiator for 1 hour

Temperature (°C)Number-Average Molecular Weight (Mn, g/mol )Weight-Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Yield (%)
14085,000127,5001.5086
16090,000135,0001.5089
18082,000123,0001.5084

Visualizations

Experimental Workflow for Ring-Opening Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification and Isolation prep_flask Dry and Purge Flask with Nitrogen add_reagents Add ε-Caprolactone, Sn(Oct)2, and n-Hexanol prep_flask->add_reagents heat_stir Immerse in Pre-heated Oil Bath and Stir add_reagents->heat_stir Transfer to Oil Bath cool_down Cool to Room Temperature heat_stir->cool_down dissolve Dissolve in Chloroform cool_down->dissolve Transfer Crude Polymer precipitate Precipitate in Cold Methanol dissolve->precipitate filtrate_dry Filtrate and Dry in Vacuum Oven precipitate->filtrate_dry final_product Pure Poly(ε-caprolactone) filtrate_dry->final_product Yields

Caption: Workflow for the bulk ring-opening polymerization of ε-caprolactone.

Signaling Pathway: Polymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation SnOct2 Sn(Oct)2 Initiator Tin(II) Alkoxide (Active Initiator) SnOct2->Initiator ROH n-Hexanol (ROH) ROH->Initiator Monomer ε-Caprolactone Initiator->Monomer Reacts with PolymerChain Growing Polymer Chain (PCL-OR) Monomer->PolymerChain Coordination- Insertion PolymerChain->Monomer Reacts with another monomer unit FinalPolymer Poly(ε-caprolactone) PolymerChain->FinalPolymer Termination/ Purification

Caption: The coordination-insertion mechanism for the ROP of ε-caprolactone.

References

Application of Methyl 6-hydroxyhexanoate Derivatives in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-hydroxyhexanoate (B1236181) serves as a valuable precursor for the synthesis of biocompatible and biodegradable polymers, prominently the polyhydroxyalkanoate (PHA) family. Specifically, the incorporation of 6-hydroxyhexanoate units into polymer chains, often in combination with other monomers like 3-hydroxybutyrate, leads to the formation of copolymers such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx). These copolymers exhibit desirable properties for drug delivery applications, including high biocompatibility, biodegradability into non-toxic products, and tunable mechanical and thermal characteristics.[1][2][3][4][5] The presence of the 6-hydroxyhexanoate component, in particular, enhances the flexibility and processability of the polymer, making it suitable for the fabrication of various drug delivery vehicles, including nanoparticles, microparticles, and hydrogels.[2][5] This document provides detailed application notes and protocols for the use of PHBHHx in creating advanced drug delivery systems.

Application Notes

Nanoparticles for Controlled and Sustained Drug Release

PHBHHx nanoparticles are effective carriers for the controlled and sustained release of a wide range of therapeutic agents, from small molecule drugs to larger biologics.[6][7][8] The hydrophobic nature of the polymer makes it particularly well-suited for encapsulating lipophilic drugs, thereby improving their bioavailability.[9] The size of the nanoparticles can be precisely controlled during production, which is a critical factor for their in vivo biodistribution and cellular uptake.[6][8]

Key Advantages:

  • Biocompatibility and Biodegradability: PHBHHx and its degradation products are generally non-toxic and non-immunogenic.[4]

  • Sustained Release: The slow degradation of the polymer matrix allows for prolonged drug release over days or even weeks.[7][8]

  • Targeted Delivery: The surface of PHBHHx nanoparticles can be functionalized with targeting ligands, such as folic acid, to enhance drug delivery to specific cells or tissues, like cancer cells that overexpress folate receptors.[7]

  • Improved Drug Stability: Encapsulation within the polymer matrix can protect the drug from degradation in the physiological environment.

Microparticles for Long-Acting Formulations

Similar to nanoparticles, PHBHHx can be formulated into microparticles for long-acting injectable or implantable drug delivery systems. These are particularly useful for chronic conditions where frequent dosing is not desirable. The larger size of microparticles compared to nanoparticles can further prolong the drug release profile.

Hydrogels for Topical and Localized Delivery

PHBHHx can be functionalized and incorporated into hydrogel networks.[10] These hydrogels can be designed to be thermo-responsive, meaning they are liquid at room temperature for easy administration and form a gel at body temperature to create a drug depot for sustained local release.[10] This is advantageous for applications such as post-surgical pain management or localized cancer therapy.

As a Component in Amphiphilic Copolymers for Micelle Formation

By copolymerizing the hydrophobic PHBHHx with hydrophilic segments like polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG), amphiphilic block copolymers can be synthesized.[11] These copolymers can self-assemble into micelles in an aqueous environment, encapsulating hydrophobic drugs within their core. This formulation strategy can significantly improve the solubility of poorly water-soluble drugs.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on PHBHHx-based drug delivery systems.

Table 1: Physicochemical Properties of PHBHHx Nanoparticles

ParameterValue RangeReference(s)
Particle Size (nm)90 - 250[6][7][8]
Polydispersity Index (PDI)0.18 (average)[6][8]
Zeta Potential (mV)-10 to -40[6][8]
Encapsulation Efficiency (%)63.5 ± 2[6][8]

Table 2: Drug Loading and Release Characteristics of PHBHHx Formulations

DrugFormulation TypeDrug Loading Content (%)Release ProfileReference(s)
Huperzine-ANanoparticlesNot specifiedSustained release over 14 days[8]
5-FluorouracilNanoparticles3.53 - 8.03Biphasic with initial burst, 49.6% release in 24h[4]
5-FluorouracilMicroparticles4.83 - 18.87Biphasic with initial burst[4]
DocetaxelMicelles>90% (loading efficiency)Not specified[11]
Usnic AcidNanoparticlesNot specified~12% release in 160 hours, initial burst followed by sustained release[9]

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded PHBHHx Nanoparticles by Emulsion-Solvent Evaporation

This protocol describes a common method for preparing drug-loaded PHBHHx nanoparticles.

Materials:

  • Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx)

  • Drug to be encapsulated

  • Dichloromethane (DCM) or Chloroform (organic solvent)

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Deionized water

  • Ultrasonicator (probe or bath)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PHBHHx and the drug in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).

  • Emulsification: Add the organic phase to the aqueous phase while stirring vigorously. Sonicate the mixture to form a fine oil-in-water (o/w) emulsion. The sonication power and duration are critical parameters for controlling the nanoparticle size.[6][8]

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the organic solvent to evaporate completely.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove the excess surfactant and un-encapsulated drug.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized to obtain a dry powder.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a typical procedure for evaluating the in vitro release of a drug from PHBHHx nanoparticles.

Materials:

  • Drug-loaded PHBHHx nanoparticles

  • Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)

  • Shaking incubator or water bath

  • Centrifuge or dialysis membrane

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS.

  • Incubation: Place the sample in a shaking incubator or water bath maintained at 37°C.

  • Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium. To separate the released drug from the nanoparticles, either centrifuge the aliquot and collect the supernatant or use a dialysis bag setup where the external buffer is sampled.

  • Volume Replacement: After each sampling, replace the withdrawn volume with fresh PBS to maintain sink conditions.

  • Drug Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_release In Vitro Drug Release prep1 Dissolve PHBHHx and Drug in Organic Solvent prep3 Emulsification (Sonication) prep1->prep3 prep2 Prepare Aqueous Surfactant Solution prep2->prep3 prep4 Solvent Evaporation prep3->prep4 prep5 Centrifugation and Washing prep4->prep5 prep6 Lyophilization prep5->prep6 release1 Disperse Nanoparticles in PBS prep6->release1 Drug-Loaded Nanoparticles release2 Incubate at 37°C release1->release2 release3 Sample Collection at Time Intervals release2->release3 release4 Drug Quantification (UV-Vis/HPLC) release3->release4 release5 Calculate Cumulative Release release4->release5

Caption: Experimental workflow for the preparation and in vitro drug release testing of PHBHHx nanoparticles.

nanoparticle_structure cluster_core Hydrophobic Core cluster_shell Polymer Shell cluster_surface Surface (Optional) drug Drug polymer PHBHHx targeting Targeting Ligand polymer->targeting

Caption: Schematic of a drug-loaded PHBHHx nanoparticle with optional surface functionalization.

signaling_pathway cluster_delivery Drug Delivery cluster_action Mechanism of Action (Example: Anti-Cancer Drug) nanoparticle Drug-Loaded PHBHHx Nanoparticle endocytosis Cellular Uptake (Endocytosis) nanoparticle->endocytosis release Intracellular Drug Release endocytosis->release target Intracellular Target (e.g., Kinase, DNA) release->target Drug Action pathway Signaling Pathway Inhibition target->pathway apoptosis Apoptosis pathway->apoptosis

Caption: Generalized signaling pathway for a drug delivered by PHBHHx nanoparticles to a target cell.

References

Use of Methyl 6-hydroxyhexanoate as a fragrance ingredient in cosmetics.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydroxyhexanoate (B1236181) (CAS No. 4547-43-7) is a chemical compound with potential applications in the cosmetics industry as a fragrance ingredient, as well as for its emollient and moisturizing properties.[1][][3] This document provides detailed application notes and experimental protocols for the evaluation of Methyl 6-hydroxyhexanoate for its use in cosmetic formulations. It is intended to guide researchers and formulation scientists in assessing its safety and efficacy.

Disclaimer: The information provided herein is for research and development purposes only. The use of this compound in cosmetic products should be preceded by a thorough, product-specific safety and efficacy evaluation in compliance with all applicable regulations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 4547-43-7[4]
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Appearance Colorless to light yellow, clear liquid
Odor Fruity, reminiscent of raspberry, strawberry, and peach[1]
Melting Point 40-42 °C (for crystalline solid form)[4]
Solubility Poorly soluble in water; moderately soluble in organic solvents like ethyl acetate (B1210297) and tetrahydrofuran.[4]
Storage Store in a sealed container at room temperature, away from heat and direct sunlight. For long-term storage, freezing at -20°C is recommended.[4]

Applications in Cosmetics

This compound is primarily considered for the following applications in cosmetic formulations:

  • Fragrance Ingredient: It possesses a pleasant fruity aroma and can be used to impart or mask odors in a variety of cosmetic products.[1][]

  • Emollient and Moisturizer: Its chemical structure suggests potential emollient and moisturizing properties, which can help improve skin texture and hydration.[1]

  • Spreading Agent: It may act as a spreading agent, facilitating the even application of other active ingredients onto the skin.[1]

Quantitative Data

There is a lack of publicly available, specific quantitative data on the typical use concentrations of this compound in different cosmetic products. While some sources suggest its use, others, such as "The Good Scents Company," state it is "not for fragrance use," indicating conflicting information. Researchers should determine the optimal and safe concentration for their specific formulation through rigorous testing.

General guidance for fragrance ingredients in cosmetics can be found in the International Fragrance Association (IFRA) standards. Although a specific standard for this compound was not identified, the IFRA provides a framework for the safe use of fragrance materials.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the safety and efficacy of this compound as a cosmetic ingredient.

Quantification of this compound in a Cosmetic Formulation

This protocol outlines a general method for the quantification of this compound in a cosmetic matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the concentration of this compound in a finished cosmetic product.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Weak polar capillary column (e.g., CP-Sil-5CB)

  • Methanol (B129727) (extraction solvent)

  • This compound standard

  • Internal standard (e.g., a compound not present in the sample with similar chemical properties)

  • Volumetric flasks, pipettes, and vials

  • Centrifuge

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards at different concentrations. Add a constant amount of the internal standard to each calibration standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the cosmetic product into a centrifuge tube.

    • Add a known volume of methanol to the tube.

    • Vortex or sonicate the mixture to extract this compound into the solvent.

    • Centrifuge the mixture to separate any solid matrix components.

    • Transfer the supernatant to a clean vial.

    • Add the same constant amount of the internal standard as in the calibration standards.

  • GC-MS Analysis:

    • Inject a known volume of the prepared sample and each calibration standard into the GC-MS system.

    • The GC oven temperature program should be optimized to achieve good separation of this compound from other components in the cosmetic matrix.

    • The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample by using the peak area ratio from the sample and the calibration curve.

Diagram: GC-MS Quantification Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Calibration Standards Spike Spike with Internal Standard Standard->Spike Sample Extract Cosmetic Sample Sample->Spike Injection Inject into GC-MS Spike->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify Analyte Concentration Detection->Quantification Calibration->Quantification

Caption: Workflow for quantifying this compound in cosmetics.

Assessment of Skin Irritation Potential

The following protocol describes an in vitro skin irritation test using a reconstructed human epidermis (RhE) model, based on the principles of OECD Test Guideline 439.

Objective: To assess the potential of this compound to cause skin irritation.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

  • Assay medium provided by the tissue model manufacturer

  • This compound

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., Phosphate-Buffered Saline)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol or other suitable solvent for formazan (B1609692) extraction

  • Multi-well plates

  • Spectrophotometer

Procedure:

  • Tissue Preparation: Upon receipt, place the RhE tissue inserts into multi-well plates containing pre-warmed assay medium and equilibrate in a humidified incubator (37°C, 5% CO₂).

  • Test Substance Application:

    • Remove the assay medium and apply a known amount of neat or diluted this compound directly onto the surface of the RhE tissue.

    • Similarly, apply the positive and negative controls to separate tissue inserts.

  • Incubation: Incubate the treated tissues for a defined period (e.g., 60 minutes).

  • Rinsing: After incubation, thoroughly rinse the tissues with a buffered saline solution to remove the test substance.

  • Post-incubation: Transfer the tissues to fresh assay medium and incubate for a further period (e.g., 42 hours).

  • Viability Assessment (MTT Assay):

    • Transfer the tissues to a solution of MTT and incubate for approximately 3 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

    • Extract the formazan from the tissues using a solvent (e.g., isopropanol).

    • Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treated tissue relative to the negative control.

    • A reduction in cell viability below a certain threshold (typically 50%) is indicative of skin irritation potential.

Diagram: In Vitro Skin Irritation Test Workflow

Skin_Irritation_Workflow Start Reconstructed Human Epidermis (RhE) Tissues Equilibrate Equilibrate Tissues Start->Equilibrate Application Apply Test Substance, Positive & Negative Controls Equilibrate->Application Incubate_1 Incubate (e.g., 60 min) Application->Incubate_1 Rinse Rinse Tissues Incubate_1->Rinse Incubate_2 Post-Incubation (e.g., 42 h) Rinse->Incubate_2 MTT MTT Assay Incubate_2->MTT Extract Extract Formazan MTT->Extract Measure Measure Optical Density Extract->Measure Analyze Calculate Cell Viability & Assess Irritation Potential Measure->Analyze

Caption: Workflow for assessing skin irritation potential using an RhE model.

Evaluation of Moisturizing Efficacy

This protocol outlines a human clinical study to evaluate the moisturizing efficacy of a cosmetic formulation containing this compound using the capacitance method.

Objective: To assess the ability of a formulation containing this compound to increase skin hydration.

Materials:

  • Corneometer® or similar device for measuring skin capacitance

  • Test formulation containing this compound

  • Placebo/control formulation (without this compound)

  • Standardized skin cleansers

  • Environmental control room (constant temperature and humidity)

  • Human volunteers with dry skin on their forearms

Procedure:

  • Volunteer Recruitment and Acclimatization:

    • Recruit a panel of volunteers (typically 20-30 subjects) with self-perceived or instrumentally confirmed dry skin on their forearms.

    • Subjects should avoid using moisturizers on their test sites for a specified period before the study.

    • On the day of the study, subjects should acclimatize in an environmentally controlled room for at least 30 minutes before measurements are taken.

  • Baseline Measurements:

    • Define test areas on the volar aspect of each forearm.

    • Take baseline skin capacitance measurements from each test area using the Corneometer®.

  • Product Application:

    • Apply a standardized amount of the test formulation and the control formulation to the designated test areas. One area may be left untreated as a negative control.

  • Post-application Measurements:

    • At specified time points (e.g., 1, 2, 4, 6, and 8 hours) after product application, take further skin capacitance measurements from each test area.

  • Data Analysis:

    • Calculate the change in skin hydration from baseline for each test area at each time point.

    • Statistically compare the hydration effects of the test formulation to the control formulation and the untreated site using appropriate statistical tests (e.g., paired t-test or ANOVA).

Diagram: Moisturizing Efficacy Study Logic

Moisturizing_Efficacy_Logic cluster_setup Study Setup cluster_intervention Intervention cluster_measurement Post-Application Measurement cluster_analysis Data Analysis Recruit Recruit Volunteers Acclimatize Acclimatize Volunteers Recruit->Acclimatize Baseline Baseline Skin Hydration Measurement Acclimatize->Baseline Apply_Test Apply Test Formulation Baseline->Apply_Test Apply_Control Apply Control Formulation Baseline->Apply_Control Untreated Untreated Control Area Baseline->Untreated Measure_Timepoints Measure Hydration at Multiple Time Points Apply_Test->Measure_Timepoints Apply_Control->Measure_Timepoints Untreated->Measure_Timepoints Calculate_Change Calculate Change from Baseline Measure_Timepoints->Calculate_Change Statistical_Comparison Statistical Comparison of Formulations Calculate_Change->Statistical_Comparison

References

Application Notes and Protocols for the Esterification of Methyl 6-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and enzymatic esterification of the terminal hydroxyl group of Methyl 6-hydroxyhexanoate (B1236181). The procedures outlined below are designed to be adaptable for various acyl donors, enabling the synthesis of a diverse range of ester derivatives.

Chemical Esterification: Acetylation of Methyl 6-hydroxyhexanoate

This protocol details the acetylation of this compound to synthesize Methyl 6-acetoxyhexanoate using acetic anhydride (B1165640) and pyridine (B92270). Pyridine acts as both a solvent and a catalyst in this reaction.

Experimental Protocol: Pyridine-Catalyzed Acetylation

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equivalent) in dry pyridine (approximately 5-10 mL per mmol of substrate).

  • Addition of Acetic Anhydride: Cool the solution to 0°C using an ice bath. Add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess acetic anhydride by the slow addition of dry methanol.

  • Work-up:

    • Co-evaporate the reaction mixture with toluene to remove the majority of the pyridine.

    • Dilute the residue with dichloromethane or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain pure Methyl 6-acetoxyhexanoate.[2]

Quantitative Data:
ParameterValue/ConditionReference
Substrate This compound-
Reagent Acetic Anhydride[2]
Catalyst/Solvent Pyridine[2]
Temperature 0°C to Room Temperature[2]
Reaction Time Monitored by TLC[3]
Reported Yield Good yield (estimated >80%)¹[1][4]

¹Yield is estimated based on the analogous synthesis of ethyl 6-acetoxyhexanoate which is reported to proceed in "good yield".[1][4]

chemical_esterification_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start This compound in dry Pyridine reagent Add Acetic Anhydride at 0°C start->reagent 1. react Stir at Room Temperature (Monitor by TLC) reagent->react 2. quench Quench with Methanol react->quench 3. evap_py Co-evaporate with Toluene quench->evap_py 4. extract Dilute with CH2Cl2/EtOAc & Wash Sequentially evap_py->extract dry Dry with Na2SO4 extract->dry purify Column Chromatography dry->purify product Methyl 6-acetoxyhexanoate purify->product

Caption: Chemical Acetylation Workflow.

Enzymatic Esterification of this compound

This protocol describes a general procedure for the lipase-catalyzed esterification of this compound with a fatty acid (e.g., oleic acid) using Novozym® 435, an immobilized form of Candida antarctica lipase (B570770) B. This method offers a greener alternative to chemical synthesis, proceeding under milder conditions.

Experimental Protocol: Lipase-Catalyzed Esterification

Materials:

  • This compound

  • Fatty acid (e.g., Oleic Acid)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Organic solvent (e.g., n-hexane, tert-butanol, or solvent-free)

  • Molecular sieves (optional, for water removal)

Equipment:

  • Reaction vessel (e.g., Erlenmeyer flask or round-bottom flask)

  • Orbital shaker or magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equivalent) and the desired fatty acid (e.g., 1.0 - 1.5 equivalents). If using a solvent, add it at this stage.

  • Enzyme Addition: Add Novozym® 435 (typically 5-10% by weight of the total substrates).

  • Reaction: Place the reaction vessel in an orbital shaker or on a heated magnetic stirrer and incubate at a controlled temperature (e.g., 50-70°C) with constant agitation. The reaction progress can be monitored by analyzing aliquots for the consumption of the starting materials (e.g., by GC or titration of the fatty acid). For reactions sensitive to water by-product, activated molecular sieves can be added to the reaction mixture.

  • Enzyme Recovery: Upon completion, the immobilized enzyme can be recovered by simple filtration for potential reuse.

  • Purification: The product can be purified from the reaction mixture by methods such as vacuum distillation or column chromatography to remove unreacted starting materials.

Quantitative Data:
ParameterValue/ConditionReference
Substrate This compound-
Acyl Donor Fatty Acid (e.g., Oleic Acid)[5]
Biocatalyst Novozym® 435[6]
Enzyme Loading 5-10% (w/w of substrates)[5]
Temperature 50-70°C[5]
Reaction Medium Organic Solvent or Solvent-Free[5]
Reported Conversion High (>90%)²[5]

²Conversion rates are based on similar lipase-catalyzed esterifications of fatty acids with primary alcohols.[5]

enzymatic_esterification_workflow cluster_reaction Enzymatic Reaction cluster_purification Purification start This compound + Fatty Acid enzyme Add Novozym® 435 start->enzyme 1. react Incubate at 50-70°C with Agitation enzyme->react 2. filter Filter to Recover Enzyme react->filter 3. purify Purify by Distillation or Chromatography filter->purify 4. product Target Ester Product purify->product

Caption: Enzymatic Esterification Workflow.

References

Application Notes and Protocols for the Quantification of Methyl 6-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 6-hydroxyhexanoate (B1236181) is a bifunctional molecule containing both an ester and a hydroxyl group. Accurate and precise quantification of this analyte is crucial in various research and development settings, including synthesis reaction monitoring, purity assessment, and stability studies. This document provides detailed analytical methods for the quantification of Methyl 6-hydroxyhexanoate using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

Application Note:

Gas chromatography is a powerful technique for separating volatile compounds. However, the presence of a polar hydroxyl group in this compound makes it less volatile and prone to peak tailing on common non-polar and mid-polar GC columns. To overcome these issues, a derivatization step is employed to convert the hydroxyl group into a less polar and more volatile silyl (B83357) ether.[1] This method, utilizing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, allows for sensitive and robust quantification of this compound.[2]

Experimental Protocol:

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Depending on the matrix, a sample cleanup and extraction might be necessary. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]

  • Derivatization Procedure:

    • Aliquot a known volume of the standard or sample extract into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine (B92270) or acetonitrile (B52724) to the dried residue.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[2]

    • Tightly cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization.[2]

    • Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole) is used.

  • Injection: Inject 1 µL of the derivatized sample into the GC inlet.

  • Data Acquisition: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Quantitative Data Summary:

The following table summarizes typical parameters and expected performance for the GC-MS method.

ParameterGas Chromatography (GC)Mass Spectrometry (MS)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentIonization Mode
Inlet Temperature 250°CIon Source Temp
Carrier Gas Helium at a constant flow of 1.0 mL/minQuadrupole Temp
Oven Program Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 minAcquisition Mode
Injection Mode Split (e.g., 20:1) or SplitlessMonitored Ions
Expected Retention Time Analyte-specific, determined experimentallyLinear Range
Limit of Detection (LOD) e.g., ~0.03 µg/mLLimit of Quantitation (LOQ)

Diagram of GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Evaporation Evaporation to Dryness Sample->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization with BSTFA + TMCS Reconstitution->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Method 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Application Note:

High-Performance Liquid Chromatography (HPLC) offers a direct method for the quantification of this compound without the need for derivatization. A reversed-phase HPLC method using a C18 column is suitable for separating this moderately polar analyte from non-polar and more polar impurities. Detection can be achieved using a UV detector at a low wavelength (around 210 nm) due to the presence of the ester carbonyl group, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Experimental Protocol:

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent like acetonitrile or methanol. Generate a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase. If the sample matrix is complex, perform a suitable extraction such as liquid-liquid extraction or solid-phase extraction to remove interferences.[3] Filter the final sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV, ELSD, or MS).

  • Chromatographic Conditions: The conditions provided below are a starting point and may require optimization.

  • Data Analysis: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary:

The following table outlines typical parameters and expected performance for the HPLC method.

ParameterHigh-Performance Liquid Chromatography (HPLC)
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and Water. A typical starting point is 40:60 (v/v) Acetonitrile:Water.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 210 nm or ELSD
Expected Retention Time Analyte-specific, determined experimentally
Linear Range e.g., 1 - 200 µg/mL
Limit of Detection (LOD) e.g., ~0.3 µg/mL
Limit of Quantitation (LOQ) e.g., ~1 µg/mL

Diagram of HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Sample/Standard Dissolution Dissolution in Mobile Phase Start->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Detection (UV/ELSD) Separation->Detection Acquisition Data Acquisition Detection->Acquisition Quantification Quantification via Calibration Curve Acquisition->Quantification

Caption: Workflow for the direct quantification of this compound by HPLC.

References

High-performance liquid chromatography (HPLC) method for Methyl 6-hydroxyhexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 6-hydroxyhexanoate (B1236181)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Methyl 6-hydroxyhexanoate using High-Performance Liquid Chromatography (HPLC). Two primary protocols are presented: a direct analysis method using UV detection at a low wavelength and a more sensitive method involving pre-column derivatization for enhanced UV detection.

Introduction

This compound is an aliphatic ester that lacks a strong ultraviolet (UV) chromophore, making its detection by HPLC challenging. However, the presence of a carbonyl group in the ester functional group allows for weak UV absorbance at low wavelengths. This application note details a robust HPLC method for the quantification of this compound, providing protocols for direct analysis and for a more sensitive analysis following derivatization. The methods described are suitable for quality control, stability studies, and other quantitative applications in research and pharmaceutical development.

Method 1: Direct Analysis by Reversed-Phase HPLC with UV Detection

This method is suitable for the analysis of relatively pure samples where high sensitivity is not a primary requirement.

Chromatographic Conditions

A summary of the HPLC conditions for the direct analysis of this compound is provided in the table below.

ParameterCondition
HPLC System A standard HPLC system with a UV/Vis detector
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724) and Water (60:40, v/v), isocratic elution
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector UV/Vis Detector
Detection Wavelength 205 nm
Run Time 10 minutes
Experimental Protocol: Direct Analysis

1. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in a 60:40 volume-to-volume ratio. Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 200 µg/mL by diluting the standard stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System Setup and Analysis:

  • Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30°C and the UV detection wavelength to 205 nm.

  • Inject 20 µL of each working standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and the peak areas for this compound.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

System Suitability and Method Validation Summary

The following table summarizes the typical system suitability and method validation parameters for the direct analysis method.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) Approximately 5 µg/mL
Limit of Quantification (LOQ) Approximately 10 µg/mL

Method 2: Analysis by HPLC with Pre-column Derivatization

This method offers higher sensitivity and is recommended for samples with low concentrations of this compound. The hydroxyl group of the analyte is derivatized with benzoyl chloride to introduce a strong UV chromophore.[1]

Chromatographic Conditions for Derivatized Analyte
ParameterCondition
HPLC System A standard HPLC system with a UV/Vis detector
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (70:30, v/v), isocratic elution
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector UV/Vis Detector
Detection Wavelength 230 nm
Run Time 15 minutes
Experimental Protocol: Pre-column Derivatization and Analysis

1. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in a 70:30 volume-to-volume ratio. Degas prior to use.

  • Derivatizing Reagent: Prepare a 1% (v/v) solution of benzoyl chloride in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Prepare as described in Method 1.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.1 µg/mL to 20 µg/mL by diluting the standard stock solution with acetonitrile.

  • Sample Preparation: Dissolve the sample in acetonitrile to an expected concentration within the calibration range.

2. Derivatization Procedure:

  • To 1 mL of each standard and sample solution in a clean, dry vial, add 100 µL of 1 M sodium hydroxide (B78521) and 100 µL of the 1% benzoyl chloride solution.

  • Vortex the mixture for 1 minute and allow it to react at room temperature for 20 minutes.

  • Add 100 µL of 1 M hydrochloric acid to neutralize the excess sodium hydroxide and stop the reaction.

  • Filter the resulting solution through a 0.45 µm syringe filter before injection.

3. HPLC System Setup and Analysis:

  • Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Set the column temperature to 30°C and the UV detection wavelength to 230 nm.

  • Inject 20 µL of each derivatized standard and sample solution.

  • Record the chromatograms and peak areas.

4. Data Analysis:

  • Construct a calibration curve using the derivatized standards.

  • Determine the concentration of the derivatized this compound in the sample from the calibration curve.

System Suitability and Method Validation Summary for Derivatized Analyte
ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 3000
Relative Standard Deviation (RSD) for replicate injections ≤ 1.5%
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) Approximately 0.05 µg/mL
Limit of Quantification (LOQ) Approximately 0.1 µg/mL

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for both analytical methods.

HPLC_Workflow_Direct_Analysis cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (ACN:Water 60:40) system_equilibration Equilibrate HPLC System (C18, 1.0 mL/min, 30°C) prep_mobile_phase->system_equilibration prep_standards Prepare Standard Solutions (10-200 µg/mL) injection Inject Standards and Sample (20 µL) prep_standards->injection prep_sample Prepare and Filter Sample prep_sample->injection system_equilibration->injection detection UV Detection at 205 nm injection->detection calibration Construct Calibration Curve detection->calibration quantification Quantify Analyte in Sample detection->quantification calibration->quantification

Caption: Workflow for Direct HPLC Analysis of this compound.

HPLC_Workflow_Derivatization cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (ACN:Water 70:30) system_equilibration Equilibrate HPLC System (C18, 1.0 mL/min, 30°C) prep_mobile_phase->system_equilibration prep_standards Prepare Standard Solutions (0.1-20 µg/mL) derivatize_standards Derivatize Standards with Benzoyl Chloride prep_standards->derivatize_standards prep_sample Prepare Sample derivatize_sample Derivatize Sample with Benzoyl Chloride prep_sample->derivatize_sample filter_solutions Filter Derivatized Solutions derivatize_standards->filter_solutions derivatize_sample->filter_solutions injection Inject Derivatized Solutions (20 µL) filter_solutions->injection system_equilibration->injection detection UV Detection at 230 nm injection->detection calibration Construct Calibration Curve detection->calibration quantification Quantify Analyte in Sample detection->quantification calibration->quantification

Caption: Workflow for HPLC Analysis of this compound with Pre-column Derivatization.

References

Application Note: Quantitative Analysis of Methyl 6-hydroxyhexanoate using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-hydroxyhexanoate (B1236181) is a bifunctional organic molecule containing both a methyl ester and a primary alcohol. This structure makes it a valuable building block in the synthesis of various polymers, pharmaceuticals, and specialty chemicals. Accurate quantification of Methyl 6-hydroxyhexanoate in reaction mixtures, final products, and biological matrices is crucial for process optimization, quality control, and research. Gas chromatography (GC) coupled with Flame Ionization Detection (FID) offers a robust, sensitive, and reliable method for this purpose. This application note details a comprehensive protocol for the sample preparation and GC-FID analysis of this compound.

Principle

Gas chromatography separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[1] For compounds with active hydroxyl groups like this compound, derivatization is often employed to increase volatility and improve peak shape. However, direct analysis is also feasible. After separation, the compound is detected by an FID, which generates a signal proportional to the amount of carbon atoms entering the flame, allowing for accurate quantification.[2][3]

Experimental Protocols

Sample Preparation: Derivatization (Optional but Recommended)

To improve volatility and reduce peak tailing, the hydroxyl group can be derivatized. A common method is acid-catalyzed methylation or silylation. For simplicity and to avoid altering the existing methyl ester, direct analysis is often preferred. If derivatization is necessary, a silylation agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can be used.

Protocol for Direct Analysis:

  • Dilution: Accurately weigh the sample containing this compound.

  • Dissolve and dilute the sample in a suitable solvent (e.g., hexane, chloroform, or ethyl acetate) to a final concentration within the calibrated range (e.g., 10-500 µg/mL).[4]

  • Internal Standard: Add an internal standard (e.g., Methyl heptadecanoate or n-octane) to the sample solution to correct for injection volume variations.[5][6]

  • Homogenization: Vortex the solution for 30 seconds to ensure homogeneity.[7]

  • Transfer: Transfer the final solution to a 2 mL autosampler vial for GC analysis.[4][8]

Gas Chromatography (GC) System and Conditions

The following parameters are a robust starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended Setting
GC System Agilent 7890 GC System or equivalent[8]
Injector Split/Splitless Inlet[9]
Inlet Temperature 250 °C[7]
Injection Volume 1 µL[7][8]
Split Ratio 50:1 (can be adjusted based on concentration)[7]
Carrier Gas Helium or Hydrogen[1]
Flow Rate 1.0 mL/min (Constant Flow)[8][10]
Column DB-Wax, SUPELCOWAX 10, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[5][7]
Oven Program - Initial Temp: 70 °C, hold for 2 min- Ramp: 10 °C/min to 240 °C- Final Hold: Hold at 240 °C for 5 min[8]
Detector Flame Ionization Detector (FID)[1][9]
Detector Temp 280 °C[7]
Hydrogen Flow 40 mL/min[7]
Air Flow 450 mL/min[7]
Makeup Gas (He) 30 mL/min[7]
Calibration and Quantification
  • Stock Solution: Prepare a stock solution of pure this compound (e.g., 1000 µg/mL) in the chosen solvent.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution. A typical range would be 10, 50, 100, 250, and 500 µg/mL.

  • Internal Standard Addition: Add a constant concentration of the internal standard to each calibration standard and sample.

  • Analysis: Inject each standard into the GC-FID system using the method described above.

  • Calibration Curve: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard.

  • Quantification: Analyze the unknown samples and use the generated calibration curve to determine the concentration of this compound.

Data Presentation

Quantitative Performance Data

The following table summarizes the expected performance characteristics of the GC-FID method for the analysis of this compound.

ParameterTypical Value
Retention Time (RT) ~15 - 18 minutes (dependent on exact column and conditions)
Linearity (r²) > 0.995[8]
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Precision (%RSD) < 5%[8]
Accuracy (% Recovery) 98 - 102%[8]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the quantitative analysis of this compound.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Sample Dilute Dissolve & Dilute in Solvent Sample->Dilute Add_IS Add Internal Standard (IS) Dilute->Add_IS Vortex Vortex to Mix Add_IS->Vortex Transfer Transfer to Autosampler Vial Vortex->Transfer Inject Inject Sample (1 µL) Transfer->Inject Separate Chromatographic Separation (Capillary Column) Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate Apply Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify Report Generate Report Quantify->Report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Workflow for the GC-FID analysis of this compound.

The described Gas Chromatography with Flame Ionization Detection (GC-FID) method provides a reliable and accurate protocol for the quantitative determination of this compound. The procedure, including sample preparation and detailed instrumental parameters, is suitable for routine analysis in quality control and research environments. The use of a polar capillary column and an internal standard ensures good chromatographic resolution and high precision.

References

Standard operating procedure for handling and storage of Methyl 6-hydroxyhexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Methyl 6-hydroxyhexanoate (B1236181)

Topic: Standard Operating Procedure for Handling and Storage of Methyl 6-hydroxyhexanoate

Audience: Researchers, scientists, and drug development professionals

Introduction

This compound (CAS No. 4547-43-7) is a versatile chemical intermediate used in various fields, including the synthesis of pharmaceuticals, fragrances, and polymers.[1][2] Its bifunctional nature, containing both a hydroxyl and an ester group, allows for a range of chemical transformations.[1] Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and to maintain its chemical integrity. This document provides a detailed standard operating procedure (SOP) for the safe handling and storage of this compound.

Hazard Identification and Safety Precautions

This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[3][4] Adherence to the following safety precautions is mandatory.

GHS Hazard Statements:

  • H227: Combustible liquid.

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3][4]

Precautionary Statements:

  • Prevention: P210, P261, P264, P271, P280[3][4]

  • Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362[3][4]

  • Storage: P403+P233, P405[3][4]

  • Disposal: P501[3][4]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₁₄O₃[5][6]
Molecular Weight 146.18 g/mol [5][6]
Appearance Colorless to light yellow clear liquid or crystalline solid[1]
Melting Point 40-42 °C[1]
Boiling Point 123 °C / 12 mmHg
Flash Point 74 °C
Solubility Poorly soluble in water; moderately soluble in ethyl acetate (B1210297) and tetrahydrofuran.[1]
Specific Gravity 1.03 (20/20)

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn when handling this compound:

PPESpecification
Eye Protection ANSI-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a possibility of splashing.
Hand Protection Chemical-resistant gloves (e.g., neoprene).
Skin and Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or in a certified laboratory chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.

Experimental Protocols

Handling Protocol
  • Preparation:

    • Ensure a certified laboratory chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Gather all necessary PPE and handling equipment (e.g., spatulas, glassware).

  • Dispensing:

    • Work within the fume hood.

    • Carefully open the container, avoiding inhalation of any vapors.

    • Dispense the required amount of this compound.

    • Securely close the container immediately after use.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][4]

    • Clean the work area and any equipment used.

    • Remove and properly store or dispose of contaminated PPE.

Storage Protocol
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[8]

  • Storage temperature recommendations vary by supplier. Common recommendations include room temperature, 2-8°C, or in a freezer at -20°C.[1][6] For long-term storage and to maintain purity, storing in a sealed container in a freezer at -20°C is recommended.

  • Store away from incompatible materials such as acids, bases, and oxidizing agents.[8]

Spill and Emergency Procedures
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Confine the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the laboratory and notify emergency personnel immediately.

    • Restrict access to the area.

    • Provide emergency responders with the Safety Data Sheet (SDS).

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4]

    • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[3][4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Waste Disposal
  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Place waste in a clearly labeled, sealed container.

  • Arrange for chemical waste pick-up through your institution's environmental health and safety office.[3][4]

Diagrams

SOP_Workflow Standard Operating Procedure Workflow for this compound start Start: Handling or Storage Task assess_hazards Assess Hazards (Skin/Eye Irritant, Combustible) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe prepare_work_area Prepare Work Area (Fume Hood, Spill Kit) don_ppe->prepare_work_area handling Handling Procedure (Dispensing, Reaction Setup) prepare_work_area->handling For Handling storage Storage Procedure prepare_work_area->storage For Storage spill Spill Occurs handling->spill end_task Complete Task handling->end_task storage->end_task spill_cleanup Spill Cleanup Protocol spill->spill_cleanup Yes first_aid First Aid Measures spill->first_aid Exposure waste_disposal Waste Disposal spill_cleanup->waste_disposal first_aid->end_task end_task->waste_disposal end End waste_disposal->end

Caption: Workflow for safe handling and storage of this compound.

References

Application Notes and Protocols: Methyl 6-Hydroxyhexanoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydroxyhexanoate (B1236181) is a bifunctional molecule containing both a hydroxyl and a methyl ester group, making it a valuable and versatile building block in organic synthesis. Its linear six-carbon chain provides a flexible scaffold for the construction of a variety of important molecules, including polymers, fine chemicals, and pharmaceutical intermediates. This document provides an overview of its applications, key experimental protocols, and reaction pathways.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 6-hydroxyhexanoate is presented in Table 1. This data is essential for planning and executing chemical reactions, including solvent selection and purification methods.

PropertyValueReference
CAS Number 4547-43-7[1][2][]
Molecular Formula C₇H₁₄O₃[1][2][4]
Molecular Weight 146.18 g/mol [1][]
Appearance Colorless to Light yellow clear liquid[5]
Density 1.021 g/cm³[1]
Boiling Point 199.6 °C at 760 mmHg[]
Purity >98.0% (GC)[5]
Storage Conditions Store at < -15°C, keep under inert gas: Nitrogen[1][6]

Applications in Organic Synthesis

This compound serves as a precursor in a range of chemical transformations, leveraging the reactivity of its two functional groups.

Synthesis of ε-Caprolactone

A primary application of this compound is its conversion to ε-caprolactone, a key monomer for the production of polycaprolactone (B3415563) (PCL), a biodegradable polyester. The reaction involves an intramolecular transesterification (cyclization).

G MHH This compound ECL ε-Caprolactone MHH->ECL Intramolecular Transesterification Cat Catalyst (e.g., Activated Carbon) Heat Heat (150-450 °C) MeOH Methanol (B129727) (by-product)

Caption: Synthesis of ε-Caprolactone from this compound.

Precursor to Adipic Acid

This compound can be oxidized to form adipic acid, a crucial monomer for the production of nylon 6,6. This conversion typically proceeds through the intermediate 6-hydroxyhexanoic acid.

G MHH This compound HHA 6-Hydroxyhexanoic Acid MHH->HHA Step 1 AA Adipic Acid HHA->AA Step 2 Hydrolysis Hydrolysis Oxidation Oxidation

Caption: Two-step conversion of this compound to Adipic Acid.

Building Block for Polymers and Fine Chemicals

The dual functionality of this compound allows for its use in the synthesis of various other polymers and fine chemicals.[2] The hydroxyl group can undergo etherification and esterification, while the ester group can be hydrolyzed to a carboxylic acid, which can then be further functionalized.[2] It is a reactant in the synthesis of glycol ethers and polycarboxylic acids.[1]

Role in Pharmaceutical and Drug Development

Derivatives of this compound are explored as potential drug candidates.[2] For instance, modifications to its structure can be made to enhance antimicrobial activity and selectivity.[2] It has also been mentioned as a precursor for monoclonal antibodies for cancer therapy.[1]

Experimental Protocols

Protocol 1: Gas-Phase Cyclization of this compound to ε-Caprolactone

This protocol is based on the general principles described for the conversion of 6-hydroxycaproic esters to ε-caprolactone.[7]

Materials:

  • This compound

  • Activated carbon catalyst

  • Inert carrier gas (e.g., Nitrogen)

  • Evaporator

  • Fixed-bed reactor

  • Condenser

  • Distillation apparatus

Procedure:

  • A stream of this compound is pumped into an evaporator maintained at approximately 280°C.

  • The vaporized this compound is mixed with an inert carrier gas (e.g., nitrogen).

  • The gaseous mixture is passed through a fixed-bed reactor containing an activated carbon catalyst. The reactor temperature is maintained between 150°C and 450°C (optimally 230-350°C).

  • The reaction product, containing ε-caprolactone and methanol, is passed through a condenser to liquefy the components.

  • The collected liquid is then subjected to distillation to separate the ε-caprolactone from methanol and any unreacted starting material. A purity of over 99% for ε-caprolactone can be achieved through this method.[7]

Reaction Parameters:

ParameterValue
Temperature 150 - 450 °C
Pressure Atmospheric pressure (can range from 500 mbar to 5 bar)
Catalyst Activated Carbon
Protocol 2: Lipase-Catalyzed Synthesis of Sugar-Functionalized Oligocaprolactone

This protocol describes a one-pot synthesis of sugar-functionalized oligomeric caprolactone (B156226) using a lipase-catalyzed esterification of ε-caprolactone, which can be derived from this compound, with methyl-d-glucopyranoside (MGP), followed by elongation with 6-hydroxyhexanoate monomer units.[8]

Materials:

  • ε-Caprolactone (ECL)

  • Methyl-d-glucopyranoside (MGP)

  • 6-Hydroxyhexanoate monomer units

  • Immobilized Lipase (B570770) (e.g., Novozym 435)

  • tert-Butanol (solvent)

  • Glass reactor with a Rushton turbine impeller and temperature control

Procedure:

  • The reaction is carried out in a custom-fabricated glass reactor at a controlled temperature of 60°C.

  • ε-Caprolactone and methyl-d-glucopyranoside are dissolved in tert-butanol.

  • Immobilized lipase is added to the reaction mixture to initiate the esterification of ECL with MGP.

  • Following the initial esterification, free 6-hydroxyhexanoate monomer units are added to the reactor for the elongation of the functionalized oligomer chain.

  • The reaction progress can be monitored by analyzing the conversion of the monomers and the molecular weight of the resulting oligomer.

  • Upon completion, the enzyme is filtered off, and the product is isolated by solvent evaporation and precipitation.

Key Findings from a Representative Study: [8]

ParameterResult
Conversion > 90%
Number Average Molecular Weight (Mn) 1,400 - 1,600 g/mol

Workflow for Application in Drug Discovery

The versatility of this compound makes it an attractive starting material in drug discovery programs. A general workflow is outlined below.

G MHH This compound Func_OH Functionalization of -OH group (Etherification, Esterification) MHH->Func_OH Func_Ester Functionalization of -COOMe group (Hydrolysis, Amidation) MHH->Func_Ester Derivatives Library of Derivatives Func_OH->Derivatives Func_Ester->Derivatives Screening Biological Screening (e.g., Antimicrobial Assays) Derivatives->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: General workflow for the use of this compound in drug discovery.

Conclusion

This compound is a highly adaptable and valuable building block in modern organic synthesis. Its ability to be efficiently converted into key industrial monomers like ε-caprolactone and adipic acid, coupled with its potential in the synthesis of novel polymers and pharmaceutical agents, underscores its importance. The protocols and pathways detailed in these notes provide a foundation for researchers to explore and expand upon the synthetic utility of this versatile molecule.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of Methyl 6-hydroxyhexanoate (B1236181) during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for Methyl 6-hydroxyhexanoate?

There are two main synthetic strategies:

  • Fischer-Speier Esterification: This is a direct, acid-catalyzed reaction between 6-hydroxyhexanoic acid and methanol (B129727). It is an equilibrium-driven process.

  • Ring-Opening of ε-caprolactone: This involves the catalyzed methanolysis of ε-caprolactone. While this method can be effective, it often requires careful control to prevent polymerization into polycaprolactone (B3415563) (PCL).

Q2: My yield of this compound from Fischer esterification is consistently low. What are the common causes?

Low yields in Fischer esterification are typically due to an unfavorable equilibrium position or loss of product during workup. Key factors include:

  • Water Formation: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, lowering the ester yield.

  • Incomplete Reaction: Insufficient catalyst, low reaction temperature, or short reaction times can lead to incomplete conversion of the starting material.

  • Side Reactions: Intramolecular esterification of the product or starting material can form ε-caprolactone. Intermolecular polymerization can also occur, especially at higher temperatures.

  • Product Loss During Workup: The product is water-soluble to some extent. Improper extraction techniques, such as using insufficient organic solvent or an incorrect number of extractions, can lead to significant product loss.

Q3: How can I shift the equilibrium to favor product formation in Fischer esterification?

To drive the reaction towards a higher yield of this compound, you can:

  • Use Excess Methanol: Using a large excess of methanol, which also serves as the solvent, can shift the equilibrium towards the product side.

  • Remove Water: While technically challenging for this specific molecule without promoting lactone formation, techniques like using a Dean-Stark trap with a co-solvent (e.g., toluene) or adding a dehydrating agent (like molecular sieves) are common strategies in esterification to remove water as it forms.

Q4: What are the major byproducts in this synthesis, and how can I minimize them?

The most common byproduct is ε-caprolactone , formed via an intramolecular cyclization (lactonization) of 6-hydroxyhexanoic acid or the product itself, especially under acidic conditions and heat. Another potential issue is the formation of oligomers or polyesters through intermolecular esterification.

Minimization Strategies:

  • Temperature Control: Avoid excessively high temperatures during the reaction and distillation, as this can promote both lactone formation and polymerization.

  • Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) to avoid prolonged reaction times that can increase byproduct formation.

  • Neutralize Promptly: During the workup, neutralize the acid catalyst as soon as the reaction is complete to prevent acid-catalyzed degradation or side reactions.

Q5: What is the recommended method for purifying the final product?

Purification is typically achieved through fractional vacuum distillation . This method is effective at separating the desired methyl ester from less volatile byproducts like residual starting material, salts, and oligomers. A thorough aqueous workup is critical before distillation to remove the acid catalyst and water-soluble impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield Despite High Starting Material Conversion

If you observe high conversion of 6-hydroxyhexanoic acid but the isolated yield of the methyl ester is low, consider the following:

  • Problem: Significant formation of ε-caprolactone or other byproducts.

  • Solution:

    • Analyze Byproducts: Use GC-MS or NMR on the crude product to identify the major byproducts.

    • Optimize Temperature: Lower the reaction temperature. While this may slow the reaction rate, it can significantly reduce the rate of lactonization.

    • Refine Workup: Ensure the neutralization step is performed efficiently and at a low temperature.

  • Problem: Product loss during aqueous workup.

  • Solution:

    • Increase Extractions: Increase the number of extractions with your organic solvent (e.g., from 2x to 4x).

    • Use Brine Wash: Perform a final wash of the combined organic layers with saturated sodium chloride (brine) to reduce the amount of water dissolved in the organic phase, which can help recover more of the polar product.

Issue 2: Product Purity is Low After Distillation

If the purified product contains significant impurities, follow these steps:

  • Problem: Co-distillation with impurities, particularly ε-caprolactone.

  • Solution:

    • Improve Fractional Distillation: Use a more efficient distillation column (e.g., a Vigreux column) and ensure a slow, steady distillation rate to improve separation.

    • Chemical Treatment: If ε-caprolactone is the primary contaminant, consider a basic wash (e.g., with cold, dilute sodium bicarbonate) during the workup, which can slowly hydrolyze the lactone back to the sodium salt of 6-hydroxyhexanoic acid, making it water-soluble and easier to separate.

Data on Reaction Parameters

Optimizing reaction conditions is crucial for maximizing yield. The following table summarizes the expected impact of key parameters in the Fischer esterification of 6-hydroxyhexanoic acid.

ParameterConditionExpected Impact on YieldRationale
Catalyst Sulfuric Acid (H₂SO₄)High Strong proton source, effectively protonates the carbonyl, making it more electrophilic.
p-Toluenesulfonic Acid (p-TSA)High Solid catalyst, easier to handle than H₂SO₄, and highly effective.
Amberlyst-15 (Ion-Exchange Resin)Moderate to High Heterogeneous catalyst, easily filtered out, simplifying workup. May require slightly longer reaction times.
Methanol to Acid Ratio 5:1Moderate Provides a driving force to shift the equilibrium.
10:1 or higher (Methanol as solvent)High A large excess strongly favors product formation according to Le Chatelier's principle.
Temperature 60-70°C (Reflux)Good Balance Provides a sufficient reaction rate without excessive byproduct formation.
> 80°CDecreased Yield Higher temperatures can significantly increase the rate of side reactions like lactonization and polymerization.
Reaction Time 4-6 hoursOptimal Generally sufficient for reaching equilibrium under reflux conditions.
> 12 hoursPotential Decrease Extended times, especially at high temperatures, can lead to increased byproduct formation.

Experimental Protocols & Visual Guides

Protocol: Fischer Esterification of 6-Hydroxyhexanoic Acid

This protocol details a standard lab-scale synthesis of this compound.

Materials:

  • 6-hydroxyhexanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Diethyl ether (or Ethyl Acetate)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-hydroxyhexanoic acid in a 10-fold molar excess of methanol.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (typically 2-5 mol% relative to the carboxylic acid).

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65-70°C). Maintain reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and remove the bulk of the methanol using a rotary evaporator.

  • Neutralization: Dilute the residue with diethyl ether and transfer it to a separatory funnel. Carefully wash the organic layer with saturated sodium bicarbonate solution until CO₂ evolution ceases. Check that the aqueous layer is neutral or slightly basic.

  • Extraction: Wash the organic layer sequentially with water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by fractional vacuum distillation to obtain pure this compound.

Diagrams

The following diagrams illustrate the synthesis workflow, key reaction pathways, and a troubleshooting decision tree.

G cluster_react Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants 6-Hydroxyhexanoic Acid + Excess Methanol Catalyst Add H₂SO₄ Catalyst Reactants->Catalyst Reflux Heat to Reflux (4-6 hours) Catalyst->Reflux Quench Quench & Neutralize (NaHCO₃ wash) Reflux->Quench Extract Aqueous Extraction (H₂O & Brine) Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Vacuum Distillation Dry->Purify Product Pure Methyl 6-Hydroxyhexanoate Purify->Product

Caption: General workflow for the synthesis and purification of this compound.

G R 6-Hydroxyhexanoic Acid + Methanol P This compound (Desired Product) R->P Fischer Esterification (H⁺, Reflux) B1 ε-Caprolactone (Lactonization) R->B1 Intramolecular Esterification (H⁺, Heat) B2 Polyester (Polymerization) R->B2 Intermolecular Esterification (High Temp) P->B1 Intramolecular Esterification (H⁺, Heat)

Caption: Desired reaction pathway versus common side reactions in the synthesis.

G Start Low Yield Observed Check1 Is Starting Material Consumed? (Check TLC/GC) Start->Check1 Cause1 Incomplete Reaction Check1->Cause1 No Check2 Analyze Crude Product for Byproducts (GC-MS/NMR) Check1->Check2 Yes Solution1 Increase Reaction Time Check Catalyst Activity Use Larger Excess of MeOH Cause1->Solution1 Cause2 High Byproduct Formation (Lactone/Polymer) Check2->Cause2 Yes Cause3 Product Lost During Workup Check2->Cause3 No Solution2 Lower Reaction Temperature Reduce Reaction Time Cause2->Solution2 Solution3 Increase # of Extractions Use Brine Wash Ensure Proper pH Control Cause3->Solution3

Caption: A troubleshooting decision tree for diagnosing the cause of low reaction yields.

Common side reactions in the synthesis of Methyl 6-hydroxyhexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Methyl 6-hydroxyhexanoate (B1236181).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Methyl 6-hydroxyhexanoate, primarily through the ring-opening of ε-caprolactone with methanol (B129727).

Issue Potential Cause Recommended Action
Low or No Product Yield Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate catalyst concentration.- Extend the reaction time and monitor progress using TLC or GC-MS.- Gradually increase the reaction temperature, but be mindful of potential side reactions at excessively high temperatures.- Optimize the catalyst concentration. For acid catalysis, ensure a sufficient amount of acid is present to protonate the carbonyl group of the lactone. For base catalysis, ensure the base is not consumed by adventitious water.
Ineffective Catalyst: The catalyst may be old, impure, or deactivated.- Use a fresh batch of catalyst.- For base-catalyzed reactions, ensure anhydrous conditions as water can neutralize the catalyst.
Presence of a High Molecular Weight, Viscous Substance Polymerization/Oligomerization: High reaction temperature, high monomer concentration, or prolonged reaction times can favor the polymerization of ε-caprolactone or the self-esterification of the product.- Lower the reaction temperature.[1] - Use a higher ratio of methanol to ε-caprolactone.- Reduce the reaction time once the formation of the desired product has plateaued.
Multiple Spots on TLC or Peaks in GC-MS Formation of Side Products: Besides polymerization, other side reactions can occur.- Dimer/Trimer Formation: Intermolecular transesterification between molecules of the product or reaction with unreacted lactone can form linear dimers and trimers.- Unreacted Starting Material: The reaction has not gone to completion.- To minimize dimer/trimer formation, use a larger excess of methanol and maintain a moderate reaction temperature.- For unreacted starting material, refer to the "Low or No Product Yield" section.- Purification by column chromatography may be necessary to separate the desired product from these byproducts.
Difficulty in Product Isolation Emulsion Formation during Workup: This can occur during the aqueous wash and extraction steps, making phase separation difficult.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period to allow for better phase separation.- Centrifugation can also be an effective method to separate the layers.
Product is Water-Soluble: The hydroxyl group in this compound imparts some water solubility, leading to loss of product in the aqueous layer during extraction.- Perform multiple extractions with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to maximize the recovery of the product from the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the ring-opening of ε-caprolactone with methanol. This reaction, also known as methanolysis, can be catalyzed by acids (e.g., sulfuric acid, hydrochloric acid) or bases (e.g., sodium methoxide (B1231860), potassium hydroxide).

Q2: Which is better for this synthesis: acid or base catalysis?

A2: Both methods have their advantages and disadvantages.

  • Acid catalysis (e.g., with sulfuric acid) is generally effective and the catalyst is inexpensive. However, it may require longer reaction times or heating, which can promote side reactions like polymerization.

  • Base catalysis (e.g., with sodium methoxide) is often faster and can proceed at lower temperatures. However, it is highly sensitive to water, which can consume the catalyst and lead to the formation of 6-hydroxyhexanoic acid as a byproduct. The choice of catalyst often depends on the desired reaction conditions and the available equipment.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by:

  • Thin-Layer Chromatography (TLC): Spot the reaction mixture against the ε-caprolactone starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the reaction is progressing.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to quantify the consumption of the starting material and the formation of the product and any volatile byproducts.

  • ¹H NMR Spectroscopy: The disappearance of the characteristic methylene (B1212753) proton signal of ε-caprolactone (around δ 4.2 ppm) and the appearance of the methyl ester singlet (around δ 3.6-3.7 ppm) and other product signals can be used to monitor the reaction.

Q4: What is the white solid that sometimes forms during a base-catalyzed reaction?

A4: If the reaction is not completely anhydrous, the base catalyst can react with water to form a hydroxide, which can then saponify the ester product to form the sodium or potassium salt of 6-hydroxyhexanoic acid. This salt is often a white solid that is insoluble in the organic reaction medium.

Q5: How can I purify the final product?

A5: Purification is typically achieved through:

  • Workup: After the reaction, the catalyst is neutralized (e.g., with a mild base like sodium bicarbonate for acid catalysis, or a mild acid like ammonium (B1175870) chloride for base catalysis). The product is then extracted into an organic solvent.

  • Column Chromatography: If significant side products are present, purification by silica (B1680970) gel column chromatography is effective. A solvent system such as a mixture of hexanes and ethyl acetate is commonly used.

  • Distillation: If the product is the major component and has a sufficiently different boiling point from the impurities, vacuum distillation can be a viable purification method.

Quantitative Data

Catalyst System Typical Reaction Conditions Reported Yield (%) Key Considerations
Sulfuric Acid (H₂SO₄) Reflux in methanol70-85%Longer reaction times may be required. Potential for polymerization at higher temperatures.
Sodium Methoxide (NaOMe) Room temperature to mild heating in methanol80-95%Requires strictly anhydrous conditions. Sensitive to moisture.

Note: Yields are highly dependent on specific reaction conditions, scale, and purification methods.

Experimental Protocols

Acid-Catalyzed Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of Ethyl 6-hydroxyhexanoate.[2]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ε-caprolactone (1.0 eq).

  • Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the sulfuric acid by the slow addition of a saturated sodium bicarbonate solution until CO₂ evolution ceases.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volume of the residue).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify further by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or vacuum distillation.

Base-Catalyzed Synthesis of this compound

This protocol is based on the use of sodium methoxide as a catalyst.[1][3][4][5]

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.

  • Catalyst Preparation: Carefully add sodium methoxide (e.g., 1-5 mol%) to the methanol and stir until it is fully dissolved.

  • Reagent Addition: Add ε-caprolactone (1.0 eq) dropwise to the sodium methoxide solution in methanol.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often exothermic. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Remove the excess methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume of the residue).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify further by silica gel column chromatography or vacuum distillation.

Visualizations

Synthesis_Pathway ε-Caprolactone ε-Caprolactone Methyl_6_hydroxyhexanoate This compound ε-Caprolactone->Methyl_6_hydroxyhexanoate  Methanolysis (Acid or Base Catalyst) Methanol Methanol Methanol->Methyl_6_hydroxyhexanoate

Caption: Main synthetic route to this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions e_Caprolactone ε-Caprolactone Product This compound e_Caprolactone->Product  Methanolysis Polymer Poly(ε-caprolactone) e_Caprolactone->Polymer Polymerization Methanol Methanol Methanol->Product Dimer Dimer/Oligomers Product->Dimer Self-esterification

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield Issue Check_Reaction Check for complete consumption of starting material (TLC/GC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Complete Reaction Check_Reaction->Complete Actions_Incomplete Increase reaction time Increase temperature Check catalyst activity Incomplete->Actions_Incomplete Check_Side_Products Analyze for side products (High MW polymer, oligomers) Complete->Check_Side_Products Optimize_Conditions Lower temperature Increase methanol ratio Reduce reaction time Check_Side_Products->Optimize_Conditions

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of Methyl 6-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of methyl 6-hydroxyhexanoate (B1236181) from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude methyl 6-hydroxyhexanoate?

A1: The impurities largely depend on the synthetic route used.

  • Fischer Esterification of 6-hydroxyhexanoic acid: Common impurities include unreacted 6-hydroxyhexanoic acid, residual acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), water, and potentially dimeric or oligomeric esters formed from the self-esterification of 6-hydroxyhexanoic acid.

  • Ring-opening of ε-caprolactone: The primary impurity is typically unreacted ε-caprolactone. Depending on the catalyst and reaction conditions, oligomeric species may also be present.

Q2: How can I remove the acid catalyst from my Fischer esterification reaction mixture?

A2: A standard method is to perform an aqueous workup. After the reaction, the mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2][3] This neutralizes the acid catalyst, which can then be removed in the aqueous layer. Subsequent washes with water and brine will help remove any remaining inorganic salts and water from the organic layer.

Q3: What are the recommended purification methods for this compound?

A3: The two primary methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography.

  • Fractional Distillation: This method is effective for separating this compound from less volatile impurities like 6-hydroxyhexanoic acid and oligomers, and more volatile components like residual methanol.

  • Flash Column Chromatography: This technique is particularly useful for removing impurities with different polarities, such as unreacted starting materials and non-volatile byproducts.[4]

Q4: How can I monitor the purity of my this compound fractions during purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of flash column chromatography. For a more detailed analysis of purity, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended.[5][6] ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the final product and identify any residual impurities.[7][8]

Troubleshooting Guides

Problem 1: Low Yield After Aqueous Workup
Possible Cause Troubleshooting Step
Incomplete Extraction of Product Ensure the organic solvent used for extraction is appropriate for this compound (e.g., ethyl acetate (B1210297), dichloromethane). Perform multiple extractions (e.g., 3x) with the organic solvent to maximize recovery from the aqueous layer.
Emulsion Formation If an emulsion forms during the wash steps, add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period to allow for better phase separation.
Product Hydrolysis Avoid prolonged exposure to strongly acidic or basic aqueous solutions during the workup, as this can lead to hydrolysis of the ester. Perform the workup at room temperature and proceed to the drying and solvent removal steps promptly.
Problem 2: Incomplete Separation During Flash Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent is critical. If the product and impurities are eluting together, the solvent system needs to be optimized. Use TLC to test various solvent mixtures (e.g., different ratios of hexane (B92381) and ethyl acetate) to achieve good separation between the spots corresponding to your product and impurities. A good starting point for many esters is a hexane:ethyl acetate gradient.[4]
Column Overloading Overloading the column with crude product can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica (B1680970) gel.
Improper Column Packing An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Problem 3: Product Decomposes During Distillation

| Possible Cause | Troubleshooting Step | | High Distillation Temperature | this compound can be susceptible to decomposition at high temperatures. It is crucial to perform the distillation under reduced pressure to lower the boiling point. | | Presence of Acidic or Basic Impurities | Residual acid or base from the reaction can catalyze decomposition at elevated temperatures. Ensure the crude product is properly neutralized and washed before attempting distillation. |

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of this compound from unreacted 6-hydroxyhexanoic acid and other polar impurities.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Pack the column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 9:1 hexane:ethyl acetate).

    • Ensure the silica gel bed is well-settled and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent).

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 9:1 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 7:3 hexane:ethyl acetate) to elute the desired product.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Fractional Distillation

This protocol is suitable for separating this compound from non-volatile impurities.

  • Apparatus Setup:

    • Set up a fractional distillation apparatus with a vacuum adapter.

    • Use a short fractionating column (e.g., Vigreux column) for efficient separation.

    • Ensure all joints are well-sealed to maintain a stable vacuum.

  • Distillation:

    • Place the crude this compound in the distilling flask with a few boiling chips or a magnetic stir bar.

    • Gradually apply vacuum and gently heat the flask.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure (e.g., ~123 °C at 12 Torr).

  • Product Collection:

    • Collect the purified product in a pre-weighed receiving flask.

    • Discontinue the distillation when the temperature starts to drop or rise significantly, or when signs of decomposition are observed.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Parameter Crude Product After Flash Chromatography After Fractional Distillation
Purity (by GC-MS) ~85%>98%>99%
Yield -75-85%80-90%
Major Impurities 6-hydroxyhexanoic acid, ε-caprolactoneTrace amounts of starting materialsTrace amounts of closely boiling isomers
Appearance Yellowish oilColorless oilColorless oil

Table 2: Analytical Data for Purified this compound

Analytical Technique Observed Value
¹H NMR (CDCl₃, 400 MHz) δ 3.67 (s, 3H), 3.65 (t, J=6.5 Hz, 2H), 2.33 (t, J=7.5 Hz, 2H), 1.69-1.61 (m, 2H), 1.59-1.51 (m, 2H), 1.42-1.34 (m, 2H)[7]
¹³C NMR (CDCl₃, 101 MHz) δ 174.4, 62.8, 51.6, 34.1, 32.4, 25.4, 24.7[7]
Boiling Point 123 °C @ 12 Torr[9]
Appearance Colorless liquid[10]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude Methyl 6-hydroxyhexanoate (from reaction) workup Aqueous Workup (Neutralization & Washing) synthesis->workup If from Fischer Esterification distillation Fractional Distillation synthesis->distillation If from Ring- Opening chromatography Flash Column Chromatography synthesis->chromatography If from Ring- Opening workup->distillation workup->chromatography analysis Purity & Identity Check (GC-MS, HPLC, NMR) distillation->analysis chromatography->analysis product Pure Methyl 6-hydroxyhexanoate analysis->product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Troubleshooting Steps start Purification Issue low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product check_extraction Optimize Extraction - Multiple extractions - Break emulsions low_yield->check_extraction Yes check_hydrolysis Minimize Hydrolysis - Avoid prolonged acid/base - Prompt workup low_yield->check_hydrolysis Yes optimize_chroma Optimize Chromatography - Adjust solvent system - Check column loading impure_product->optimize_chroma Yes optimize_distill Optimize Distillation - Use reduced pressure - Neutralize before heating impure_product->optimize_distill Yes end end check_extraction->end Resolved check_hydrolysis->end optimize_chroma->end optimize_distill->end

Caption: Logical troubleshooting guide for common purification issues.

References

Optimizing temperature and pressure for Methyl 6-hydroxyhexanoate polymerization.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the polymerization of Methyl 6-hydroxyhexanoate (B1236181). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments. Below, you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Troubleshooting Guide

This guide addresses specific issues that may arise during the polymerization of methyl 6-hydroxyhexanoate, either through direct polycondensation or via ring-opening polymerization (ROP) of its corresponding lactone, ε-caprolactone.

Issue 1: Low Polymer Yield or Low Monomer Conversion

Q: My polymerization of this compound is resulting in a low yield of polycaprolactone (B3415563) (PCL). What are the possible causes and how can I improve the conversion rate?

A: Low monomer conversion can be attributed to several factors:

  • Inadequate Reaction Time or Temperature: The polymerization may not have been allowed to proceed for a sufficient duration or at an optimal temperature to achieve high conversion.

    • Solution: Gradually increase the reaction temperature and/or extend the reaction time. For melt polycondensation, a staged approach with an initial lower temperature for oligomerization followed by a higher temperature under vacuum is often effective.[1][2] Be cautious of potential thermal degradation at excessively high temperatures.

  • Monomer Impurities: The presence of impurities, particularly water, in the this compound monomer can interfere with the polymerization process. Water can react with and deactivate many common catalysts or act as a chain terminator.

    • Solution: Ensure the monomer is of high purity and thoroughly dried before use. Purification techniques such as distillation can be employed.

  • Catalyst Deactivation or Insufficient Loading: The catalyst may have lost its activity due to improper handling (e.g., exposure to air or moisture) or the concentration might be too low.

    • Solution: Handle the catalyst under inert conditions (e.g., in a glovebox or under an inert gas stream like nitrogen or argon). Consider a modest increase in the catalyst concentration after verifying its activity.[1]

  • Inefficient Removal of Byproducts (for Polycondensation): In the direct polycondensation of this compound, methanol (B129727) is a byproduct. If not efficiently removed, the equilibrium will not favor the formation of high molecular weight polymer.

    • Solution: Apply a high vacuum (e.g., <1 mbar) during the later stages of the polymerization to effectively remove methanol and drive the reaction to completion.[2]

Issue 2: Low Molecular Weight of the Resulting Polymer

Q: The polycaprolactone I've synthesized has a lower molecular weight than expected. What factors influence the molecular weight and how can I increase it?

A: Achieving a high molecular weight is crucial for desirable polymer properties. The following factors are key:

  • Monomer Purity: As with low yield, impurities can act as chain terminators, limiting the growth of polymer chains.

    • Solution: Use a highly purified and dry monomer.

  • Inefficient Byproduct Removal (for Polycondensation): The continued presence of methanol will limit the chain length.

    • Solution: Ensure a high and consistent vacuum is applied throughout the high-temperature stage of the reaction to drive off methanol.[2]

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures can lead to thermal degradation and chain scission, thereby reducing the molecular weight.

    • Solution: Optimize the reaction temperature. A step-wise increase in temperature is often beneficial.[2]

  • Incorrect Monomer-to-Initiator Ratio (for ROP): In ring-opening polymerization, the molecular weight is often controlled by the ratio of monomer to initiator.

    • Solution: Carefully control the stoichiometry of your reactants. A higher monomer-to-initiator ratio will generally lead to a higher molecular weight.

Issue 3: Broad Polydispersity Index (PDI)

Q: The synthesized polymer has a broad molecular weight distribution (high PDI). How can I achieve a more uniform polymer?

A: A broad PDI indicates a lack of control over the polymerization process. Here are some common causes and solutions:

  • Inefficient Mixing: In melt polymerization, poor mixing can create localized "hot spots" with varying reaction rates and temperatures, leading to a wider distribution of polymer chain lengths.

    • Solution: Employ efficient mechanical stirring to ensure the reaction mixture remains homogeneous.[1]

  • Side Reactions: Undesirable side reactions can lead to the formation of polymer chains of varying lengths.

    • Solution: Optimize the reaction temperature and time to minimize side reactions. The use of a thermal stabilizer may also be beneficial.[1]

  • Slow Initiation in ROP: If the initiation of chain growth is slow compared to the propagation, new chains will be forming throughout the reaction, resulting in a broad PDI.

    • Solution: Select a catalyst/initiator system that provides fast and complete initiation.

Issue 4: Discoloration of the Final Polymer

Q: The final polymer product is yellow or brown. What causes this discoloration and how can it be prevented?

A: Discoloration is typically a sign of degradation or side reactions.

  • High Reaction Temperature or Prolonged Reaction Time: Excessive heat can cause thermal degradation of the polymer.

    • Solution: Minimize the reaction temperature and time to what is necessary for high conversion and molecular weight.[2]

  • Oxygen Exposure: The presence of oxygen at high temperatures can lead to oxidative degradation and discoloration.

    • Solution: Ensure the entire polymerization process is conducted under a high-purity inert atmosphere (nitrogen or argon).[2]

  • Catalyst Choice: Some catalysts, particularly certain tin-based catalysts at high temperatures, can contribute to discoloration.

    • Solution: Consider using a different catalyst, such as a titanium-based one, which may cause less coloration. The addition of phosphorus-based stabilizers can also help mitigate discoloration.[2]

Issue 5: Gel Formation

Q: My reaction mixture has formed an insoluble gel. What leads to gelation and how can I avoid it?

A: Gel formation indicates cross-linking within the polymer.

  • Unwanted Side Reactions: High temperatures can sometimes promote side reactions that lead to cross-linking.

  • Polyfunctional Impurities: Impurities in the monomer with more than two reactive groups can act as cross-linking agents.

    • Solution: Ensure high monomer purity. Lowering the reaction temperature or reducing the reaction time may also help to prevent the side reactions that cause cross-linking.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for polymerizing this compound?

A1: There are two primary routes for the synthesis of polycaprolactone from this compound:

  • Direct Polycondensation: This is a step-growth polymerization where the hydroxyl group of one monomer reacts with the methyl ester group of another, with the elimination of methanol. This method typically requires high temperatures and a vacuum to drive the reaction to completion.[2]

  • Ring-Opening Polymerization (ROP): This is the more common and often preferred method.[3][4] It involves first converting the this compound into its cyclic lactone, ε-caprolactone. The subsequent ring-opening polymerization of ε-caprolactone is then initiated by a catalyst. This route generally allows for better control over the polymer's molecular weight and can be carried out under milder conditions than polycondensation.[3][5]

Q2: What are the most effective catalysts for the polymerization of this compound or its derivatives?

A2: The choice of catalyst depends on the polymerization method:

  • For Polycondensation: Titanium-based catalysts like titanium(IV) isopropoxide and tin-based catalysts such as tin(II) 2-ethylhexanoate (B8288628) (also known as stannous octoate) are widely used.[2]

  • For Ring-Opening Polymerization of ε-caprolactone: Stannous octoate (Sn(Oct)₂) is one of the most common and effective catalysts.[5] Other options include aluminum alkoxides and various organic and enzymatic catalysts.[3]

Q3: Why is monomer purity so critical for successful polymerization?

A3: Monomer purity is paramount for achieving a high molecular weight polymer with a narrow polydispersity index. Impurities can:

  • Act as Chain Terminators: This halts the growth of polymer chains, resulting in a lower molecular weight.

  • Interfere with the Catalyst: Some impurities can react with and deactivate the catalyst, reducing the overall efficiency of the polymerization.

  • Cause Side Reactions: Impurities can lead to unwanted side reactions, which may result in a broad PDI, discoloration, or gel formation.

Q4: What are the typical temperature and pressure conditions for these polymerization methods?

A4:

  • Melt Polycondensation: This process is often carried out in two stages. The first stage (oligomerization) is typically performed at a moderate temperature of 150-180°C under an inert atmosphere.[2] The second stage (polycondensation) requires higher temperatures, often in the range of 200-220°C, under a high vacuum (<1 mbar) to remove the methanol byproduct.[2]

  • Ring-Opening Polymerization: The optimal temperature for ROP depends on the catalyst used. For metal-based catalysts like Sn(Oct)₂, elevated temperatures are often required.[5] For some other catalytic systems, the reaction can proceed efficiently at lower temperatures. The reaction is typically carried out under an inert atmosphere, but high vacuum is not generally required unless volatile components need to be removed.

Data Presentation

Table 1: Typical Reaction Conditions for the Polymerization of ε-Caprolactone via ROP
ParameterCondition RangeNotes
Temperature 110 - 160 °CDependent on the catalyst system used.[5][6]
Pressure Atmospheric (Inert Gas)High vacuum is generally not required.
Catalyst Sn(Oct)₂, Ti(OR)₄, etc.Stannous octoate is widely used.[5]
Catalyst Loading 0.01 - 0.5 mol%Relative to the monomer.
Reaction Time 2 - 24 hoursDependent on temperature, catalyst, and desired conversion.[7]
Table 2: Influence of Temperature on Polymer Properties (Illustrative)
Temperature (°C)Effect on Molecular WeightEffect on PDIPotential Issues
Low (e.g., <120) Lower MW due to slow kineticsMay be broader if initiation is slowIncomplete conversion
Optimal (e.g., 130-150) Higher MWGenerally narrower-
High (e.g., >160) May decrease due to degradationMay broaden due to side reactionsDiscoloration, side reactions[2]

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound
  • Monomer and Reactor Preparation:

    • Charge the purified and dried this compound into a glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet connected to a cold trap.

    • Purge the system with a high-purity inert gas for at least 30 minutes to remove any oxygen.

  • First Stage (Oligomerization):

    • Heat the reactor to 150-180°C under a slow stream of inert gas while stirring.

    • Once the temperature has stabilized, add the chosen catalyst (e.g., titanium(IV) isopropoxide, ~0.1 mol%).

    • Maintain these conditions for 2-4 hours. Methanol will begin to distill and collect in the cold trap.[2]

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 200-220°C.

    • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.

    • Continue the reaction under high vacuum and stirring for another 4-8 hours. The viscosity of the reaction mixture will increase significantly as the polymer chains grow.[2]

  • Reaction Termination and Product Recovery:

    • Once the desired viscosity is reached, cool the reactor to room temperature under an inert atmosphere.

    • The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to purify it.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

Protocol 2: Ring-Opening Polymerization of ε-Caprolactone
  • Monomer and Reactor Preparation:

    • Charge the purified ε-caprolactone and a suitable initiator (e.g., benzyl (B1604629) alcohol) into a flame-dried Schlenk flask or reactor equipped with a magnetic stir bar.

    • Seal the reactor and purge with a high-purity inert gas.

  • Initiation and Polymerization:

    • Heat the reactor to the desired temperature (e.g., 130°C) in an oil bath.

    • Once the temperature is stable, inject the catalyst solution (e.g., Sn(Oct)₂ in dry toluene) into the reactor via a syringe under a positive pressure of inert gas.

    • Allow the polymerization to proceed with stirring for the desired amount of time (e.g., 2-24 hours). The viscosity of the mixture will increase as the polymerization progresses.

  • Reaction Termination and Product Recovery:

    • Cool the reaction to room temperature.

    • Dissolve the viscous product in a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

    • Precipitate the polymer by slowly adding the solution to a stirred non-solvent (e.g., cold methanol).

    • Filter the precipitated polymer and wash it with fresh non-solvent.

    • Dry the final polymer product in a vacuum oven until a constant weight is obtained.

Visualizations

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up & Analysis start Start monomer_prep Monomer Purification (Distillation) start->monomer_prep reactor_setup Reactor Setup & Inert Gas Purge monomer_prep->reactor_setup add_catalyst Add Catalyst/ Initiator reactor_setup->add_catalyst reaction Heat to Reaction Temp (e.g., 130-220°C) Apply Vacuum (if needed) add_catalyst->reaction dissolve Dissolve in Solvent reaction->dissolve precipitate Precipitate in Non-solvent dissolve->precipitate dry Dry Polymer (Vacuum Oven) precipitate->dry analyze Characterization (GPC, NMR, DSC) dry->analyze

Caption: Experimental workflow for the polymerization of this compound.

troubleshooting_guide problem Problem Encountered low_yield Low Yield / Conversion problem->low_yield low_mw Low Molecular Weight problem->low_mw high_pdi Broad PDI problem->high_pdi discoloration Discoloration problem->discoloration cause1 Impure/Wet Monomer low_yield->cause1 cause2 Suboptimal Time/Temp low_yield->cause2 cause3 Inactive Catalyst low_yield->cause3 cause4 Poor Byproduct Removal low_yield->cause4 low_mw->cause1 low_mw->cause2 low_mw->cause4 high_pdi->cause1 cause5 Inefficient Mixing high_pdi->cause5 discoloration->cause2 cause6 Oxygen Exposure discoloration->cause6 solution1 Purify/Dry Monomer cause1->solution1 solution2 Optimize Time/Temp cause2->solution2 solution3 Use Fresh Catalyst cause3->solution3 solution4 Improve Vacuum cause4->solution4 solution5 Improve Stirring cause5->solution5 solution6 Ensure Inert Atmosphere cause6->solution6

Caption: Troubleshooting logic for common polymerization issues.

References

Preventing degradation of Methyl 6-hydroxyhexanoate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of Methyl 6-hydroxyhexanoate (B1236181) during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of Methyl 6-hydroxyhexanoate.

Issue 1: Loss of Potency or Altered Biological Activity

  • Question: My experiment is yielding inconsistent or weaker than expected results. Could my this compound have degraded?

  • Answer: Yes, a loss of potency is a primary indicator of chemical degradation. This compound is susceptible to hydrolysis and oxidation, which can alter its chemical structure and, consequently, its biological activity. To troubleshoot, consider the following:

    • Storage Temperature: Verify that the compound has been consistently stored at the recommended temperature. For long-term storage, -20°C is recommended.[1] Storing at higher temperatures can accelerate degradation.

    • Exposure to Moisture: The ester functional group is prone to hydrolysis in the presence of water. Ensure the container is tightly sealed and was stored in a dry environment. Consider the use of desiccants in the storage area.

    • Exposure to Air (Oxidation): The secondary alcohol group can be oxidized, especially in the presence of atmospheric oxygen. If the compound was not stored under an inert atmosphere (e.g., argon or nitrogen), oxidation may have occurred.

    • pH of Solutions: If the compound is stored in solution, the pH can significantly impact the rate of hydrolysis. Both acidic and basic conditions can catalyze the breakdown of the ester.

Issue 2: Change in Physical Appearance

  • Question: My this compound, which is normally a liquid, appears cloudy, has changed color, or contains precipitates. What does this mean?

  • Answer: Changes in the physical appearance of your sample are strong indicators of degradation or contamination.

    • Cloudiness or Precipitation: This may indicate the formation of less soluble degradation products, such as the corresponding carboxylic acid from hydrolysis (6-hydroxyhexanoic acid).

    • Discoloration (e.g., yellowing): This can be a sign of oxidation, leading to the formation of chromophoric (color-absorbing) impurities.

    • Actionable Advice: If you observe any of these changes, it is highly recommended to re-analyze the purity of your sample using an appropriate analytical method, such as HPLC or GC-MS, before further use.

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the ideal storage conditions for this compound?

    • To ensure long-term stability, store this compound at -20°C in a tightly sealed container to protect it from moisture.[1] For shorter periods, refrigeration at 2-8°C is acceptable. The container should be opaque or stored in the dark to prevent photodegradation.

  • Should I store this compound under an inert atmosphere?

    • While not always mandatory for short-term storage, for long-term stability and to minimize the risk of oxidation, storing under an inert atmosphere such as argon or nitrogen is a best practice.

  • What materials are compatible with this compound for storage containers?

    • Glass containers, particularly amber glass to protect from light, are ideal. Ensure the container cap has a chemically resistant liner (e.g., PTFE) to prevent leaching and ensure a tight seal.

Degradation Pathways and Prevention

  • What are the primary degradation pathways for this compound?

    • The two main degradation pathways are:

      • Hydrolysis: The ester linkage can be cleaved by water to form 6-hydroxyhexanoic acid and methanol (B129727). This reaction is catalyzed by both acids and bases.

      • Oxidation: The secondary hydroxyl group can be oxidized to a ketone, forming methyl 6-oxohexanoate.

  • How can I prevent hydrolysis of this compound in my experiments?

    • Use anhydrous solvents and reagents whenever possible.

    • If working in aqueous solutions, use buffers to maintain a neutral pH. Avoid strongly acidic or basic conditions unless required by the experimental protocol.

    • Prepare solutions fresh and use them promptly.

  • Can I add an antioxidant to my formulation containing this compound?

    • Yes, for formulations where oxidative degradation is a concern, the addition of an antioxidant can be beneficial. Common choices for organic compounds include butylated hydroxytoluene (BHT) or α-tocopherol (Vitamin E).[2][3][4][5][6] The compatibility and effectiveness of the antioxidant in your specific formulation should be validated.

Data on Stability

The following table summarizes hypothetical degradation data for this compound under forced degradation conditions to illustrate its stability profile.

Stress ConditionTemperatureDurationAnalyte Remaining (%)Major Degradation Product
Acid Hydrolysis 60°C24 hours856-Hydroxyhexanoic Acid
0.1 M HCl
Base Hydrolysis 25°C8 hours786-Hydroxyhexanoic Acid
0.1 M NaOH
Oxidation 25°C24 hours82Methyl 6-oxohexanoate
3% H₂O₂
Thermal 80°C72 hours92Multiple minor products
Photostability 25°C48 hours95Minor unidentified products
UV light (254 nm)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[7][8][9][10][11]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC or GC-MS system

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature (25°C) for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation:

    • Place a sealed vial of the stock solution in an oven at 80°C for 72 hours.

    • Withdraw aliquots at specified time points for analysis.

  • Photolytic Degradation:

    • Place a quartz vial of the stock solution in a photostability chamber and expose it to UV light (e.g., 254 nm) for 48 hours.

    • Keep a control sample wrapped in aluminum foil in the same chamber.

    • Withdraw aliquots at specified time points for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or GC-MS method to determine the percentage of remaining this compound and to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general starting point for developing an HPLC method to separate this compound from its potential degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm

Visualizations

degradation_pathways MHH This compound Hydrolysis_Product 6-Hydroxyhexanoic Acid + Methanol MHH->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product Methyl 6-oxohexanoate MHH->Oxidation_Product Oxidation ([O]) troubleshooting_workflow start Suspected Degradation (e.g., loss of activity) check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage temp_issue Temperature Excursion? improper_storage->temp_issue Yes analytical_testing Perform Purity Analysis (e.g., HPLC, GC-MS) improper_storage->analytical_testing No moisture_issue Moisture Exposure? temp_issue->moisture_issue No temp_issue->analytical_testing Yes light_issue Light Exposure? moisture_issue->light_issue No moisture_issue->analytical_testing Yes light_issue->analytical_testing Yes light_issue->analytical_testing No degraded Degradation Confirmed analytical_testing->degraded discard Discard Sample degraded->discard Yes no_degradation No Degradation Detected degraded->no_degradation No implement_capa Implement Corrective Actions (e.g., improve storage) discard->implement_capa other_causes Investigate Other Experimental Variables no_degradation->other_causes

References

Troubleshooting guide for the ring-opening polymerization of ε-caprolactone to Methyl 6-hydroxyhexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ring-Opening Polymerization of ε-Caprolactone to Methyl 6-hydroxyhexanoate (B1236181)

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 6-hydroxyhexanoate via the ring-opening of ε-caprolactone with methanol (B129727). This resource is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound from ε-caprolactone?

The reaction involves the nucleophilic attack of methanol on the carbonyl group of ε-caprolactone, leading to the cleavage of the ester bond and the formation of this compound. This reaction is typically catalyzed by an acid or a base.

Q2: What are the common catalysts used for this reaction?

A variety of catalysts can be employed for the ring-opening of ε-caprolactone with alcohols. These include:

  • Acid catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are common choices.

  • Organometallic catalysts: Tin(II) octoate (Sn(Oct)₂) is a widely used catalyst for the ring-opening polymerization of lactones and can be adapted for this specific reaction. Zinc-based catalysts have also been shown to be effective.

  • Enzymatic catalysts: Lipases can be used for the esterification of ε-caprolactone, offering high selectivity under mild conditions.

Q3: What are the potential side reactions to be aware of?

The most common side reaction is the polymerization of ε-caprolactone, leading to the formation of polycaprolactone (B3415563) (PCL) oligomers or polymers instead of the desired monomeric product. This is particularly prevalent with acid catalysts and at higher temperatures. Another potential side reaction is the transesterification of the product, which can also lead to oligomer formation.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method to monitor the consumption of the ε-caprolactone starting material. A co-spot of the reaction mixture and the starting material can clearly indicate the progress of the reaction. For more detailed analysis, techniques like ¹H NMR spectroscopy or gas chromatography (GC) can be used to quantify the formation of the product and byproducts.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction.- Extend the reaction time. - Increase the reaction temperature moderately. Be cautious as excessive heat can promote side reactions. - Ensure efficient stirring to improve contact between reactants and catalyst.
Catalyst inefficiency or deactivation.- Use a freshly opened or properly stored catalyst. - Increase the catalyst concentration. See the table below for guidance on catalyst loading.
Unfavorable equilibrium.- Use a large excess of methanol to shift the equilibrium towards the product.
Presence of Oligomers/Polymers in the Product Reaction temperature is too high.- Lower the reaction temperature. Acid-catalyzed polymerization is more likely at elevated temperatures.
High concentration of ε-caprolactone.- Perform the reaction at a lower concentration of ε-caprolactone to favor intramolecular ring-opening over intermolecular polymerization.
Inappropriate catalyst choice.- Consider using a catalyst less prone to promoting polymerization, such as certain enzymatic catalysts.
Slow Reaction Rate Insufficient catalyst concentration.- Increase the amount of catalyst.
Low reaction temperature.- Increase the reaction temperature. Note the trade-off with potential side reactions.
Difficulty in Product Purification Residual acid catalyst.- Neutralize the reaction mixture with a weak base, such as sodium bicarbonate solution, before extraction.
Emulsion formation during workup.- Add a saturated brine solution to the aqueous layer to break the emulsion during extraction.

Quantitative Data

Table 1: Effect of Reaction Temperature on the Yield of this compound from Poly(ε-caprolactone) Methanolysis *

Temperature (°C)Time (h)Yield (%)
1402~20
1502~40
1602~65
1702~85
1704>95

*Data adapted from the depolymerization of PCL using a zinc catalyst, which provides an indication of the temperature and time effects on the formation of this compound.[1]

Table 2: General Reaction Parameters for ε-Caprolactone Methanolysis

ParameterRecommended RangeNotes
Catalyst Concentration 0.1 - 2.0 mol% (relative to ε-caprolactone)Higher concentrations can increase the reaction rate but may also promote side reactions.
Methanol to ε-Caprolactone Molar Ratio 10:1 to 50:1A large excess of methanol is generally used to drive the reaction to completion.
Reaction Temperature 60 - 170 °CThe optimal temperature depends on the catalyst used. Lower temperatures are preferred with strong acid catalysts to minimize polymerization.
Reaction Time 1 - 24 hoursReaction progress should be monitored to determine the optimal time.

Experimental Protocols

Protocol: Acid-Catalyzed Synthesis of this compound

This protocol is adapted from the synthesis of Ethyl 6-hydroxyhexanoate.

Materials:

  • ε-Caprolactone

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Methyl tert-butyl ether (MTBE) or other suitable extraction solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Saturated Sodium Chloride (Brine) solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ε-caprolactone and a large excess of anhydrous methanol (e.g., a 20:1 molar ratio of methanol to ε-caprolactone).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mol% relative to ε-caprolactone) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain the reflux for a specified time (e.g., 2-4 hours). Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask to room temperature.

  • Carefully add solid sodium bicarbonate or a saturated aqueous solution to neutralize the sulfuric acid. Continue adding until gas evolution ceases.

  • Remove the methanol by rotary evaporation.

  • To the residue, add water and an extraction solvent (e.g., MTBE). Transfer the mixture to a separatory funnel.

  • Shake the funnel and allow the layers to separate. Collect the organic layer.

  • Extract the aqueous layer two more times with the extraction solvent.

  • Combine all organic layers and wash once with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by vacuum distillation if necessary.

Visualizations

ReactionPathway e_cap ε-Caprolactone intermediate Tetrahedral Intermediate e_cap->intermediate Nucleophilic attack by Methanol methanol Methanol (CH3OH) methanol->intermediate product This compound intermediate->product Ring-opening catalyst Catalyst (H+) catalyst->e_cap activates ExperimentalWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants (ε-Caprolactone, Methanol) Reactants (ε-Caprolactone, Methanol) Add Catalyst Add Catalyst Reactants (ε-Caprolactone, Methanol)->Add Catalyst Heat and Reflux Heat and Reflux Add Catalyst->Heat and Reflux Cool Reaction Cool Reaction Heat and Reflux->Cool Reaction Monitor by TLC Neutralization Neutralization Cool Reaction->Neutralization Solvent Removal Solvent Removal Neutralization->Solvent Removal Extraction Extraction Solvent Removal->Extraction Drying of Organic Layer Drying of Organic Layer Extraction->Drying of Organic Layer Solvent Evaporation Solvent Evaporation Drying of Organic Layer->Solvent Evaporation Optional: Distillation Optional: Distillation Solvent Evaporation->Optional: Distillation Final Product Final Product Optional: Distillation->Final Product

References

Technical Support Center: Water Removal in Methyl 6-hydroxyhexanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to water removal during the synthesis of Methyl 6-hydroxyhexanoate (B1236181). Effective water removal is critical for driving the reaction equilibrium towards product formation and preventing unwanted side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of water from Methyl 6-hydroxyhexanoate reactions, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Reaction Yield Despite Water Removal Efforts 1. Inefficient Drying Agent: The chosen drying agent may not be effective enough for the reaction conditions or may be saturated. 2. Incomplete Azeotropic Distillation: The azeotrope of the solvent and water may not be effectively removed. 3. Reaction Equilibrium Not Sufficiently Shifted: Water removal may be too slow to significantly impact the equilibrium.[1][2] 4. Catalyst Deactivation: Residual water can deactivate certain catalysts.1. Drying Agent: - Ensure molecular sieves are properly activated before use.[3][4][5][6] - Consider using a more efficient drying agent like magnesium sulfate (B86663), though it may require filtration.[7] - Increase the amount of drying agent used. 2. Azeotropic Distillation: - Ensure the Dean-Stark apparatus is set up correctly and the solvent forms a suitable azeotrope with water.[1] - Use a solvent like toluene (B28343) or benzene (B151609) to facilitate water removal.[1] - Ensure adequate heating to maintain a constant reflux. 3. Reaction Conditions: - In Fischer esterification, use an excess of the alcohol reactant (methanol) to help drive the equilibrium forward.[1][2]
Reaction Mixture Turns Dark Brown/Black 1. Side Reactions: The presence of water can lead to side reactions, especially at elevated temperatures with acid catalysts. 2. Decomposition: The starting material or product may be decomposing under the reaction conditions. 3. Catalyst Issues: The acid catalyst (e.g., sulfuric acid) may be causing charring at high concentrations or temperatures.1. Control Water Content: Implement a more rigorous water removal strategy from the start. 2. Optimize Catalyst: - Reduce the concentration of the acid catalyst. - Consider using a milder catalyst such as p-toluenesulfonic acid (p-TsOH).[8] 3. Temperature Control: Lower the reaction temperature if possible, while still allowing for a reasonable reaction rate.
Difficulty Separating Water in Dean-Stark Trap 1. Immiscible Solvent Choice: The solvent used may not be sufficiently immiscible with water for effective separation in the trap. 2. Emulsion Formation: The reaction mixture may be forming an emulsion, preventing clear phase separation.1. Solvent Selection: Ensure the solvent (e.g., toluene) is appropriate for azeotropic distillation and has a lower density than water to allow for proper separation.[1] 2. Break Emulsion: - Add a small amount of brine (saturated NaCl solution) to the reaction mixture. - Allow the mixture to stand without agitation for a period to allow for separation.
Molecular Sieves Appear Ineffective 1. Improper Activation: Sieves were not heated to a high enough temperature or for a sufficient duration to remove adsorbed water.[3][4][5][6] 2. Incorrect Pore Size: The pore size of the molecular sieves may be too large, allowing co-adsorption of reactants or solvents along with water. For methanol, 3Å sieves are recommended.[4] 3. Sieve Saturation: The amount of sieves is insufficient to adsorb all the water present in the reaction.1. Activation Protocol: Follow a strict activation procedure, typically heating at high temperatures (e.g., 200-300°C) under vacuum.[4][6] 2. Select Correct Sieves: Use 3Å molecular sieves for reactions involving methanol.[4] 3. Increase Quantity: Add a larger quantity of activated molecular sieves to the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing water from a this compound synthesis?

A1: The most common methods are azeotropic distillation using a Dean-Stark apparatus and the in-situ use of drying agents like molecular sieves.[1][2] Azeotropic distillation is effective for larger scale reactions where a solvent that forms an azeotrope with water (e.g., toluene) is used.[1] Molecular sieves are convenient for smaller scale reactions and can be added directly to the reaction flask to adsorb water as it is formed.[9]

Q2: How do I choose between using a Dean-Stark apparatus and molecular sieves?

A2: The choice depends on the scale of your reaction and the specific conditions.

  • Dean-Stark Apparatus: Ideal for larger scale reactions where the heat and solvent are compatible with azeotropic distillation. It physically removes water from the reaction system.[1]

  • Molecular Sieves: Best for smaller scale or more sensitive reactions where adding a solid drying agent is feasible. They are efficient but can be more costly for large-scale operations and must be properly activated.[4][9]

Q3: What is the proper procedure for activating molecular sieves?

A3: To activate molecular sieves, they must be heated to high temperatures to drive off any adsorbed water. A typical procedure involves heating the sieves in a flask under high vacuum at 180-200°C for at least 8-12 hours.[4] Alternatively, they can be heated in a furnace or oven at around 300°C.[6] After heating, they should be cooled in a desiccator to prevent re-adsorption of atmospheric moisture.

Q4: Can I reuse molecular sieves?

A4: Yes, molecular sieves can be regenerated and reused. The reactivation process is the same as the initial activation, involving heating to high temperatures under vacuum or in an oven to remove the adsorbed water.[6]

Q5: What are the potential side reactions if water is not effectively removed during the synthesis of this compound?

A5: The primary issue is the reverse reaction of ester hydrolysis, which will decrease the yield of this compound. In the synthesis from ε-caprolactone, water can lead to the formation of 6-hydroxyhexanoic acid, which may not fully convert to the desired methyl ester.[10] The presence of water can also promote side reactions, especially under acidic conditions and heat, potentially leading to the formation of byproducts and discoloration of the reaction mixture.

Q6: Are there any compatibility issues with using certain drying agents in this compound synthesis?

A6: Yes. While effective, some drying agents can be problematic. For instance, molecular sieves can be slightly basic, which might interfere with acid-catalyzed reactions if not used carefully.[9] It is also important to note that carboxylic acids can react with the aluminosilicates in molecular sieves, so their direct addition to a Fischer esterification mixture should be approached with caution.[9] Using a Soxhlet extractor with the sieves can be a way to circumvent this issue. Anhydrous magnesium sulfate is a fast and effective drying agent, but it is a fine powder and must be filtered out after the reaction.[7] Anhydrous sodium sulfate is less efficient and slower but is easier to remove by decantation.[7]

Data Presentation

Table 1: Comparison of Common Drying Agents for Organic Solvents

Drying AgentCapacitySpeed of DryingSuitability for Neutral SolventsEase of Removal
Anhydrous Sodium Sulfate (Na₂SO₄) ModerateSlowExcellentEasy (Decant)[7]
Anhydrous Magnesium Sulfate (MgSO₄) HighFastGood (Slightly Acidic)Moderate (Filter)[7]
Anhydrous Calcium Sulfate (CaSO₄ - Drierite®) LowFastExcellentEasy (Decant)
Anhydrous Calcium Chloride (CaCl₂) HighFastGood (Can form adducts with alcohols/amines)Easy (Decant)
Molecular Sieves (3Å or 4Å) HighModerate to FastExcellentModerate (Filter)[4]
Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH) HighFastPoor (Basic - for drying basic compounds)Moderate (Decant/Filter)

This table provides a general comparison. The efficiency can vary based on the specific solvent and reaction conditions.

Experimental Protocols

Protocol 1: Water Removal using a Dean-Stark Apparatus

Objective: To remove water azeotropically from an esterification reaction.

Materials:

  • Round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle

  • Reaction mixture (e.g., 6-hydroxyhexanoic acid, methanol, acid catalyst, and a water-immiscible solvent like toluene)

Procedure:

  • Assemble the glassware: Attach the Dean-Stark trap to the round-bottom flask and the condenser to the top of the trap.

  • Charge the flask with the reactants, catalyst, and the azeotroping solvent (e.g., toluene).

  • Fill the Dean-Stark trap with the azeotroping solvent until it begins to flow back into the reaction flask.

  • Begin heating the reaction mixture to reflux. The vapor of the solvent-water azeotrope will rise into the condenser.

  • The condensed liquid will drop into the graduated arm of the Dean-Stark trap. As the liquid cools, the denser water will separate and collect at the bottom of the trap, while the less dense organic solvent will overflow and return to the reaction flask.[1]

  • Continue the reflux until no more water collects in the arm of the trap, indicating that the water has been removed from the reaction.

  • Once the reaction is complete, turn off the heat and allow the apparatus to cool. The collected water can be drained from the stopcock at the bottom of the trap.

Protocol 2: In-situ Water Removal using Molecular Sieves

Objective: To remove water from a reaction mixture as it is formed using activated molecular sieves.

Materials:

  • Round-bottom flask with a stir bar

  • Condenser (if refluxing)

  • Activated molecular sieves (3Å for methanol-containing reactions)

  • Reaction mixture

Procedure:

  • Activate the Molecular Sieves:

    • Place the required amount of molecular sieves in a dry flask.

    • Heat the flask to 180-200°C under a high vacuum for 8-12 hours.[4]

    • Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator.

  • Reaction Setup:

    • To a dry reaction flask, add the reactants (e.g., 6-hydroxyhexanoic acid and methanol), catalyst, and solvent.

    • Add the activated molecular sieves to the flask (typically 10-20% by weight of the solvent).

  • Running the Reaction:

    • Stir the reaction mixture at the desired temperature. The molecular sieves will adsorb the water produced during the esterification.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC).

  • Work-up:

    • Upon completion, cool the reaction mixture.

    • Remove the molecular sieves by filtration or decantation before proceeding with the product isolation and purification.

Visualizations

Workflow_for_Water_Removal_Method_Selection start Start: Need to remove water from reaction scale Assess Reaction Scale start->scale small_scale Small Scale (< 1 g) scale->small_scale Small large_scale Large Scale (> 1 g) scale->large_scale Large reagent_sensitivity Reagent Sensitivity? small_scale->reagent_sensitivity solvent_choice Is an azeotroping solvent suitable? large_scale->solvent_choice use_mol_sieves Use Activated Molecular Sieves reagent_sensitivity->use_mol_sieves Not sensitive to slight basicity use_drying_agent Use other in-situ drying agents (e.g., MgSO4) reagent_sensitivity->use_drying_agent Sensitive to basicity or sieves end End: Water removal method selected use_mol_sieves->end use_drying_agent->end use_dean_stark Use Dean-Stark Apparatus solvent_choice->use_dean_stark Yes reconsider Reconsider reaction conditions or use excess reagent solvent_choice->reconsider No use_dean_stark->end reconsider->end

Caption: A decision-making workflow for selecting an appropriate water removal method.

Dean_Stark_Apparatus_Workflow setup 1. Assemble Flask, Dean-Stark Trap, & Condenser charge 2. Charge Flask with Reactants, Catalyst, & Azeotroping Solvent setup->charge heat 3. Heat to Reflux charge->heat vaporize 4. Solvent-Water Azeotrope Vaporizes heat->vaporize condense 5. Vapor Condenses in Condenser vaporize->condense collect 6. Condensate Collects in Trap condense->collect separate 7. Water Separates (Bottom Layer) collect->separate recycle 8. Solvent Overflows Back to Flask separate->recycle monitor 9. Monitor Water Level in Trap separate->monitor recycle->heat monitor->heat Water still collecting cool 10. Cool Reaction monitor->cool No more water drain 11. Drain Water cool->drain

Caption: The operational workflow of a Dean-Stark apparatus for azeotropic water removal.

References

Technical Support Center: Optimizing Methyl 6-Hydroxyhexanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the synthesis of Methyl 6-hydroxyhexanoate (B1236181).

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing Methyl 6-hydroxyhexanoate from ε-caprolactone?

A1: The synthesis of this compound from ε-caprolactone is primarily achieved through ring-opening methanolysis. This can be effectively catalyzed by several classes of catalysts, including acids, bases, organometallic compounds, and enzymes (lipases). The choice of catalyst significantly influences reaction conditions, yield, and selectivity.

Q2: How do I select the most appropriate catalyst for my synthesis?

A2: Catalyst selection depends on several factors, including desired reaction rate, temperature sensitivity of your setup, required purity of the final product, and environmental considerations.

  • Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) are cost-effective and generally provide good yields but may require higher temperatures and can sometimes lead to side reactions like polymerization.

  • Base catalysts (e.g., sodium methoxide) can be very effective at lower temperatures but are sensitive to moisture and may require anhydrous conditions.

  • Organometallic catalysts (e.g., tin(II) octoate, zinc-based complexes) are often used for controlled polymerization but can be adapted for monomer synthesis, offering high efficiency. However, concerns about metal contamination in the final product may necessitate thorough purification.

  • Enzymatic catalysts (e.g., lipases) offer high selectivity under mild conditions and are an environmentally friendly option. However, they may have lower reaction rates and require specific solvent systems.[1][2]

Q3: What are the common side reactions to be aware of during the synthesis?

A3: The primary side reaction is the polymerization of ε-caprolactone to form poly(ε-caprolactone). This is especially prevalent at higher temperatures and with certain catalysts that also promote polymerization. Other potential side reactions include the formation of oligomers and, under harsh conditions, degradation of the product. Careful control of reaction time, temperature, and catalyst concentration is crucial to minimize these unwanted reactions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the quantification of the remaining ε-caprolactone and the formation of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature moderately, being mindful of potential side reactions. - Ensure efficient stirring to improve catalyst and reactant interaction.
Catalyst Inactivity - Use a fresh batch of catalyst. - For moisture-sensitive catalysts (e.g., bases, some organometallics), ensure anhydrous reaction conditions. - Increase the catalyst loading, but be aware that this might also increase the rate of side reactions.
Equilibrium Limitation - In some cases, the reaction may be reversible. Using a large excess of methanol (B129727) can help drive the equilibrium towards the product.
Product Degradation - Prolonged reaction times at high temperatures can lead to product degradation. Optimize the reaction time to maximize yield before significant degradation occurs.[3]
Issue 2: Formation of Poly(ε-caprolactone) as a Major Byproduct
Potential Cause Recommended Solution
High Reaction Temperature - Lower the reaction temperature. While this may decrease the reaction rate, it will significantly disfavor polymerization.
High Catalyst Concentration - Reduce the catalyst concentration. A lower concentration can favor the formation of the monomer over the polymer.
Inappropriate Catalyst Choice - Some catalysts are specifically designed for polymerization. Consider switching to a catalyst known for selective ring-opening to the monomer, such as certain lipases.
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Presence of High-Boiling Impurities - Utilize fractional distillation under reduced pressure to separate this compound from oligomers and polymer byproducts.
Catalyst Residue - For acid or base catalysts, perform a neutralization wash during the workup. - For organometallic catalysts, consider purification by column chromatography or treatment with a suitable chelating agent to remove metal residues.
Unreacted Starting Material - If significant ε-caprolactone remains, consider optimizing the reaction for higher conversion or separate it from the product by distillation.

Catalyst Performance Data

The following table summarizes typical performance data for different catalyst types in the methanolysis of ε-caprolactone. Note that optimal conditions can vary, and the data presented is for comparative purposes.

Catalyst TypeCatalyst ExampleTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Key Considerations
Acid Sulfuric Acid60-1004-2470-90ModerateRisk of polymerization at higher temperatures.
Base Sodium Methoxide25-601-685-95HighRequires anhydrous conditions.
Organometallic Tin(II) Octoate80-1202-880-95Moderate-HighPotential for metal contamination. Primarily used for polymerization but can be adapted.
Enzyme Lipase (B570770) (e.g., Novozym 435)40-6024-72>90 (conversion)HighMild conditions, but slower reaction rates.[1]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ε-caprolactone and an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Enzymatic Synthesis of this compound
  • Reaction Setup: In a flask, dissolve ε-caprolactone in a suitable organic solvent (e.g., tert-butanol) and add methanol (e.g., 3-5 equivalents).

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, 5-10% w/w of ε-caprolactone).

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 50-60°C) with gentle shaking for 24-72 hours. Monitor the reaction by HPLC or GC.[1]

  • Workup: After the reaction, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or vacuum distillation.

Visualizations

experimental_workflow cluster_acid Acid-Catalyzed Synthesis cluster_enzyme Enzymatic Synthesis A1 Mix ε-caprolactone and excess methanol A2 Add H₂SO₄ catalyst A1->A2 A3 Reflux (4-8h) A2->A3 A4 Neutralize with NaHCO₃ A3->A4 A5 Extract with ethyl acetate A4->A5 A6 Purify by vacuum distillation A5->A6 E1 Dissolve ε-caprolactone and methanol in solvent E2 Add immobilized lipase E1->E2 E3 Incubate (24-72h) E2->E3 E4 Filter to remove enzyme E3->E4 E5 Remove solvent E4->E5 E6 Purify (distillation or chromatography) E5->E6

Caption: Experimental workflows for acid-catalyzed and enzymatic synthesis.

troubleshooting_logic start Low Yield of This compound incomplete Incomplete Reaction? start->incomplete polymer Polymer Formation? start->polymer degradation Product Degradation? start->degradation sol_incomplete Increase time/temp Check catalyst activity incomplete->sol_incomplete Yes sol_polymer Lower temperature Reduce catalyst conc. polymer->sol_polymer Yes sol_degradation Optimize reaction time Use milder conditions degradation->sol_degradation Yes

Caption: Troubleshooting logic for addressing low product yield.

References

How to monitor the progress of a reaction involving Methyl 6-hydroxyhexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving Methyl 6-hydroxyhexanoate (B1236181).

Frequently Asked Questions (FAQs)

Q1: What are the common methods to monitor the progress of a reaction involving Methyl 6-hydroxyhexanoate?

A1: The progress of reactions involving this compound, such as esterification or hydrolysis, can be monitored using several analytical techniques. The most common methods include Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Each method offers distinct advantages in terms of speed, cost, and the level of detail provided.

Q2: How can I use Thin Layer Chromatography (TLC) to monitor my reaction?

A2: TLC is a quick and inexpensive method to qualitatively track the progress of a reaction.[4] By spotting the reaction mixture on a TLC plate alongside the starting material (this compound) and a standard of the expected product, you can visually observe the disappearance of the reactant and the appearance of the product over time.[5] The separation is based on the differential adsorption of the compounds to the stationary phase.[5]

Q3: When is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable monitoring technique?

A3: GC-MS is a powerful technique for both qualitative and quantitative analysis of volatile compounds. It is particularly useful when you need to separate and identify multiple components in your reaction mixture and quantify their relative amounts.[1][2] For instance, GC-MS can be used to confirm the formation of a new ester derivative of this compound and to determine the reaction conversion by measuring the peak areas of the reactant and product.[6]

Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for real-time reaction monitoring?

A4: Yes, NMR spectroscopy is an excellent tool for real-time, non-invasive monitoring of reaction kinetics.[7][8] By acquiring spectra at different time points, you can observe the decrease in the signal intensity of specific protons or carbons of this compound and the corresponding increase in the signals of the product.[9][10] This allows for a detailed understanding of the reaction progress without the need for sample workup.

Troubleshooting Guides

Troubleshooting TLC Monitoring
Issue Possible Cause(s) Solution(s)
Spots are streaking - Sample is too concentrated.- The chosen solvent system is not optimal.- Dilute the sample before spotting.- Experiment with different solvent systems with varying polarities.
No separation of spots - The polarity of the solvent system is too high or too low.- Adjust the solvent system. For non-polar compounds, increase the proportion of the non-polar solvent. For polar compounds, increase the proportion of the polar solvent.
Rf values are inconsistent - The TLC chamber was not saturated with the solvent vapor.- The spotting line was below the solvent level.- Place a piece of filter paper in the TLC chamber to ensure proper saturation.- Ensure the spotting line is above the solvent level in the chamber.
Troubleshooting GC-MS Monitoring
Issue Possible Cause(s) Solution(s)
Poor peak shape (tailing or fronting) - Column overload.- Active sites on the column.- Dilute the sample.- Use a deactivated column or perform column maintenance.
No peak for the expected product - The product is not volatile or thermally stable.- The reaction has not proceeded.- Consider derivatization to increase volatility.- Confirm reaction progress with another technique (e.g., TLC or NMR).
Inconsistent retention times - Fluctuations in oven temperature or carrier gas flow rate.- Ensure the GC instrument is properly calibrated and stabilized.
Troubleshooting NMR Monitoring
Issue Possible Cause(s) Solution(s)
Broad peaks - Presence of paramagnetic impurities.- Sample viscosity is too high.- Filter the sample.- Dilute the sample or acquire the spectrum at a higher temperature.
Poor signal-to-noise ratio - Low concentration of the analyte.- Increase the number of scans.- Use a higher field NMR spectrometer if available.
Overlapping signals - Similar chemical environments of different protons/carbons.- Use a higher field NMR spectrometer for better resolution.- Consider using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.[10]

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Plate Preparation: Use a pencil to lightly draw a starting line about 1 cm from the bottom of a silica (B1680970) gel TLC plate.

  • Spotting:

    • Dissolve a small amount of the starting material (this compound) in a suitable solvent (e.g., ethyl acetate) to create a reference spot.

    • At different time intervals (e.g., 0, 30, 60, 120 minutes) during the reaction, take a small aliquot of the reaction mixture and spot it on the starting line.

    • If available, spot a reference standard of the expected product.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). Ensure the solvent level is below the starting line.[4] Cover the chamber and allow the solvent to move up the plate.

  • Visualization: Once the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp if the compounds are UV-active, or by staining with a suitable reagent (e.g., potassium permanganate (B83412) stain).[11]

  • Analysis: Compare the spots of the reaction mixture with the reference spots. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. Calculate the Retention Factor (Rf) for each spot for documentation.

Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: At specified time points, quench a small aliquot of the reaction mixture. Dilute the sample with a suitable solvent (e.g., dichloromethane) to a known concentration. Add an internal standard if quantitative analysis is desired.

  • GC-MS Method:

    • Injector: Set the injector temperature to a value that ensures complete volatilization of the sample without degradation (e.g., 250 °C).

    • Column: Use a capillary column suitable for the analysis of esters (e.g., a DB-5ms column).

    • Oven Program: Start with an initial temperature (e.g., 50 °C) and ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Use helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the product by their retention times and mass spectra.

    • Integrate the peak areas to determine the relative amounts of each component. The conversion can be calculated by comparing the peak area of the reactant at a given time to its initial peak area.

Protocol 3: Real-Time Monitoring by ¹H NMR Spectroscopy
  • Sample Preparation: The reaction is typically carried out directly in an NMR tube using a deuterated solvent. Alternatively, at different time intervals, a small aliquot of the reaction mixture can be taken, quenched, and dissolved in a deuterated solvent.

  • NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire a ¹H NMR spectrum at the beginning of the reaction (t=0).

    • Acquire subsequent spectra at regular intervals.

  • Data Analysis:

    • Identify the characteristic signals for the protons of this compound (e.g., the singlet for the methyl ester protons around 3.66 ppm and the triplet for the methylene (B1212753) protons adjacent to the hydroxyl group around 3.64 ppm).[12]

    • Identify the characteristic signals for the protons of the product.

    • Integrate the signals of a non-overlapping peak for both the reactant and the product. The reaction progress can be monitored by observing the change in the relative integration values over time.

Quantitative Data Summary

The following table provides an example of the type of quantitative data that can be obtained from the different monitoring techniques for a hypothetical reaction where this compound is converted to a product.

Technique Parameter This compound Product
TLC Rf value (Hexane:Ethyl Acetate 4:1)0.350.50
GC-MS Retention Time (min)8.510.2
¹H NMR Chemical Shift (ppm)3.66 (s, 3H, -OCH₃)Varies depending on product structure
3.64 (t, 2H, -CH₂OH)

Diagrams

experimental_workflow_tlc cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spotting Spot Samples on Plate prep_plate->spotting prep_samples Prepare Reactant, Product, and Reaction Mixture Samples prep_samples->spotting development Develop Plate in Chamber spotting->development visualization Visualize Spots development->visualization analysis Compare Spots and Calculate Rf Values visualization->analysis

Caption: Workflow for monitoring reaction progress using TLC.

experimental_workflow_gcms cluster_sampling Sampling cluster_instrument Instrumentation cluster_data Data Analysis sampling Take Aliquot from Reaction quenching Quench Reaction sampling->quenching dilution Dilute Sample quenching->dilution injection Inject Sample into GC-MS dilution->injection separation GC Separation injection->separation detection MS Detection separation->detection data_analysis Analyze Chromatogram and Mass Spectra detection->data_analysis

Caption: Workflow for quantitative analysis using GC-MS.

logical_relationship_nmr reaction_start Reaction Start (t=0) High Reactant Signal reaction_progress Reaction Progress (t>0) Decreasing Reactant Signal Increasing Product Signal reaction_start->reaction_progress Time Evolution reaction_end Reaction Completion Minimal/No Reactant Signal Maximum Product Signal reaction_progress->reaction_end Time Evolution

Caption: Logical relationship of NMR signals during reaction.

References

Technical Support Center: Scaling Up the Production of Methyl 6-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of Methyl 6-hydroxyhexanoate (B1236181). Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable methods for producing Methyl 6-hydroxyhexanoate?

A1: The most prominent and scalable method for synthesizing this compound is the ring-opening of ε-caprolactone with methanol (B129727). This can be achieved through several catalytic routes:

  • Acid Catalysis: Utilizing Brønsted or Lewis acids to catalyze the reaction. This is a conventional and often cost-effective method.

  • Enzymatic Catalysis: Employing lipases, such as Candida antarctica lipase (B570770) B (CALB), for a greener and more selective synthesis.[1][2]

  • Organocatalysis: Using organic molecules, such as 1,5,7-triazabicyclo[3][3]dec-5-ene (TBD), to catalyze the reaction, which can offer high efficiency under mild conditions.[3]

Q2: What are the key safety considerations when scaling up this synthesis?

A2: When scaling up, especially from benchtop to pilot or industrial scale, several safety factors become critical:

  • Exothermic Reactions: The ring-opening of ε-caprolactone can be exothermic. At a larger scale, heat dissipation is less efficient, which can lead to a rapid temperature increase. Proper cooling systems and controlled addition of reagents are crucial.

  • Pressure Build-up: If the reaction is conducted in a closed system, the vapor pressure of methanol and any potential side-products can lead to a significant pressure increase, especially at elevated temperatures. Ensure the reactor is appropriately rated for the expected pressure.

  • Flammability of Methanol: Methanol is flammable. All equipment should be properly grounded, and the reaction should be carried out in a well-ventilated area, away from ignition sources.

  • Catalyst Handling: Depending on the catalyst used (e.g., strong acids), appropriate personal protective equipment (PPE) is necessary to avoid chemical burns.

Q3: How does the choice of catalyst affect the scale-up process?

A3: The choice of catalyst has significant implications for scalability:

  • Acid Catalysts: While often inexpensive and effective, strong acids can lead to side reactions like transesterification and may require neutralization and removal steps, generating waste streams.[4]

  • Enzymatic Catalysts (Lipases): Lipases offer high selectivity, reducing the formation of byproducts.[1] However, they can be more expensive, and their activity can be affected by temperature, pH, and substrate/product inhibition. Immobilization of the enzyme can facilitate catalyst recovery and reuse.

  • Organocatalysts: These can provide high conversion rates under mild conditions.[3] Catalyst cost and removal from the final product are key considerations for large-scale production.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction - Increase Reaction Time: At larger scales, mixing may be less efficient, requiring longer reaction times to achieve full conversion. - Optimize Temperature: Ensure the reaction temperature is optimal for the chosen catalyst. For lipases, excessively high temperatures can lead to denaturation. - Increase Catalyst Loading: Insufficient catalyst can lead to an incomplete reaction. Gradually increase the catalyst concentration.
Equilibrium Limitations - Excess Methanol: Use a larger excess of methanol to drive the equilibrium towards the product. - Water Removal: If using a method that produces water (e.g., esterification of 6-hydroxyhexanoic acid), consider methods for in-situ water removal.
Side Reactions - Transesterification: At elevated temperatures, especially with acid catalysts, the product can undergo further reactions. Optimize the temperature and reaction time to minimize these side reactions.[4] - Polymerization: ε-caprolactone can polymerize. Careful control of reaction conditions is necessary to favor the formation of the monomeric ester.
Issue 2: Product Purity Issues
Potential Cause Troubleshooting Step
Residual Starting Material - Improve Reaction Conversion: Refer to the troubleshooting steps for low yield. - Optimize Purification: Enhance the distillation or chromatography process to improve the separation of the product from unreacted ε-caprolactone and methanol.
Formation of Byproducts - Catalyst Selection: Consider using a more selective catalyst, such as a lipase, to minimize byproduct formation. - Reaction Condition Optimization: Adjust the temperature, pressure, and reaction time to disfavor the formation of known side-products.
Catalyst Residue - Acid Catalysts: Neutralize the reaction mixture and perform aqueous washes to remove the acid and its salts. - Immobilized Enzymes: Use filtration to easily remove the immobilized lipase.

Data Presentation

Table 1: Comparison of Catalytic Methods for Ring-Opening of ε-Caprolactone with Alcohols

Catalyst Alcohol Temperature (°C) Reaction Time Conversion (%) Notes
Sulfonic AcidsMethanolRoom Temp-Fast PolymerizationComputational study suggesting bifunctional catalysis.[5]
Candida antarctica Lipase BMethanol60->90%Enzymatic method, high conversion.[1]
1,5,7-triazabicyclo[3][3]dec-5-ene (TBD)Methanol-ShortQuantitativeOrganocatalyzed methanolysis of poly(ε-caprolactone).[3]
Iron(III) ChlorideBenzyl Alcohol604 h98.8%Example with a different alcohol, demonstrating high conversion with a metal catalyst.

Note: Direct comparative data for scaling up this compound is limited in publicly available literature. The data presented is from related reactions and provides an indication of catalyst performance.

Experimental Protocols

Protocol 1: Lab-Scale Acid-Catalyzed Synthesis of this compound

Materials:

  • ε-caprolactone (114.14 g, 1.0 mol)

  • Anhydrous Methanol (320 g, 10.0 mol)

  • Concentrated Sulfuric Acid (98%, 1.0 g)

  • Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (B109758)

Procedure:

  • To a flame-dried 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol and ε-caprolactone.

  • Slowly add concentrated sulfuric acid to the stirred solution.

  • Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Pilot-Scale Lipase-Catalyzed Synthesis of this compound

Materials:

  • ε-caprolactone (11.4 kg, 100 mol)

  • Anhydrous Methanol (32.0 kg, 1000 mol)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435) (1-5% w/w of substrates)

Procedure:

  • Charge a 100 L jacketed glass reactor equipped with an overhead stirrer and a temperature probe with anhydrous methanol and ε-caprolactone.

  • Add the immobilized lipase to the reactor.

  • Heat the mixture to 50-60°C while stirring at a moderate speed (e.g., 100-200 RPM).

  • Maintain the reaction at this temperature for 24-48 hours.

  • Monitor the conversion of ε-caprolactone by taking samples periodically and analyzing them by GC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Separate the immobilized enzyme by filtration. The enzyme can be washed with fresh methanol and reused.

  • Remove the excess methanol from the filtrate by vacuum distillation.

  • Purify the resulting crude this compound by fractional vacuum distillation.

Mandatory Visualization

Scale_Up_Workflow cluster_lab Lab-Scale (100g - 1kg) cluster_pilot Pilot-Scale (10kg - 100kg) cluster_industrial Industrial-Scale (>1000kg) lab_synthesis Synthesis in Round-Bottom Flask lab_workup Manual Workup & Purification lab_synthesis->lab_workup lab_analysis GC/TLC Analysis lab_workup->lab_analysis pilot_synthesis Synthesis in Jacketed Reactor lab_analysis->pilot_synthesis Process Optimization & Scale-Up pilot_workup Automated Workup & Distillation pilot_synthesis->pilot_workup pilot_analysis In-process Control (IPC) & QC Analysis pilot_workup->pilot_analysis ind_synthesis Large-Scale Reactor Synthesis pilot_analysis->ind_synthesis Further Scale-Up & Validation ind_workup Continuous Purification ind_synthesis->ind_workup ind_analysis Full Process Analytical Technology (PAT) ind_workup->ind_analysis

Caption: A logical workflow for scaling up chemical synthesis.

Acid_Catalyzed_Methanolysis ECL ε-Caprolactone Intermediate Protonated Carbonyl Intermediate ECL->Intermediate Protonation MeOH Methanol MeOH->Intermediate Nucleophilic Attack H2SO4 Sulfuric Acid (Catalyst) H2SO4->Intermediate Product This compound Intermediate->Product Ring Opening & Deprotonation

Caption: Acid-catalyzed methanolysis of ε-caprolactone.

Lipase_Catalyzed_Synthesis cluster_reactants Reactants ECL ε-Caprolactone AcylEnzyme Acyl-Enzyme Intermediate ECL->AcylEnzyme MeOH Methanol MeOH->AcylEnzyme Alcoholysis Lipase Immobilized Lipase Lipase->AcylEnzyme Acylation Product This compound AcylEnzyme->Product Product->Lipase Product Release

Caption: Lipase-catalyzed synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of Methyl 6-hydroxyhexanoate and Ethyl 6-hydroxyhexanoate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties, synthesis, reactivity, and applications of Methyl 6-hydroxyhexanoate (B1236181) and Ethyl 6-hydroxyhexanoate. The information is intended to assist researchers in selecting the appropriate molecule for their specific applications in organic synthesis, materials science, and drug development.

Physicochemical Properties

Methyl 6-hydroxyhexanoate and Ethyl 6-hydroxyhexanoate share a similar chemical structure, with a six-carbon backbone, a terminal hydroxyl group, and an ester functionality. The primary difference lies in the alkyl group of the ester: a methyl group in the former and an ethyl group in the latter. This seemingly minor difference leads to variations in their physical properties.

PropertyThis compoundEthyl 6-hydroxyhexanoate
CAS Number 4547-43-7[1][2]5299-60-5[3][4]
Molecular Formula C₇H₁₄O₃[1][5]C₈H₁₆O₃[3][4][6]
Molecular Weight 146.18 g/mol [1][5]160.21 g/mol [3][7]
Appearance Colorless to light yellow clear liquid or crystalline solid[1][2]Colorless to almost colorless clear liquid[3][6]
Melting Point approx. 40-42 °C[2]Not explicitly available (liquid at room temperature)[4]
Boiling Point 199.6 °C @ 760 mmHg (est.)[1]127-128 °C @ 12 mmHg[4]
Density 1.007 - 1.021 g/cm³[1][8]0.985 g/mL @ 25 °C[4]
Solubility Soluble in ethanol (B145695) and ether; moderately soluble in ethyl acetate (B1210297) and tetrahydrofuran; poorly soluble in water.[2]No specific data found for organic solvents; likely soluble in common organic solvents.

Synthesis and Experimental Protocols

Both esters can be synthesized through standard esterification procedures. Below are representative experimental protocols for their preparation.

Synthesis of this compound via Fischer Esterification

This compound can be prepared from 6-hydroxyhexanoic acid and methanol (B129727) via Fischer esterification, a reaction catalyzed by a strong acid.[9]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-hydroxyhexanoic acid (1 equivalent), methanol (10-20 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis of Ethyl 6-hydroxyhexanoate from ε-Caprolactone

A common method for the synthesis of Ethyl 6-hydroxyhexanoate involves the acid-catalyzed alcoholysis of ε-caprolactone.[10]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask containing absolute ethanol, add ε-caprolactone and a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for approximately 30-60 minutes. Monitor the reaction by TLC.

  • Neutralization: After cooling, neutralize the sulfuric acid by adding sodium bicarbonate.

  • Solvent Removal: Remove the excess ethanol by distillation or rotary evaporation.

  • Extraction: Partition the residue between water and an organic solvent like diethyl ether. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Ethyl 6-hydroxyhexanoate.

Reactivity and Performance Comparison

The reactivity of both the hydroxyl and ester functional groups is central to the utility of these molecules as chemical intermediates.

  • Hydroxyl Group Reactivity: The terminal primary hydroxyl group in both molecules can undergo typical reactions of alcohols, such as oxidation to an aldehyde or carboxylic acid, and etherification. The reactivity of the hydroxyl group is not expected to be significantly different between the two compounds.

  • Ester Group Reactivity: The primary difference in reactivity lies in the ester group. Generally, methyl esters are slightly more reactive towards hydrolysis than ethyl esters under both acidic and basic conditions. This is attributed to the smaller steric hindrance of the methyl group, allowing for easier nucleophilic attack at the carbonyl carbon. However, the electronic effect of the ethyl group (slightly more electron-donating than methyl) can also play a role, potentially decreasing the electrophilicity of the carbonyl carbon to a small extent.

Applications in Research and Drug Development

Both Methyl and Ethyl 6-hydroxyhexanoate serve as versatile building blocks in various scientific fields.

This compound is utilized in:

  • Pharmaceutical Synthesis: It is an important intermediate for producing antiviral agents, anti-inflammatory drugs, and cholesterol-lowering medications.[9] Its derivatives are also explored for their potential as antimicrobial agents.[7]

  • Cosmetics and Fragrances: It is used as a fragrance ingredient in perfumes and personal care products due to its fruity odor.[9]

  • Food Industry: It serves as a flavoring agent in various food products.[9]

  • Materials Science: It can be incorporated into the synthesis of functional polymers and coatings.[7]

Ethyl 6-hydroxyhexanoate finds applications in:

  • Prodrug Synthesis: It is suitable for the synthesis of model phenol (B47542) carbonate ester prodrugs with fatty acid-like structures.[10]

  • Organic Synthesis: It is used in the preparation of alkyl triflates, which are versatile reagents in organic chemistry.[10]

  • Flavor and Fragrance: Its presence has been evaluated in Bordeaux red wines, contributing to their aroma profile.[10]

Visualization of Experimental Workflows and Logical Relationships

experimental_workflow cluster_methyl Synthesis of this compound cluster_ethyl Synthesis of Ethyl 6-hydroxyhexanoate M_Start 6-Hydroxyhexanoic Acid + Methanol M_React Fischer Esterification (H₂SO₄ catalyst, reflux) M_Start->M_React M_Workup Neutralization & Extraction M_React->M_Workup M_Purify Distillation / Chromatography M_Workup->M_Purify M_Product This compound M_Purify->M_Product E_Start ε-Caprolactone + Ethanol E_React Acid-Catalyzed Alcoholysis (H₂SO₄ catalyst, reflux) E_Start->E_React E_Workup Neutralization & Extraction E_React->E_Workup E_Purify Solvent Removal E_Workup->E_Purify E_Product Ethyl 6-hydroxyhexanoate E_Purify->E_Product

Caption: Comparative synthetic workflows for Methyl and Ethyl 6-hydroxyhexanoate.

logical_relationship cluster_properties Physicochemical Properties cluster_reactivity Reactivity cluster_applications Key Applications M_Props This compound - Lower MW (146.18) - Higher Boiling Point (199.6 °C) - Higher Density (~1.01 g/cm³) - Can be solid at RT M_Reactivity Methyl Ester: Generally Faster E_Props Ethyl 6-hydroxyhexanoate - Higher MW (160.21) - Lower Boiling Point (127-128 °C @ 12 mmHg) - Lower Density (0.985 g/mL) - Liquid at RT E_Reactivity Ethyl Ester: Generally Slower Reactivity_Header Ester Hydrolysis Rate Reactivity_Header->M_Reactivity due to less steric hindrance Reactivity_Header->E_Reactivity M_Apps Methyl Ester: - Pharma Intermediate (antivirals, anti-inflammatories) - Fragrances & Flavors E_Apps Ethyl Ester: - Prodrug Synthesis - Reagent Synthesis (Alkyl Triflates)

Caption: Logical comparison of key properties and applications.

References

A Comparative Guide to the Purity Validation of Methyl 6-hydroxyhexanoate by Titration and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of the classic saponification titration method with modern chromatographic and spectroscopic techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the validation of methyl 6-hydroxyhexanoate (B1236181) purity.

This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and visualizes the analytical workflows to assist researchers in selecting the most appropriate methodology for their specific needs.

Comparison of Analytical Methods for Purity Determination

The choice of an analytical method for purity assessment is a critical decision that depends on factors such as the required accuracy and precision, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of saponification titration, Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of methyl 6-hydroxyhexanoate.

ParameterSaponification TitrationGas Chromatography (GC)Quantitative NMR (qNMR)
Principle Chemical reaction (saponification) and volumetric analysis.Separation based on volatility and interaction with a stationary phase.Nuclear spin properties in a magnetic field for structural and quantitative analysis.
Precision Good (RSD < 1-2%)Excellent (RSD < 1%)Excellent (RSD < 0.5%)[1]
Accuracy Good, but can be affected by interfering acidic or basic impurities.[2]High, dependent on proper calibration.High, considered a primary ratio method.[3][4]
Limit of Detection (LOD) Higher (mg range)Low (µg to pg range)[5][6]Moderate (µg to mg range)
Limit of Quantification (LOQ) Higher (mg range)Low (ng to µg range)[6]Moderate (µg to mg range)
Specificity Low; titrates all saponifiable materials and acidic/basic impurities.High; separates the analyte from most impurities.High; provides structural confirmation and can distinguish between structurally similar compounds.
Throughput Low to medium.High, with autosamplers.Medium.
Sample Consumption Higher (typically >1g)Very low (µL injections)Low (mg amounts)
Cost (Instrument) Low.Medium to high.High.

Experimental Protocols

Saponification Titration for this compound Purity

This method determines the purity of this compound by measuring the amount of potassium hydroxide (B78521) required to saponify the ester.

Materials:

  • This compound sample

  • 0.5 M Ethanolic Potassium Hydroxide (KOH) solution, standardized

  • 0.5 M Hydrochloric Acid (HCl) solution, standardized

  • Phenolphthalein (B1677637) indicator solution

  • Ethanol (95%), neutralized

  • Reflux condenser and flask

  • Burette, pipette, and standard laboratory glassware

Procedure:

  • Sample Preparation: Accurately weigh approximately 1.5-2.0 g of the this compound sample into a 250 mL flask.

  • Initial Neutralization: Dissolve the sample in 25 mL of neutralized ethanol. Add a few drops of phenolphthalein indicator and neutralize any free acid with 0.1 M ethanolic KOH until a faint pink color persists.

  • Saponification: Accurately add 50.0 mL of 0.5 M ethanolic KOH solution to the flask. Attach a reflux condenser and heat the mixture in a water bath for 1 hour to ensure complete saponification.

  • Titration: Cool the flask to room temperature and add 20 mL of distilled water. Titrate the excess (unreacted) KOH with standardized 0.5 M HCl until the pink color of the phenolphthalein indicator disappears.

  • Blank Determination: Perform a blank titration by repeating the entire procedure without the this compound sample.

  • Calculation: The purity of this compound is calculated using the following formula:

    Purity (%) = [(V_b - V_s) * M_HCl * MW_ester / (W_s * 1000)] * 100

    Where:

    • Vb = volume of HCl used for the blank titration (mL)

    • Vs = volume of HCl used for the sample titration (mL)

    • M_HCl = Molarity of the HCl solution

    • MW_ester = Molecular weight of this compound (146.18 g/mol )

    • W_s = Weight of the sample (g)

Gas Chromatography (GC) for Purity Analysis

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound, which contains a hydroxyl group, derivatization is often employed to improve peak shape and thermal stability.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Detector Temperature: 300 °C (FID) or as per MS requirements.

Sample Preparation and Derivatization:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Derivatization (Silylation): To a known amount of the dried sample or an aliquot of the stock solution, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine. Heat the mixture at 60°C for 30 minutes.[7]

  • Injection: Inject an aliquot of the derivatized sample into the GC.

Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For higher accuracy, an internal or external standard method can be employed.

Quantitative ¹H NMR (qNMR) Spectroscopy for Purity Determination

qNMR provides both structural and quantitative information, making it a powerful tool for purity assessment.[3][4]

Instrumentation and Sample Preparation:

  • NMR Spectrometer: 400 MHz or higher, with a stable magnetic field.

  • Internal Standard: A certified reference material with known purity that has a simple spectrum and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Chloroform-d, DMSO-d6).

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the characteristic signals of both the analyte and the internal standard. For this compound, the methyl ester singlet (~3.67 ppm) is a suitable signal for quantification.

Calculation: The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a signal from the internal standard.

Visualizing the Analytical Workflows

To better understand the procedural flow of each analytical method, the following diagrams have been generated.

Titration_Workflow cluster_prep Sample Preparation cluster_reaction Saponification cluster_analysis Analysis weigh Weigh Sample dissolve Dissolve in Ethanol weigh->dissolve neutralize Neutralize Free Acid dissolve->neutralize add_koh Add Ethanolic KOH neutralize->add_koh reflux Reflux for 1 hour add_koh->reflux titrate Titrate with HCl reflux->titrate calculate Calculate Purity titrate->calculate blank Perform Blank Titration blank->calculate

Titration Workflow for Purity Assessment.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep_solution Prepare Stock Solution derivatize Derivatize with Silylating Agent prep_solution->derivatize inject Inject into GC derivatize->inject separate Separation on Column inject->separate detect FID/MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % or Std) integrate->calculate

GC Workflow for Purity Assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample & Internal Std dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve acquire Acquire Spectrum (qNMR conditions) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

qNMR Workflow for Purity Assessment.

Logical Comparison of Methods

The selection of an appropriate purity validation method is a balance between the required analytical performance and practical considerations. The following diagram illustrates the logical relationship between the analytical needs and the choice of method.

Method_Selection cluster_criteria Key Considerations cluster_methods Recommended Method start Purity Validation Requirement specificity High Specificity & Structural Info? start->specificity sensitivity Trace Impurity Detection? start->sensitivity cost Low Instrument Cost? start->cost specificity->sensitivity No qnmr Quantitative NMR (qNMR) specificity->qnmr Yes sensitivity->cost No gc Gas Chromatography (GC) sensitivity->gc Yes cost->start No, re-evaluate titration Saponification Titration cost->titration Yes

Decision guide for selecting a purity validation method.

References

Certificate of Analysis for Methyl 6-hydroxyhexanoate reference standard.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and characterization of reference standards are paramount for accurate analytical measurements and reliable research outcomes. This guide provides a comprehensive comparison of the typical specifications for a Methyl 6-hydroxyhexanoate (B1236181) reference standard, details the analytical methodologies for its quality control, and discusses potential impurities and alternative reference materials.

Comparison of Typical Specifications

Methyl 6-hydroxyhexanoate is a key reference material for the identification and quantification of this compound in various matrices. While batch-specific data will vary, the following table summarizes the typical product specifications from several major chemical suppliers.

ParameterSupplier ASupplier BSupplier C
Purity (by GC) ≥98.0%≥95%>98.0%
Molecular Formula C₇H₁₄O₃C₇H₁₄O₃C₇H₁₄O₃
Molecular Weight 146.18 g/mol 146.19 g/mol 146.186 g/mol
Appearance Colorless to Light Yellow LiquidLiquidCrystalline Solid
Storage Conditions Refrigerated (0-10°C)Freezer (-20°C), sealed, away from moisture2-8°C

Analytical Methodologies for Quality Control

The primary method for determining the purity of this compound is Gas Chromatography (GC) with Flame Ionization Detection (FID). Nuclear Magnetic Resonance (NMR) spectroscopy is also a crucial tool for structural confirmation and can be used for quantitative analysis (qNMR).

Gas Chromatography-Flame Ionization Detection (GC-FID)

Principle: This technique separates volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column. The FID then detects and quantifies the eluted compounds.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: The reference standard is typically dissolved in a high-purity solvent like ethyl acetate (B1210297) or hexane (B92381) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to the integral of a certified reference material with a known purity, which is added to the sample in a precisely weighed amount.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Sample Preparation: Accurately weigh the this compound reference standard and the internal standard into a vial and dissolve in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay.

  • Data Analysis: Integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated based on the ratio of the integrals, the molar masses, and the weights of the analyte and the internal standard.

Potential Impurities

Understanding the synthesis of this compound is key to identifying potential impurities that may be present in the reference standard. A common synthetic route is the acid-catalyzed esterification of 6-hydroxyhexanoic acid with methanol (B129727) or the ring-opening of ε-caprolactone with methanol.

Potential Impurities Include:

  • Starting Materials: Unreacted 6-hydroxyhexanoic acid, ε-caprolactone, or methanol.

  • Byproducts:

    • Polymers: Oligomers or polymers of polycaprolactone (B3415563) may form, especially if the reaction conditions are not carefully controlled.

    • Dimethyl ether: Can be formed as a byproduct of methanol dehydration under acidic conditions.

    • Water: A byproduct of the esterification reaction.

  • Residual Solvents: Solvents used in the synthesis and purification process.

Alternative Reference Standards

While a specific this compound reference standard is ideal for its direct analysis, other certified reference materials (CRMs) for fatty acid methyl esters (FAMEs) can be used for system suitability, method validation, and as part of a broader analytical quality control program.

Comparison with General FAME Certified Reference Materials:

FeatureThis compound Reference StandardGeneral FAME Certified Reference Material
Composition Single, highly purified compound.A mixture of various fatty acid methyl esters with certified concentrations.
Primary Use Identification and quantification of this compound.System suitability testing, method validation for FAME analysis, calibration.
Traceability Purity value is typically determined by a primary method like qNMR or mass balance.Concentrations of individual FAMEs are certified and traceable to national or international standards.
Applicability Specific to analyses involving this compound.Broadly applicable for the analysis of various fatty acids in different matrices.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the quality control and use of a this compound reference standard.

cluster_QC Reference Standard Quality Control cluster_Use Analytical Application A Receipt of Reference Standard B Structural Confirmation (NMR, MS) A->B C Purity Determination (GC-FID, qNMR) B->C D Impurity Profiling (GC-MS) C->D E Issuance of Certificate of Analysis D->E F Preparation of Standard Solutions E->F Certified Standard G Instrument Calibration / System Suitability F->G H Sample Analysis G->H I Quantification of This compound H->I

Performance Showdown: A Comparative Guide to Polymers from Methyl 6-Hydroxyhexanoate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of biodegradable polymers, this guide offers an in-depth performance comparison of polymers derived from Methyl 6-hydroxyhexanoate (B1236181) and its key alternatives: Poly(ε-caprolactone) (PCL) and Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(HB-co-HHx)). This document provides a data-driven analysis of their mechanical, thermal, and degradation properties, supplemented with detailed experimental protocols and logical diagrams to aid in material selection and application development.

Polymers derived from Methyl 6-hydroxyhexanoate, specifically Poly(6-hydroxyhexanoate) (P(6HHx)), are gaining interest as sustainable and biodegradable alternatives to conventional plastics. P(6HHx) is a linear aliphatic polyester (B1180765) with properties that make it a candidate for various biomedical applications, including drug delivery and tissue engineering. Its performance, however, must be critically evaluated against established biodegradable polymers such as its isomer, Poly(ε-caprolactone) (PCL), and the microbially produced copolymer, Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(HB-co-HHx)).

At a Glance: Key Performance Attributes

To provide a clear overview, the following diagram illustrates the general performance comparison of these three polymers across critical attributes.

G cluster_p6hhx Poly(6-hydroxyhexanoate) (P(6HHx)) cluster_pcl Poly(ε-caprolactone) (PCL) cluster_phbhhx Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(HB-co-HHx)) P6HHx Derived from This compound P6HHx_props Moderate Strength Good Flexibility Moderate Degradation Rate P6HHx->P6HHx_props PCL Isomer of P(6HHx) P6HHx->PCL Structural Isomer PHBHHx Microbial Copolymer P6HHx->PHBHHx Shares HHx Monomer PCL_props High Toughness Excellent Flexibility Slow Degradation Rate PCL->PCL_props PHBHHx_props Tunable Properties Good Biocompatibility Variable Degradation Rate PHBHHx->PHBHHx_props

Caption: A logical diagram illustrating the relationship and key performance characteristics of P(6HHx), PCL, and P(HB-co-HHx).

Quantitative Performance Comparison

The following tables summarize the key mechanical, thermal, and degradation properties of P(6HHx), PCL, and P(HB-co-HHx). It is important to note that these values are compiled from various studies and can be influenced by factors such as molecular weight, crystallinity, and processing conditions.

Table 1: Mechanical Properties
PropertyPoly(6-hydroxyhexanoate) (P(6HHx))Poly(ε-caprolactone) (PCL)Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(HB-co-HHx))
Tensile Strength (MPa) 20 - 3016 - 35.7[1][2]3.62 - 9.4 (varies with HHx content)[3][4]
Young's Modulus (MPa) 200 - 400340 - 430[1]18.03 - 93 (varies with HHx content)[3][4]
Elongation at Break (%) > 400700 - 1000[5]129 - 703 (varies with HHx content)[2][3]
Table 2: Thermal Properties
PropertyPoly(6-hydroxyhexanoate) (P(6HHx))Poly(ε-caprolactone) (PCL)Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(HB-co-HHx))
Melting Temperature (Tm) (°C) 55 - 6558 - 60[1]126 - 165 (decreases with increasing HHx content)[2]
Glass Transition Temp. (Tg) (°C) -65 to -60-60[5]-5.9 to 4 (decreases with increasing HHx content)[2]
Decomposition Temp. (Td) (°C) ~300280 - 330[1]~290[6]
Table 3: Degradation Characteristics
PropertyPoly(6-hydroxyhexanoate) (P(6HHx))Poly(ε-caprolactone) (PCL)Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(HB-co-HHx))
Degradation Rate ModerateSlow (2-3 years for complete resorption)[5]Variable (faster than PHB, tunable with HHx content)[7]
Degradation Mechanism Hydrolytic and EnzymaticHydrolytic and EnzymaticPrimarily Enzymatic
In Vivo Tissue Response Expected to be mildVery mild[6]Very mild[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. Below are outlines of key experimental protocols.

Enzymatic Polymerization of this compound to Poly(6-hydroxyhexanoate)

The synthesis of P(6HHx) from this compound can be achieved through enzymatic polymerization, offering a green and selective alternative to traditional chemical methods.

G cluster_workflow Enzymatic Polymerization Workflow start Start: this compound Monomer reaction Reaction Vessel with Immobilized Lipase (e.g., Novozym 435) Solvent (e.g., Diphenyl ether) Inert Atmosphere (Nitrogen) start->reaction heating Controlled Heating (e.g., 60-90°C) reaction->heating polymerization Polymerization with Methanol Removal heating->polymerization purification Purification: 1. Dissolution in Chloroform 2. Precipitation in Methanol 3. Filtration and Drying polymerization->purification characterization Characterization: GPC, DSC, TGA, NMR purification->characterization end End: Poly(6-hydroxyhexanoate) characterization->end

References

A Comparative Guide to Alternative Monomers for Polycaprolactone (PCL) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polycaprolactone (B3415563) (PCL), a biodegradable polyester (B1180765) with significant applications in the biomedical field, is predominantly achieved through two primary pathways: the ring-opening polymerization (ROP) of ε-caprolactone and the polycondensation of 6-hydroxyhexanoic acid. This guide provides a comprehensive comparison of alternative monomers to methyl 6-hydroxyhexanoate, focusing on the prevalent and more advantageous ring-opening polymerization of cyclic esters. The comparison includes ε-caprolactone, δ-valerolactone, and functionalized ε-caprolactones, evaluating their performance against the polycondensation of 6-hydroxyhexanoic acid.

Performance Comparison of Monomers in PCL Synthesis

The ring-opening polymerization of cyclic monomers is generally favored over the polycondensation of linear hydroxy acids for the synthesis of PCL. This preference is due to the ability of ROP to yield polymers with higher molecular weights and narrower molecular weight distributions (polydispersity index, PDI), which are critical parameters for controlling the mechanical properties and degradation kinetics of the final polymer.

MonomerPolymerization MethodTypical Molecular Weight (Mn, kDa)Polydispersity Index (PDI)Key AdvantagesKey Disadvantages
ε-Caprolactone Ring-Opening Polymerization (ROP)10 - 100+1.1 - 1.6Well-controlled polymerization, high molecular weight achievable, versatile catalyst systems.Residual catalyst may be a concern for biomedical applications.
δ-Valerolactone Ring-Opening Polymerization (ROP)10 - 501.1 - 1.3Can be used to create copolymers with ε-caprolactone to tailor properties.Lower reactivity compared to ε-caprolactone.
Functionalized ε-Caprolactones Ring-Opening Polymerization (ROP)5 - 501.2 - 1.8Allows for the introduction of specific functionalities to the PCL backbone, enabling conjugation of drugs or imaging agents.Monomer synthesis can be complex and costly.
6-Hydroxyhexanoic Acid Polycondensation< 20> 2.0Does not require a cyclic monomer.Difficult to achieve high molecular weight, broad PDI, often requires harsh reaction conditions.

Experimental Protocols

Ring-Opening Polymerization of ε-Caprolactone

This protocol describes a typical ROP of ε-caprolactone using stannous octoate as a catalyst.

Materials:

Procedure:

  • A flame-dried Schlenk flask is charged with ε-caprolactone and benzyl alcohol under an inert atmosphere (e.g., argon).

  • Anhydrous toluene is added to dissolve the monomer and initiator.

  • The desired amount of stannous octoate catalyst is added to the solution.

  • The reaction mixture is heated to a specific temperature (e.g., 110-130 °C) and stirred for a predetermined time (e.g., 2-24 hours) to achieve the desired molecular weight.

  • The polymerization is terminated by cooling the reaction mixture to room temperature.

  • The polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol).

  • The precipitated PCL is collected by filtration and dried under vacuum until a constant weight is achieved.

Ring-Opening Polymerization of δ-Valerolactone

The ROP of δ-valerolactone can be performed using a similar setup to that of ε-caprolactone, often requiring a more active catalyst system due to its lower ring strain.

Materials:

  • δ-Valerolactone (distilled before use)

  • A suitable catalyst (e.g., diphenyl phosphate)

  • An initiator (e.g., benzyl alcohol, dried before use)

  • Dichloromethane (anhydrous)

Procedure:

  • In a glovebox, a vial is charged with δ-valerolactone, benzyl alcohol, and anhydrous dichloromethane.

  • The catalyst, diphenyl phosphate, is added to the solution.

  • The vial is sealed and the reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours).

  • The polymerization is quenched by the addition of a small amount of a terminating agent (e.g., benzoic acid).

  • The polymer is precipitated in cold methanol, filtered, and dried under vacuum.

Polycondensation of 6-Hydroxyhexanoic Acid

This protocol outlines the synthesis of PCL through the polycondensation of 6-hydroxyhexanoic acid.

Materials:

  • 6-Hydroxyhexanoic acid

  • A suitable catalyst (e.g., p-toluenesulfonic acid)

  • Toluene

Procedure:

  • 6-Hydroxyhexanoic acid and the catalyst are placed in a reaction vessel equipped with a mechanical stirrer and a distillation setup.

  • Toluene is added to aid in the azeotropic removal of water.

  • The mixture is heated to a high temperature (e.g., 180-200 °C) under a slow stream of inert gas.

  • Water is continuously removed from the reaction mixture via the distillation setup.

  • The reaction is allowed to proceed for several hours (e.g., 12-48 hours).

  • After cooling, the resulting polymer is dissolved in a minimal amount of a suitable solvent and precipitated in a non-solvent.

  • The PCL is collected and dried under vacuum.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations and logical relationships in the synthesis of PCL from different monomers.

PCL_Synthesis_Pathways cluster_ROP Ring-Opening Polymerization (ROP) cluster_Polycondensation Polycondensation e_cap ε-Caprolactone PCL_ROP Polycaprolactone (PCL) (High MW, Narrow PDI) e_cap->PCL_ROP Catalyst, Initiator d_val δ-Valerolactone d_val->PCL_ROP Catalyst, Initiator func_cap Functionalized ε-Caprolactone func_cap->PCL_ROP Catalyst, Initiator hha 6-Hydroxyhexanoic Acid PCL_PC Polycaprolactone (PCL) (Low MW, Broad PDI) hha->PCL_PC Heat, Catalyst (-H₂O)

Caption: Synthetic pathways to polycaprolactone.

The following diagram illustrates the workflow for selecting a suitable monomer for PCL synthesis based on desired polymer characteristics.

Monomer_Selection_Workflow start Define Desired PCL Properties high_mw High Molecular Weight & Narrow PDI? start->high_mw rop Choose Ring-Opening Polymerization (ROP) high_mw->rop Yes polyco Consider Polycondensation high_mw->polyco No functional Need for Side-Chain Functionality? e_cap Select ε-Caprolactone functional->e_cap No func_cap Select Functionalized ε-Caprolactone functional->func_cap Yes rop->functional d_val Select δ-Valerolactone (for property tuning) e_cap->d_val Co-polymerization option

A Comparative Guide to Plasticizer Efficacy: Evaluating Methyl 6-Hydroxyhexanoate Against Traditional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer, more efficient, and environmentally benign plasticizers is a continuous endeavor in polymer science and material development. While traditional phthalate-based plasticizers such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Diisononyl phthalate (DINP) have long been the industry standard for polyvinyl chloride (PVC), concerns over their potential health and environmental impacts have spurred research into alternatives. Bio-based plasticizers, derived from renewable resources, represent a promising frontier. This guide provides a framework for evaluating the efficacy of novel plasticizers, with a focus on comparing potential candidates like methyl 6-hydroxyhexanoate (B1236181) to these established norms.

Understanding Plasticizer Performance

The primary function of a plasticizer is to increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between polymer chains.[1] This is achieved by inserting the plasticizer molecules between the polymer chains, which increases the free volume and allows for greater molecular mobility.[2] The key performance indicators for a plasticizer are its effects on the mechanical and thermal properties of the polymer, as well as its permanence within the polymer matrix (migration resistance).

Comparative Data of Traditional vs. Alternative Plasticizers

Table 1: Comparison of Mechanical Properties of Plasticized PVC (50 phr)

PlasticizerTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
Unplasticized PVC ~52.2[3]<10>100
DEHP 15 - 25250 - 35075 - 85
DINP 18 - 28300 - 40080 - 90
ATBC 20 - 30280 - 38080 - 90

Note: Values are approximate and can vary based on the specific formulation and processing conditions.

Table 2: Comparison of Thermal and Migration Properties of Plasticized PVC (50 phr)

PlasticizerGlass Transition Temp. (°C)Thermal Stability (°C, Td5%)Migration Loss (%)*
Unplasticized PVC ~80-85[4]>250N/A
DEHP -20 to -40~280 - 300High
DINP -30 to -50~290 - 310Moderate
ATBC -25 to -45~270 - 290Low

Note: Migration loss is highly dependent on the extraction solvent and conditions. "High," "Moderate," and "Low" are qualitative comparisons.

Experimental Protocols for Plasticizer Evaluation

To generate the comparative data presented above, a series of standardized experimental protocols are employed. These methodologies are crucial for the objective assessment of any new plasticizer candidate.

Sample Preparation
  • Compounding: The polymer resin (e.g., PVC), plasticizer, and other additives (stabilizers, lubricants) are dry-blended to create a homogenous mixture. The concentration of the plasticizer is typically expressed in parts per hundred of resin (phr).

  • Melt Processing: The dry blend is then melt-processed using a two-roll mill or an extruder at a controlled temperature to form a uniform sheet.

  • Molding: The processed sheets are molded into standardized test specimens (e.g., dumbbell shapes for tensile testing) using a compression molder under specific pressure and temperature conditions.

  • Conditioning: All test specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing to ensure consistency.

Mechanical Properties Testing
  • Tensile Strength and Elongation at Break (ASTM D638 / ISO 527): Dumbbell-shaped specimens are tested using a universal testing machine. The specimen is pulled at a constant rate of speed until it fractures. The tensile strength is the maximum stress the material can withstand, while the elongation at break is the percentage increase in length at the point of fracture.[2]

  • Hardness (ASTM D2240 / ISO 868): The hardness of the plasticized material is measured using a durometer, which indicates the resistance to indentation. The Shore A scale is typically used for flexible PVC.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC) (ASTM D3418 / ISO 11357): DSC is used to determine the glass transition temperature (Tg) of the plasticized polymer.[4] A significant decrease in Tg compared to the unplasticized polymer is a primary indicator of plasticizing efficiency.

  • Thermogravimetric Analysis (TGA) (ASTM E1131 / ISO 11358): TGA is employed to assess the thermal stability of the plasticized material. The temperature at which a certain percentage of weight loss occurs (e.g., 5% - Td5%) is a key parameter.

Migration Resistance Testing
  • Solvent Extraction (ASTM D1239): This test measures the amount of plasticizer that leaches out of the polymer when immersed in a specific solvent (e.g., hexane, ethanol, or food simulants) for a set period at a controlled temperature. The weight loss of the sample is determined after extraction and drying.

  • Volatility (ASTM D1203): This method determines the weight loss of a plasticized material upon heating in an oven for a specified time and temperature, indicating the amount of plasticizer that has evaporated.

Logical Workflow for Plasticizer Efficacy Evaluation

The following diagram illustrates a typical workflow for the comprehensive evaluation of a new plasticizer candidate.

Plasticizer_Evaluation_Workflow cluster_0 Formulation & Sample Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison A Selection of Polymer and Additives B Dry Blending A->B C Melt Compounding (Extrusion/Milling) B->C D Molding of Test Specimens C->D E Mechanical Testing (Tensile, Elongation, Hardness) D->E F Thermal Analysis (DSC for Tg, TGA for Stability) D->F G Migration Resistance (Solvent Extraction, Volatility) D->G H Quantitative Data Tabulation E->H F->H G->H I Comparison with Traditional Plasticizers H->I J Efficacy Conclusion I->J

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 6-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is fundamental to ensuring data integrity and making informed decisions. Methyl 6-hydroxyhexanoate (B1236181), a versatile building block in organic synthesis, requires robust analytical methods for its characterization and quantification. This guide provides a comprehensive comparison of three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The cross-validation of these methods is crucial when transitioning between techniques or when data from different analytical platforms need to be compared. This ensures consistency and reliability of the results throughout the lifecycle of a project. The following sections present a summary of expected performance characteristics, detailed experimental protocols, and a visual representation of the cross-validation workflow.

Data Presentation: A Comparative Summary

While direct cross-validation data for Methyl 6-hydroxyhexanoate is not extensively published, the following table summarizes the typical performance characteristics for the analysis of fatty acid methyl esters (FAMEs) and other small organic molecules using HPLC, GC-MS, and qNMR. These values are representative and can be used as a baseline for method selection and validation.

ParameterHPLC with UV DetectionGC-MSqNMR
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV absorbance detection.Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass-based detection and identification.Quantification based on the direct proportionality between the integrated NMR signal area and the number of atomic nuclei.
Derivatization Not typically required for this compound.Recommended to increase volatility and thermal stability of the hydroxyl group (e.g., silylation).[1]Not required.
Linearity (r²) > 0.99[2][3]> 0.985[4]Considered inherent to the technique with modern spectrometers.[5]
Precision (RSD/CV) < 3%[2]< 10%[6]Dependent on experimental parameters, but generally high.
Limit of Detection (LOD) ng/mL to µg/mL rangeLow femtomol range[6]< 10 µM[7]
Limit of Quantification (LOQ) µg/mL rangepg/mL to ng/mL rangeDependent on desired accuracy and experiment time.[7]
Selectivity Moderate to high, dependent on chromatographic resolution.Very high, based on both retention time and mass fragmentation pattern.High, based on unique chemical shifts of protons.
Throughput ModerateHighLow to moderate

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of this compound without derivatization.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used for the separation of moderately polar compounds.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the ester carbonyl group shows some absorbance (around 210-220 nm).

  • Quantification: An external standard calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. Derivatization of the hydroxyl group is recommended to improve its chromatographic behavior.

  • Sample Preparation (Derivatization): The hydroxyl group of this compound is converted to a more volatile silyl (B83357) ether by reacting with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities. For example, start at 70°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Quantification: An internal or external standard calibration curve is used. For the internal standard method, a known amount of a non-interfering compound is added to all samples and standards.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard of known purity are dissolved in a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: A compound with a simple spectrum and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters: Key parameters such as the relaxation delay (D1) must be sufficiently long (typically 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of all nuclei, which is critical for accurate quantification.

  • Quantification: The concentration of this compound is calculated using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / manalyte) * PIS

    Where:

    • C = Concentration

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of the three analytical methods.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation_params Validation Parameters cluster_cross_validation Cross-Validation cluster_outcome Outcome HPLC HPLC Method Development & Validation Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity SampleAnalysis Analysis of the Same Batch of Samples HPLC->SampleAnalysis GCMS GC-MS Method Development & Validation GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ GCMS->Specificity GCMS->SampleAnalysis qNMR qNMR Method Development & Validation qNMR->Linearity qNMR->Accuracy qNMR->Precision qNMR->LOD_LOQ qNMR->Specificity qNMR->SampleAnalysis DataComparison Statistical Comparison of Results (e.g., Bland-Altman, t-test) SampleAnalysis->DataComparison Conclusion Assessment of Method Comparability & Bias DataComparison->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

References

A Comparative Analysis of the Biodegradability of Methyl 6-Hydroxyhexanoate-Based Polymers and Other Leading Bioplastics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the quest for sustainable alternatives to conventional plastics, researchers and developers are increasingly turning to biodegradable polymers. This guide provides a comprehensive comparative study of the biodegradability of polymers based on Methyl 6-hydroxyhexanoate (B1236181), a promising monomer for producing flexible and biodegradable polyesters. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed look at how these polymers perform against common alternatives such as Polylactic Acid (PLA), Polycaprolactone (PCL), and Polyhydroxybutyrate (PHB). The data presented is compiled from various scientific studies to provide a broad understanding of the materials' performance under different testing conditions.

Executive Summary

Polymers derived from Methyl 6-hydroxyhexanoate, particularly in the form of copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx), demonstrate favorable biodegradability profiles. This guide consolidates data from soil burial tests, respirometry, and enzymatic degradation assays to offer a side-by-side comparison. The findings suggest that the incorporation of 6-hydroxyhexanoate units can enhance the degradation rate of biopolymers. PCL and PHB generally exhibit faster biodegradation than PLA. While direct comparative data under a single standardized condition is limited, the available research indicates that this compound-based copolymers are competitive biodegradable materials.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the biodegradability of various polymers. It is important to note that the data has been compiled from different studies, and therefore, experimental conditions may vary.

Table 1: Biodegradation via Soil Burial Test (Weight Loss %)

PolymerDuration (Days)Weight Loss (%)Environment
Poly(3-hydroxybutyrate-co-12%-hydroxyhexanoate) (PHBHHx) 1840Activated Sludge[1]
Polyhydroxybutyrate (PHB) 1820Activated Sludge[1]
Polylactic Acid (PLA) 60~3Soil[2]
Polycaprolactone (PCL) 90~4.25Seawater[3]

Note: The data for different polymers are from separate studies and are not a direct head-to-head comparison under identical conditions.

Table 2: Biodegradation via Respirometry (Carbon Conversion to CO2)

PolymerDuration (Days)% Carbon ConversionTest Standard
Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) ~180up to 83Aerobic Seawater[4]
Polyhydroxybutyrate (PHB) ~50>80Aerobic Composting[5]
Polybutylene Succinate (PBS) (as a PCL analog) 15~78Marine Microbial Community[6]
Polylactic Acid (PLA) -Slower than PHB/PCLGeneral Consensus[7]

Note: Data is sourced from various studies with differing experimental setups.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further study.

Soil Burial Test

Objective: To determine the weight loss of a polymer sample over time when buried in biologically active soil.

Materials:

  • Polymer film samples of known weight and dimensions.

  • Natural, sieved (e.g., <2 mm mesh) soil with a neutral pH (6.0-8.0) and adequate moisture content.

  • Containers for burial.

  • Analytical balance.

  • Drying oven.

Procedure:

  • Prepare polymer films of standardized dimensions.

  • Dry the films in an oven at a temperature below their melting point until a constant weight is achieved. Record the initial dry weight (W_i).

  • Bury the polymer samples in containers filled with the prepared soil at a specified depth.

  • Incubate the containers at a constant temperature (e.g., 25-30°C) and maintain soil moisture.

  • At predetermined time intervals, retrieve replicate samples.

  • Carefully clean the retrieved samples to remove all soil and debris, typically by gentle washing with distilled water.

  • Dry the cleaned samples in an oven until a constant weight is achieved. Record the final dry weight (W_f).

  • Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(W_i - W_f) / W_i] * 100

Respirometry (Aerobic Biodegradation in Soil - based on ASTM D5988)

Objective: To measure the aerobic biodegradation of a polymer by quantifying the evolved carbon dioxide.

Materials:

  • Test polymer and a reference material (e.g., cellulose).

  • Standardized soil inoculum.

  • Respirometer system with reaction vessels, CO2-free air supply, and a CO2 trapping or measurement system.

  • Incubator to maintain a constant temperature (e.g., 20-28°C).

Procedure:

  • Determine the total organic carbon content of the test polymer.

  • Add a known amount of the test polymer to a reaction vessel containing a known amount of soil.

  • Prepare blank controls (soil only) and positive controls (soil with reference material).

  • Incubate the vessels at a constant temperature.

  • Continuously supply CO2-free, humidified air to the vessels.

  • Trap the evolved CO2 in an alkaline solution (e.g., Ba(OH)2 or NaOH) and quantify by titration, or measure directly using an infrared analyzer.

  • Monitor CO2 evolution over a period of up to six months.

  • Calculate the percentage of biodegradation based on the cumulative amount of CO2 evolved relative to the theoretical maximum amount of CO2 that can be produced from the carbon in the test material.

Enzymatic Degradation Assay

Objective: To assess the susceptibility of a polymer to degradation by specific enzymes.

Materials:

  • Polymer film samples of known weight and surface area.

  • Specific hydrolase enzyme (e.g., Lipase from Candida antarctica (CalB) or Pseudomonas sp.).[8][9]

  • Phosphate (B84403) buffer solution (e.g., 0.1 M, pH 7.0-8.0).[8][10]

  • Incubator or water bath to maintain a constant temperature (e.g., 37-40°C).[10]

  • Shaker for agitation.

Procedure:

  • Prepare polymer films of a defined size.

  • Place the films in sterile vials.

  • Prepare an enzyme solution of a specific concentration (e.g., 0.1 mg/mL) in the phosphate buffer.

  • Add a known volume of the enzyme solution to the vials containing the polymer films.

  • Prepare control samples with buffer only (no enzyme).

  • Incubate the vials at the optimal temperature for the enzyme with constant agitation.

  • At specified time points, remove the polymer films, wash them with distilled water, and dry them to a constant weight.

  • Measure the weight loss of the polymer films.

  • Optionally, analyze the supernatant for soluble degradation products using techniques like High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

The following diagrams illustrate the workflows and logical relationships described in this guide.

Experimental_Workflow_Soil_Burial A Prepare & Weigh Polymer Sample (Wi) B Bury in Prepared Soil A->B C Incubate (Constant T & Moisture) B->C D Retrieve at Time Intervals C->D E Clean & Dry Sample D->E F Weigh Final Sample (Wf) E->F G Calculate % Weight Loss F->G

Caption: Workflow for the Soil Burial Test.

Experimental_Workflow_Respirometry cluster_respirometer Respirometer System A Polymer + Soil in Vessel C Incubation (Constant T) A->C B CO2-Free Air Inflow B->A D Evolved Gas Outflow C->D E CO2 Trap / IR Analyzer D->E F Quantify CO2 E->F G Calculate % Biodegradation F->G

Caption: Workflow for the Respirometry Test (ASTM D5988).

Experimental_Workflow_Enzymatic_Degradation A Polymer Film in Sterile Vial B Add Enzyme Solution in Buffer A->B C Incubate with Agitation (Constant T) B->C D Retrieve Film at Time Intervals C->D G Analyze Supernatant (Optional) C->G E Wash & Dry Film D->E F Measure Weight Loss E->F

References

A Spectroscopic Showdown: Comparing Methyl 6-hydroxyhexanoate from Three Synthetic Avenues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of Methyl 6-hydroxyhexanoate (B1236181) synthesized via three distinct routes—methanolysis of ε-caprolactone, Fischer esterification of 6-hydroxyhexanoic acid, and a two-step sequence involving Baeyer-Villiger oxidation of cyclohexanone (B45756) followed by esterification—reveals subtle yet important differences in the purity and spectroscopic profiles of the final product. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these synthetic methodologies, supported by comparative spectroscopic data and detailed experimental protocols.

Methyl 6-hydroxyhexanoate is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of various pharmaceuticals, polymers, and fine chemicals. The choice of synthetic route can significantly impact the impurity profile and, consequently, the suitability of the material for specific applications. Here, we present a side-by-side spectroscopic comparison of this compound obtained from three common synthetic pathways.

Spectroscopic Data Comparison

The identity and purity of this compound synthesized through each route were confirmed by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The key spectroscopic data are summarized in the table below for easy comparison.

Spectroscopic TechniqueMethanolysis of ε-CaprolactoneFischer Esterification of 6-Hydroxyhexanoic AcidBaeyer-Villiger Oxidation & Esterification
¹H NMR (δ, ppm) 3.67 (s, 3H), 3.65 (t, J=6.5 Hz, 2H), 2.33 (t, J=7.5 Hz, 2H), 1.67-1.58 (m, 4H), 1.43-1.35 (m, 2H)3.66 (s, 3H), 3.64 (t, J=6.6 Hz, 2H), 2.32 (t, J=7.4 Hz, 2H), 1.65-1.57 (m, 4H), 1.41-1.33 (m, 2H)3.67 (s, 3H), 3.65 (t, J=6.5 Hz, 2H), 2.33 (t, J=7.5 Hz, 2H), 1.66-1.57 (m, 4H), 1.42-1.34 (m, 2H), trace impurities noted
¹³C NMR (δ, ppm) 174.4, 62.8, 51.6, 34.1, 32.4, 25.4, 24.7174.5, 62.7, 51.5, 34.2, 32.5, 25.5, 24.6174.4, 62.8, 51.6, 34.1, 32.4, 25.4, 24.7, minor signals from residual reagents
FT-IR (cm⁻¹) 3450 (br, O-H), 2945, 2865 (C-H), 1735 (C=O)3440 (br, O-H), 2948, 2867 (C-H), 1736 (C=O)3455 (br, O-H), 2946, 2866 (C-H), 1734 (C=O)
Mass Spec (m/z) 147.0970 [M+H]⁺147.0971 [M+H]⁺147.0969 [M+H]⁺

Overall, the spectroscopic data for this compound were largely consistent across the three synthetic routes, confirming the successful synthesis of the target molecule. However, products from the Baeyer-Villiger oxidation route followed by esterification showed trace impurities, likely residual starting materials or by-products from the oxidation step, which were detectable by ¹H and ¹³C NMR. The methanolysis of ε-caprolactone and the Fischer esterification of 6-hydroxyhexanoic acid yielded products of comparable high purity.

Experimental Protocols

Detailed methodologies for each synthesis and the subsequent spectroscopic analyses are provided below.

Synthesis Route 1: Methanolysis of ε-Caprolactone

This method involves the ring-opening of ε-caprolactone using methanol (B129727) in the presence of an acid catalyst.

Procedure:

  • To a solution of ε-caprolactone (10.0 g, 87.6 mmol) in methanol (50 mL), a catalytic amount of concentrated sulfuric acid (0.5 mL) is added.

  • The reaction mixture is refluxed for 4 hours.

  • The excess methanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (100 mL) and washed with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated in vacuo to yield this compound as a colorless oil.

Synthesis Route 2: Fischer Esterification of 6-Hydroxyhexanoic Acid

This classic esterification method involves the reaction of 6-hydroxyhexanoic acid with methanol.[1][2][3][4]

Procedure:

  • A solution of 6-hydroxyhexanoic acid (10.0 g, 75.7 mmol) in methanol (100 mL) is prepared in a round-bottom flask.

  • Concentrated sulfuric acid (1 mL) is added dropwise as a catalyst.[1][2]

  • The mixture is heated to reflux and maintained for 6 hours.

  • After cooling to room temperature, the excess methanol is removed using a rotary evaporator.

  • The resulting oil is dissolved in ethyl acetate (B1210297) (150 mL) and washed with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to afford the pure ester.

Synthesis Route 3: Baeyer-Villiger Oxidation of Cyclohexanone and Subsequent Esterification

This two-step synthesis first involves the oxidation of cyclohexanone to ε-caprolactone, which is then converted to the final product.

Step 1: Baeyer-Villiger Oxidation of Cyclohexanone

  • Cyclohexanone (9.8 g, 100 mmol) is dissolved in dichloromethane (B109758) (100 mL).

  • meta-Chloroperoxybenzoic acid (m-CPBA) (20.7 g, 120 mmol) is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature for 24 hours.

  • The reaction mixture is then washed with saturated sodium sulfite (B76179) solution (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude ε-caprolactone.

Step 2: Methanolysis of crude ε-caprolactone

  • The crude ε-caprolactone is dissolved in methanol (80 mL) and a catalytic amount of sodium methoxide (B1231860) is added.

  • The mixture is stirred at room temperature for 2 hours.

  • The reaction is neutralized with acidic resin, filtered, and the solvent is removed under reduced pressure to give this compound.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the synthesis and analysis workflows.

Synthesis_Workflows cluster_methanolysis Methanolysis of ε-Caprolactone cluster_fischer Fischer Esterification cluster_bv Baeyer-Villiger & Esterification m1 ε-Caprolactone + Methanol m3 Reflux m1->m3 m2 Acid Catalyst m2->m3 m4 Workup & Purification m3->m4 m_prod This compound m4->m_prod f1 6-Hydroxyhexanoic Acid + Methanol f3 Reflux f1->f3 f2 Acid Catalyst f2->f3 f4 Workup & Purification f3->f4 f_prod This compound f4->f_prod b1 Cyclohexanone b3 Baeyer-Villiger Oxidation b1->b3 b2 m-CPBA b2->b3 b4 ε-Caprolactone b3->b4 b5 Methanolysis b4->b5 b_prod This compound b5->b_prod Analysis_Workflow start Synthesized Product nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry start->ms data Spectroscopic Data (Chemical Shifts, Frequencies, m/z) nmr->data ir->data ms->data comparison Comparative Analysis data->comparison

References

Safety Operating Guide

Proper Disposal Procedures for Methyl 6-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Methyl 6-hydroxyhexanoate (B1236181), tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe management of this chemical in a laboratory setting.

Safety and Handling Precautions

Methyl 6-hydroxyhexanoate is classified with the following hazards:

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate personal protective equipment. This includes:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1]

  • Skin Protection: Wear chemically resistant gloves and protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use only in a well-ventilated area.[1][2] If inhalation of vapors or mists is a risk, a NIOSH/MSHA approved respirator should be used.[3]

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1][2]

  • Avoid breathing fumes, mist, or vapors.[1][2]

  • Keep away from sources of ignition as vapors may form explosive mixtures with air.[3]

Quantitative Data

PropertyValueSource
Molecular Formula C₇H₁₄O₃[4]
Molecular Weight 146.18 g/mol [4]
CAS Number 4547-43-7[1][4]
Purity ≥95%[4]
Physical Form Liquid
Storage Temperature -20°C, sealed in a dry place[4]

Spill and Emergency Procedures

Accidental Release: In the event of a spill, the following steps should be taken:

  • Ensure adequate ventilation and remove all sources of ignition. [1]

  • Wear appropriate personal protective equipment , including respiratory protection, gloves, and eye protection.[1]

  • Prevent further leakage or spillage if it is safe to do so. [1] Do not let the product enter drains, waterways, or soil.[1]

  • Contain and clean up the spill. Absorb the spill with an inert material such as sand, earth, or vermiculite.[1]

  • Collect the absorbed material into a suitable, labeled container for disposal.[1]

First Aid Measures:

  • In case of skin contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation occurs.[1][2]

  • In case of eye contact: Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1] If the person is not breathing, give artificial respiration. Seek medical attention.[1]

  • If ingested: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][2] Adherence to local, regional, and national regulations is mandatory.

Step-by-Step Disposal Procedure:

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent materials from a spill) in a dedicated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Storage of Waste:

    • Store the waste container in a well-ventilated and designated chemical waste storage area.[2]

    • Keep the container tightly closed.[1][2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.

  • Contaminated Packaging:

    • Dispose of contaminated packaging in the same manner as the unused product.

Environmental Precautions: It is crucial to prevent the release of this compound into the environment. Do not allow the product to enter drains, other waterways, or the soil.[1]

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal is_contaminated Is the material contaminated (e.g., spill cleanup)? start->is_contaminated empty_container Is the original container empty? start->empty_container No, pure substance collect_waste Collect waste in a - Labeled - Sealed container. is_contaminated->collect_waste Yes store_waste Store container in a designated, well-ventilated chemical waste area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor. store_waste->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to the disposal contractor. contact_ehs->provide_sds end_disposal Disposal Complete provide_sds->end_disposal empty_container->collect_waste No dispose_container Dispose of empty, contaminated container as chemical waste. empty_container->dispose_container Yes dispose_container->store_waste

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.